DMTr-LNA-U-3-CED-Phosphora
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C40H47N4O9P |
|---|---|
Molekulargewicht |
758.8 g/mol |
IUPAC-Name |
3-[[(1R,3R,4S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H47N4O9P/c1-27(2)44(28(3)4)54(51-24-10-22-41)53-36-35-37(43-23-21-34(45)42-38(43)46)52-39(36,25-49-35)26-50-40(29-11-8-7-9-12-29,30-13-17-32(47-5)18-14-30)31-15-19-33(48-6)20-16-31/h7-9,11-21,23,27-28,35-37H,10,24-26H2,1-6H3,(H,42,45,46)/t35-,36?,37+,39+,54?/m0/s1 |
InChI-Schlüssel |
ROCIJWWVBQZMMI-ZQXXGORGSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
DMTr-LNA-U-3-CED-Phosphoramidite chemical structure and properties
An In-Depth Technical Guide to DMTr-LNA-U-3'-CED-Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMTr-LNA-U-3'-CED-Phosphoramidite is a specialized phosphoramidite (B1245037) building block essential for the chemical synthesis of Locked Nucleic Acid (LNA)-modified oligonucleotides.[1][2] LNA is a class of bicyclic nucleic acid analogues where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar ring.[3] This "locked" conformation confers unique properties to oligonucleotides, most notably a significant increase in thermal stability and hybridization affinity when bound to complementary DNA or RNA strands.[4][5] These characteristics make LNA-modified oligonucleotides powerful tools in various research, diagnostic, and therapeutic applications, including antisense therapy, SNP genotyping, and in situ hybridization probes.[4][]
This guide provides a comprehensive overview of the chemical structure, properties, and utilization of DMTr-LNA-U-3'-CED-Phosphoramidite in automated oligonucleotide synthesis.
Chemical Structure
The structure of DMTr-LNA-U-3'-CED-Phosphoramidite can be deconstructed into three key functional components:
-
The LNA Uridine (B1682114) Core: The central part of the molecule is a uridine nucleoside modified with a methylene bridge between the 2'-oxygen and the 4'-carbon. This linkage creates a bicyclic structure that locks the ribose in an RNA-like, A-type duplex conformation. This pre-organization of the sugar moiety is the primary reason for the high hybridization affinity of LNA oligonucleotides.[5]
-
The 5'-O-Dimethoxytrityl (DMTr) Group: The 5'-hydroxyl group of the LNA-uridine sugar is protected by a dimethoxytrityl (DMTr) group.[7] This acid-labile protecting group is crucial for solid-phase synthesis, preventing the 5'-hydroxyl from participating in unwanted side reactions during the phosphoramidite coupling step. It is removed ("detritylation" or "deblocking") at the beginning of each synthesis cycle to allow the addition of the next nucleotide.[7]
-
The 3'-O-CED-Phosphoramidite Group: The 3'-hydroxyl group is modified with a (2-Cyanoethyl-N,N-diisopropyl)phosphoramidite (CED-Phosphoramidite) moiety. This is the reactive group that, upon activation by an agent like tetrazole or 4,5-dicyanoimidazole, couples with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to the solid support.[7][8] The 2-cyanoethyl group serves as a base-labile protecting group for the phosphorus atom.[7]
Physicochemical and Handling Properties
Proper handling and storage are critical for maintaining the reactivity and purity of the phosphoramidite.
| Property | Value | Reference |
| Chemical Formula | C40H47N4O9P | [1] |
| Molecular Weight | 758.80 g/mol | [1][9] |
| CAS Number | 206055-76-7 | [1] |
| Appearance | Solid | [10] |
| Storage Condition | -20°C under an inert atmosphere | [1][2] |
| Shipping Condition | Ambient Temperature | [1][2] |
| Solubility | Soluble in anhydrous acetonitrile (B52724) | [4] |
| Stability | LNA phosphoramidites are noted to be highly stable in acetonitrile solution. | [8] |
Application in Oligonucleotide Synthesis
DMTr-LNA-U-3'-CED-Phosphoramidite is designed for use in standard automated solid-phase oligonucleotide synthesis following the phosphoramidite method.[4][7] The process involves a repeated cycle of four main chemical reactions to add one nucleotide at a time to the growing chain. While the overall process is standard, the steric hindrance of the LNA monomer necessitates adjustments to the protocol.[4]
The Synthesis Cycle
The incorporation of an LNA-U monomer using this reagent follows a four-step cycle, which is visualized in the diagram below.
Caption: The four-step phosphoramidite cycle for incorporating an LNA-U monomer.
Experimental Protocols
The following section outlines a generalized protocol for using DMTr-LNA-U-3'-CED-Phosphoramidite on an automated DNA/RNA synthesizer. Specific parameters may need optimization based on the synthesizer model and sequence context.
Reagent Preparation
-
Phosphoramidite Solution: Dissolve the DMTr-LNA-U-3'-CED-Phosphoramidite in anhydrous acetonitrile to the standard concentration recommended by the synthesizer manufacturer (e.g., 0.1 M). Ensure the solvent is truly anhydrous to prevent reagent degradation.
-
Activator: Use a standard activator solution, such as tetrazole or 4,5-dicyanoimidazole.[8]
-
Other Reagents: Use standard capping, oxidation, and deblocking solutions as per the instrument's default protocols.
Synthesis Cycle Parameters
Due to the increased steric bulk of the LNA monomer compared to standard DNA phosphoramidites, extended reaction times are required for the coupling and oxidation steps to ensure high efficiency.[4]
| Step | Reagents | Recommended Time | Purpose |
| Deblocking | Trichloroacetic Acid in Dichloromethane | Standard (e.g., 60-90s) | Removes the 5'-DMTr group from the solid-support-bound oligonucleotide chain. |
| Coupling | LNA-U Phosphoramidite + Activator | 180 - 250 seconds | Couples the LNA-U phosphoramidite to the free 5'-OH group of the growing chain.[4] |
| Capping | Acetic Anhydride, N-Methylimidazole | Standard (e.g., 20-30s) | Acetylates any unreacted 5'-OH groups to prevent the formation of deletion mutants. |
| Oxidation | Iodine/Water/Pyridine | 45 seconds | Oxidizes the newly formed phosphite (B83602) triester linkage to a more stable phosphate triester.[4] |
Post-Synthesis Cleavage and Deprotection
-
Cleavage from Support: After the final sequence is assembled, the oligonucleotide is cleaved from the solid support using a standard concentrated ammonium (B1175870) hydroxide (B78521) solution.
-
Base and Phosphate Deprotection: The same ammonium hydroxide treatment also removes the protecting groups from the phosphate backbone (2-cyanoethyl group). The uracil (B121893) base in LNA-U does not require protection.[7] Standard deprotection protocols are generally sufficient.[4]
-
Caution: If other LNA bases with exocyclic amine protection are used in the same sequence (e.g., Me-Bz-C-LNA), avoid using methylamine (B109427) for deprotection as it can cause unwanted side modifications.[4]
-
Purification and Analysis
-
LNA-containing oligonucleotides can be purified and analyzed using the same standard methods employed for DNA and RNA, such as HPLC (High-Performance Liquid Chromatography) and gel electrophoresis.[4] They are soluble in water.[4]
Conclusion
DMTr-LNA-U-3'-CED-Phosphoramidite is a critical reagent for the synthesis of high-affinity oligonucleotides. Its unique bicyclic structure enhances thermal stability and target binding, making it invaluable for the development of advanced molecular probes and potential therapeutics. Successful incorporation requires minor but crucial modifications to standard automated synthesis protocols, primarily extended coupling and oxidation times. With careful handling and optimized synthesis conditions, this phosphoramidite enables the reliable production of LNA-modified oligonucleotides for a wide range of scientific applications.
References
- 1. DMTr-LNA-U-3-CED-phosphoramidite, 206055-76-7 | BroadPharm [broadpharm.com]
- 2. DMTr-LNA-C(Bz)-3-CED-phosphoramidite, 206055-78-9 | BroadPharm [broadpharm.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. DMTr-LNA-G(iBu)-3'-CED-phosphoramidite | CymitQuimica [cymitquimica.com]
Unlocking Potency: A Technical Guide to the Mechanism of LNA-U Phosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA) technology has emerged as a cornerstone in the development of high-affinity therapeutic oligonucleotides. The incorporation of LNA monomers, such as LNA-U (Uridine), into DNA or RNA sequences imparts unprecedented thermal stability and nuclease resistance, properties highly sought after in antisense, siRNA, and diagnostic applications.[1][2] This guide provides an in-depth exploration of the mechanism of LNA-U phosphoramidite (B1245037) in solid-phase oligonucleotide synthesis, detailing the underlying chemistry, experimental protocols, and the profound impact of this modification on oligonucleotide function.
The Core of LNA: The 2'-O,4'-C-Methylene Bridge
The defining feature of an LNA nucleotide is the rigid bicyclic structure formed by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar.[3] This "locked" conformation pre-organizes the sugar into an A-form helical geometry, which is ideal for Watson-Crick base pairing.[1][3] This structural constraint is the primary driver behind the enhanced hybridization affinity and specificity of LNA-modified oligonucleotides.
Below is a diagram illustrating the chemical structure of an LNA-U phosphoramidite building block used in oligonucleotide synthesis.
Caption: Structure of a 5'-O-DMT-LNA-U-3'-CE-phosphoramidite.
Solid-Phase Oligonucleotide Synthesis with LNA-U Phosphoramidite
The incorporation of LNA-U into an oligonucleotide chain follows the well-established phosphoramidite solid-phase synthesis cycle.[3][4] The process is automated and occurs in a 3' to 5' direction.[4] Due to the increased steric hindrance of the LNA monomer, modifications to standard DNA synthesis protocols are required to achieve high coupling efficiencies.[3]
The Synthesis Cycle
The synthesis of an LNA-containing oligonucleotide involves a four-step cycle for the addition of each monomer.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Quantitative Data on LNA-U Incorporation
The inclusion of LNA-U monomers significantly alters the physicochemical properties of oligonucleotides. The following table summarizes key quantitative data associated with LNA modification.
| Parameter | Observation | Typical Value | Reference |
| Melting Temperature (Tm) | Increased thermal stability per LNA modification. | +2 to +10 °C per LNA monomer | [1] |
| Coupling Efficiency | High, but requires longer coupling times than DNA amidites. | >98% | [5][6] |
| Nuclease Resistance | Significantly increased resistance to endo- and exonucleases. | Markedly increased stability with one or two terminal LNA nucleotides. | [1] |
| Binding Affinity (Kd) | Lower dissociation constant, indicating tighter binding. | Varies with sequence and number of LNAs. | [7] |
Detailed Experimental Protocols
The following protocols are generalized for the synthesis of LNA-modified oligonucleotides on an automated DNA synthesizer. Specific parameters may need to be optimized based on the synthesizer model and the specific sequence.
I. Solid-Phase Synthesis
Materials:
-
LNA-U phosphoramidite (and other required DNA/RNA/LNA phosphoramidites)
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 0.3 M 5-Benzylthio-1H-tetrazole (BTT))
-
Capping solutions (A and B)
-
Oxidizing solution (Iodine/water/pyridine)
-
Deblocking solution (3% Trichloroacetic acid in dichloromethane)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
Procedure:
-
Preparation: Dissolve LNA-U phosphoramidite in anhydrous acetonitrile to the manufacturer's recommended concentration. Install all reagent bottles on the synthesizer.
-
Synthesis Cycle:
-
Step 1: Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.
-
Step 2: Coupling: The LNA-U phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time of 180-250 seconds is recommended for LNA monomers compared to the standard 30 seconds for DNA monomers.[3]
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution. A longer oxidation time of at least 45 seconds is suggested for LNA-containing oligonucleotides.[3]
-
-
Chain Elongation: Repeat the synthesis cycle for each subsequent monomer in the desired sequence.
II. Cleavage and Deprotection
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)
-
Anhydrous DMSO
-
Triethylamine trihydrofluoride (TEA·3HF) (for RNA-containing oligos)
Procedure:
-
Cleavage from Support and Base Deprotection: After synthesis, the oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and phosphate backbone are removed. This is typically achieved by incubation with concentrated ammonium hydroxide or AMA at elevated temperatures (e.g., 55°C for 5 hours).[8]
-
Caution: Avoid using methylamine for deprotection if the oligonucleotide contains Me-Bz-C-LNA, as it can lead to an N4-methyl modification.[3]
-
-
2'-O-Protecting Group Removal (for chimeric RNA/LNA oligos): If the oligonucleotide contains RNA monomers with 2'-O-protecting groups (e.g., TBDMS), these are removed by treatment with a fluoride (B91410) source, such as TEA·3HF in DMSO.
-
Purification: The crude oligonucleotide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).[9]
Mechanism of Action in a Therapeutic Context: The LNA Gapmer
A prominent application of LNA technology is in the design of antisense oligonucleotides known as "gapmers".[10][11] These chimeric oligonucleotides consist of a central "gap" of DNA monomers flanked by "wings" of LNA monomers.[10][11] This design leverages the high binding affinity and nuclease resistance conferred by the LNA wings, while the central DNA gap is capable of recruiting RNase H upon hybridization to a target mRNA.[10][11] RNase H then cleaves the mRNA, leading to gene silencing.
The following diagram illustrates the mechanism of action of an LNA gapmer targeting a specific mRNA for degradation.
Caption: Mechanism of gene silencing by an LNA gapmer via RNase H-mediated mRNA degradation.
Conclusion
The LNA-U phosphoramidite, and LNA technology in general, represents a significant advancement in oligonucleotide synthesis and therapeutics. The unique conformational rigidity imparted by the 2'-O,4'-C-methylene bridge provides a powerful tool to enhance the binding affinity, specificity, and in vivo stability of synthetic nucleic acids. By understanding the underlying chemical mechanisms and optimizing synthesis protocols, researchers and drug developers can effectively harness the potential of LNA-modified oligonucleotides to create a new generation of potent and durable nucleic acid-based drugs and diagnostics.
References
- 1. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclease resistant methylphosphonate-DNA/LNA chimeric oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Biophysical and Biological Evaluation of Splice-Switching Oligonucleotides with Multiple LNA-Phosphothiotriester Backbones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biofabresearch.com [biofabresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gapmer - Wikipedia [en.wikipedia.org]
- 11. qiagen.com [qiagen.com]
A Technical Guide to DMTr-LNA-U-3'-CED-Phosphoramidite for Oligonucleotide Synthesis and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DMTr-LNA-U-3'-CED-Phosphoramidite, a key building block in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. This document outlines its chemical properties, detailed experimental protocols for its use in solid-phase oligonucleotide synthesis, and discusses the application of LNA-modified oligonucleotides in modulating critical biological pathways, such as the TNF-α signaling cascade.
Core Compound Data
DMTr-LNA-U-3'-CED-Phosphoramidite is a uridine-derived phosphoramidite (B1245037) monomer featuring a dimethoxytrityl (DMTr) protecting group at the 5' position and a 2'-O,4'-C-methylene bridge, which forms the characteristic "locked" bicyclic structure of LNA. This conformational restriction significantly enhances the binding affinity and nuclease resistance of oligonucleotides into which it is incorporated.
| Property | Value | Citations |
| CAS Number | 206055-76-7 | [1] |
| Molecular Weight | 758.80 g/mol | [2] |
| Molecular Formula | C40H47N4O9P | [2] |
| Synonyms | DMTr-LNA-U-3-CED-phosphora | [2] |
| Storage Conditions | -20°C for short-term, -80°C for long-term (under nitrogen) | [2] |
| Primary Application | Monomer for LNA oligonucleotide synthesis | [3] |
Experimental Protocols
The incorporation of DMTr-LNA-U-3'-CED-Phosphoramidite into an oligonucleotide sequence is achieved through standard automated solid-phase phosphoramidite chemistry.[4] However, due to the steric hindrance of the LNA monomer, modifications to the standard DNA synthesis protocol are required for optimal coupling efficiency.[4][5]
Preparation of Reagents
-
Phosphoramidite Solution: Dissolve DMTr-LNA-U-3'-CED-Phosphoramidite in anhydrous acetonitrile (B52724) to a standard concentration (e.g., 0.1 M). Ensure the solvent is of high purity and low water content.
-
Activator: A 0.7 M solution of Dicyanoimidazole (DCI) in acetonitrile is a suitable activator.[6]
-
Oxidizer: A solution of 0.02 M iodine in a mixture of THF/Pyridine/Water is used for the oxidation step.[7]
-
Capping Reagents: Standard capping reagents (Cap A: acetic anhydride/THF/lutidine; Cap B: N-methylimidazole/THF) are used.
-
Deblocking Solution: A solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM) is used for detritylation.[7]
Automated Oligonucleotide Synthesis Cycle
The synthesis is performed on an automated DNA synthesizer, with the following key steps in each cycle:
-
Detritylation (Deblocking): The 5'-DMTr protecting group of the nucleotide bound to the solid support is removed by treatment with the deblocking solution. The release of the orange-colored trityl cation can be monitored spectrophotometrically to assess coupling efficiency from the previous cycle.[7]
-
Coupling: The prepared DMTr-LNA-U-3'-CED-Phosphoramidite solution is mixed with the activator and delivered to the synthesis column. Due to increased steric hindrance, a longer coupling time is necessary compared to standard DNA phosphoramidites. A coupling time of 12 minutes is recommended for modified analogs.[6]
-
Capping: Any unreacted 5'-hydroxyl groups on the growing oligonucleotide chain are acetylated using the capping reagents. This step prevents the formation of deletion-mutant sequences.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable pentavalent phosphate (B84403) triester using the iodine solution. A longer oxidation time of at least 45 seconds is recommended for LNA monomers.[4]
These four steps are repeated for each monomer to be added to the sequence.
Cleavage and Deprotection
-
Phosphate Protecting Group Removal: After the final synthesis cycle, the cyanoethyl protecting groups on the phosphate backbone are removed. This can be achieved by treating the solid support with a 1:1 solution of triethylamine:acetonitrile.[6]
-
Cleavage from Support and Base Deprotection: The oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases are removed by incubation in concentrated aqueous ammonium (B1175870) hydroxide (B78521) at 55°C for 9-12 hours.[6] For oligonucleotides with sensitive modifications, milder deprotection conditions, such as 0.05 M potassium carbonate in methanol, may be necessary.[8]
Purification
The crude oligonucleotide product, which is synthesized with the final 5'-DMTr group intact ("DMT-on"), can be purified using reversed-phase high-performance liquid chromatography (RP-HPLC) or cartridge purification.[5][8] The DMT-on oligonucleotide is retained more strongly by the stationary phase, allowing for separation from shorter, failed sequences that lack the DMT group. After purification, the DMT group is removed by treatment with an acidic solution (e.g., 80% acetic acid).[7] The final product can be desalted using methods like ethanol (B145695) precipitation or size-exclusion chromatography.
Visualized Experimental Workflow and Biological Application
Workflow for LNA Oligonucleotide Synthesis
The following diagram illustrates the key stages in the solid-phase synthesis of an LNA-containing oligonucleotide using phosphoramidite chemistry.
Caption: Workflow of LNA Oligonucleotide Synthesis.
Application in Modulating TNF-α Signaling
LNA-modified oligonucleotides are potent tools for modulating gene expression and can be designed as antisense oligonucleotides (ASOs) or splice-switching oligonucleotides (SSOs).[9][10] A key therapeutic target is Tumor Necrosis Factor-alpha (TNF-α), a central mediator in inflammatory diseases.[11] The diagram below illustrates how an LNA-based therapeutic can interfere with the TNF-α signaling pathway.
Caption: LNA Oligonucleotide Targeting TNF-α Pathway.
This guide provides a foundational understanding of DMTr-LNA-U-3'-CED-Phosphoramidite and its role in the development of advanced oligonucleotide-based therapeutics. The enhanced properties conferred by LNA modifications make this compound a valuable asset for researchers in gene silencing, diagnostics, and drug discovery.
References
- 1. This compound | DNA/RNA Synthesis | Ambeed.com [ambeed.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DMTr-LNA-U-3-CED-phosphoramidite, 206055-76-7 | BroadPharm [broadpharm.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure Activity Relationships of α-L-LNA Modified Phosphorothioate Gapmer Antisense Oligonucleotides in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. An endogenous TNF-alpha antagonist induced by splice-switching oligonucleotides reduces inflammation in hepatitis and arthritis mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Endogenous TNF-α Antagonist Induced by Splice-switching Oligonucleotides Reduces Inflammation in Hepatitis and Arthritis Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
DMTr-LNA-U-3-CED-Phosphoramidite vs. standard RNA phosphoramidites
An In-Depth Technical Guide: DMTr-LNA-U-3-CED-Phosphoramidite vs. Standard RNA Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. The phosphoramidite (B1245037) method, a robust and automatable chemical process, serves as the standard for constructing these nucleic acid polymers. While standard RNA phosphoramidites are fundamental for creating RNA molecules like siRNAs and guide RNAs, the quest for enhanced stability, binding affinity, and in vivo efficacy has driven the development of modified nucleic acid analogues. Among the most significant of these is Locked Nucleic Acid (LNA). This technical guide provides a detailed comparison between DMTr-LNA-U-3-CED-Phosphoramidite, a key building block for LNA-containing oligonucleotides, and conventional RNA phosphoramidites. We will explore their structural differences, implications for oligonucleotide synthesis, the biophysical properties of the resulting oligonucleotides, and their applications in research and drug development.
Introduction to Phosphoramidite Chemistry
Oligonucleotide synthesis relies on the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing chain on a solid support. Standard RNA phosphoramidites are ribose-based monomers protected at several key positions to ensure specific, controlled reactions: a 5'-hydroxyl group protected by a dimethoxytrityl (DMTr) group, a 2'-hydroxyl group protected by groups like tert-butyldimethylsilyl (TBDMS), and the exocyclic amines of the nucleobases protected by acyl groups (e.g., Benzoyl, Acetyl, isobutyryl).[1][][]
DMTr-LNA-U-3-CED-Phosphoramidite is a modified phosphoramidite based on Locked Nucleic Acid (LNA) architecture. LNA is a class of bicyclic nucleic acid analogues where a methylene (B1212753) bridge connects the 2'-oxygen to the 4'-carbon of the ribose sugar.[4][5][6][7] This "lock" fixes the sugar pucker in an N-type, RNA-like conformation, leading to profound changes in the properties of the resulting oligonucleotide.[5][8]
Comparative Chemical Structures
The fundamental difference between LNA and standard RNA phosphoramidites lies in the conformation of the ribose sugar. The methylene bridge in the LNA monomer pre-organizes the phosphate (B84403) backbone and constrains the sugar's flexibility.
Caption: Structural comparison of a standard RNA (U) phosphoramidite and an LNA-U phosphoramidite.
Table 1: Key Chemical and Physical Properties
| Property | DMTr-LNA-U-3-CED-Phosphoramidite | Standard DMTr-rU(2'-TBDMS)-3-CED-Phosphoramidite (Example) |
| Molecular Formula | C40H47N4O9P | C49H69N4O9PSi |
| Molecular Weight | 758.8 g/mol [6] | ~945.2 g/mol |
| CAS Number | 206055-76-7[6] | Varies by specific protecting groups |
| Key Structural Feature | 2'-O, 4'-C methylene bridge[4] | 2'-OH protected by TBDMS or similar group[] |
Oligonucleotide Synthesis and Deprotection
Both LNA and standard RNA phosphoramidites are incorporated into oligonucleotides using the same fundamental, automated solid-phase synthesis cycle. However, the unique structure of LNA necessitates modifications to the standard protocols.
Caption: The automated phosphoramidite oligonucleotide synthesis cycle.
Key Differences in Synthesis:
-
Coupling Time: LNA phosphoramidites are more sterically hindered than standard DNA or RNA amidites. Therefore, they require a longer coupling time to achieve high efficiency. Recommended coupling times can be 180-250 seconds, compared to the shorter times used for standard amidites.[4]
-
Oxidation Time: The phosphite linkage formed after LNA coupling is also oxidized more slowly. A longer oxidation time (e.g., 45 seconds) is recommended to ensure complete conversion to the stable phosphate triester.[4][9]
Table 2: Oligonucleotide Synthesis Parameters
| Parameter | DMTr-LNA-U-3-CED-Phosphoramidite | Standard RNA Phosphoramidites |
| Typical Coupling Time | 180 - 250 seconds[4] | 60 - 180 seconds |
| Typical Oxidation Time | ~45 seconds[4] | 15 - 30 seconds |
| Coupling Efficiency | >98% (with optimized protocol) | >99%[10] |
Deprotection and Purification:
-
Standard RNA: Deprotection is a multi-step process. First, the oligonucleotide is cleaved from the solid support and the cyanoethyl phosphate protecting groups are removed, typically with ammonia (B1221849) or methylamine (B109427). Base-protecting groups are also removed during this step. Crucially, the 2'-hydroxyl protecting group (e.g., TBDMS) remains intact. A final, separate step using a fluoride-containing reagent (like triethylamine (B128534) trihydrofluoride, TEA·3HF) is required to remove the 2' protecting groups.[11][12]
-
LNA-containing Oligonucleotides: These oligonucleotides are generally deprotected using standard protocols similar to those for DNA.[4] Concentrated aqueous ammonia is typically sufficient to remove all protecting groups and cleave the oligo from the support.[9] However, specific LNA bases may have sensitivities; for instance, avoiding methylamine is recommended when deprotecting oligos with Me-Bz-C-LNA to prevent side reactions.[4]
Biophysical Properties of Modified Oligonucleotides
The incorporation of LNA monomers dramatically alters the performance and characteristics of an oligonucleotide, offering significant advantages over standard RNA.
Table 3: Comparative Biophysical Properties of LNA-RNA vs. RNA-RNA Duplexes
| Property | Oligonucleotide with LNA Monomers | Standard RNA Oligonucleotide |
| Thermal Stability (Tm) | Unprecedented increase in Tm; +2 to +10°C per LNA modification against a complementary RNA strand.[5][13] | Standard baseline stability. |
| Binding Affinity (Hybridization) | Exceptionally high affinity towards complementary RNA and DNA targets.[5][8] | Standard binding affinity. |
| Nuclease Resistance | Significantly increased stability against 3'-exonucleolytic degradation and in human serum.[5][14][15] | Prone to rapid degradation by nucleases.[] |
| Duplex Conformation | Induces a rigid A-type (RNA-like) helical structure in the duplex.[8] | Forms a standard A-type helix with complementary RNA. |
| Mismatch Discrimination | Excellent discrimination; a single mismatch with an LNA-modified probe results in a significant drop in Tm.[4] | Standard mismatch discrimination. |
| Aqueous Solubility | Water soluble, similar to standard DNA/RNA.[4] | Water soluble. |
Experimental Protocols
Protocol 1: Automated Synthesis of an LNA-Containing Oligonucleotide
This protocol is a general guideline for solid-phase synthesis on an automated DNA/RNA synthesizer.
-
Preparation:
-
Dissolve DMTr-LNA-U-3-CED-Phosphoramidite in anhydrous acetonitrile (B52724) to a standard concentration (e.g., 0.1 M).
-
Ensure all other necessary reagents (activator, capping reagents, oxidizer, deblocking solution) are fresh and correctly installed on the synthesizer.
-
Install the appropriate solid support (e.g., CPG) with the initial nucleoside for the desired sequence.
-
-
Synthesis Cycle Programming:
-
Program the synthesizer to perform the standard phosphoramidite cycle (Deblocking, Coupling, Capping, Oxidation).
-
For each LNA monomer incorporation step, modify the standard DNA/RNA protocol:
-
For standard DNA or RNA monomers in the same sequence, use their respective standard cycle times.
-
-
Post-Synthesis:
-
Once the synthesis is complete, keep the 5'-DMTr group on if purification by reverse-phase HPLC or cartridge is desired. Otherwise, program a final detritylation step.
-
Dry the solid support containing the synthesized oligonucleotide under a stream of argon.
-
Protocol 2: Deprotection and Purification of LNA Oligonucleotides
-
Cleavage and Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add concentrated aqueous ammonia (or AMA, if compatible with all modifications).
-
Seal the vial tightly and heat at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove base and phosphate protecting groups.[9]
-
Cool the vial, then carefully transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a centrifugal evaporator.
-
-
Purification (DMT-on Method):
-
Resuspend the dried crude product in a suitable loading buffer.
-
Purify using reverse-phase HPLC or a purification cartridge. The DMT-on, full-length product will be retained, while failure sequences (DMT-off) will wash through.
-
Wash the column/cartridge to remove impurities.
-
Elute the DMT-on product.
-
Remove the DMT group using an acidic solution (e.g., 80% acetic acid).
-
Desalt the final product using size-exclusion chromatography or ethanol (B145695) precipitation.
-
Protocol 3: Thermal Melting (Tm) Analysis
-
Sample Preparation:
-
Anneal the LNA-modified oligonucleotide with its complementary RNA or DNA target strand in a buffer solution (e.g., 25 mM sodium cacodylate, 50 mM KCl, 1 mM MgCl2, pH 7.0).[13]
-
Prepare samples at a known concentration (e.g., 1-5 µM).
-
-
Measurement:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Record the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) at a controlled ramp rate (e.g., 0.5-1.0 °C/min).[13]
-
-
Data Analysis:
-
Plot absorbance versus temperature to generate a melting curve.
-
The melting temperature (Tm) is determined from the peak of the first derivative of the melting curve, representing the temperature at which 50% of the duplex has dissociated.
-
Applications in Research and Drug Development
The superior properties of LNA-modified oligonucleotides have made them invaluable tools in applications where high affinity and stability are critical.
Caption: Relationship between LNA's core properties and its advanced applications.
-
Standard RNA Oligonucleotides: Primarily used for applications mimicking natural RNA functions, such as RNA interference (siRNA), microRNA mimics, and as guide RNAs for CRISPR-Cas9 genome editing.[] Their utility in vivo is often limited by their poor stability.
-
LNA-Modified Oligonucleotides:
-
Antisense Therapeutics: LNA is extensively used in "gapmer" antisense oligonucleotides. These chimeric molecules feature a central "gap" of DNA or phosphorothioate (B77711) DNA monomers flanked by LNA "wings".[17] The LNA wings provide high binding affinity to the target mRNA and nuclease resistance, while the DNA gap is capable of recruiting RNase H to cleave the target mRNA.[17][18] LNA can also be incorporated into siRNAs (termed siLNA) to enhance their stability and reduce off-target effects.[5][15]
-
Diagnostics: The high melting temperature and specificity of LNA-containing probes make them ideal for dual-labeled probes in quantitative PCR (qPCR), in situ hybridization (ISH), and microarrays, where they allow for the use of shorter, more specific probes.[4]
-
MicroRNA (miRNA) Research: LNA-based probes are highly effective for the sensitive detection of small miRNA targets. Furthermore, fully LNA-modified "antimiRs" are potent and stable inhibitors of miRNA function, making them valuable tools for research and potential therapeutics.[5]
-
Conclusion
DMTr-LNA-U-3-CED-Phosphoramidite represents a significant advancement over standard RNA phosphoramidites for applications demanding superior performance. While its incorporation requires slight modifications to standard synthesis protocols, the resulting oligonucleotides exhibit dramatically enhanced thermal stability, nuclease resistance, and binding affinity. These properties translate directly into more potent antisense drugs, more sensitive diagnostic probes, and more stable RNA tools for in vitro and in vivo use. For researchers and drug developers, the choice between LNA and standard RNA phosphoramidites hinges on the specific application's requirements for stability and affinity, with LNA providing a powerful solution for overcoming the inherent limitations of natural nucleic acids.
References
- 1. RNA Phosphoramidites | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DMTr-LNA-U-3-CED-phosphoramidite, 206055-76-7 | BroadPharm [broadpharm.com]
- 7. DMTr-LNA-C(Bz)-3-CED-phosphoramidite, 206055-78-9 | BroadPharm [broadpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RNA synthesis by reverse direction process: phosphoramidites and high purity RNAs and introduction of ligands, chromophores, and modifications at 3'-end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. mdpi.com [mdpi.com]
- 14. Nuclease resistant methylphosphonate-DNA/LNA chimeric oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Locked nucleic acid (LNA) mediated improvements in siRNA stability and functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
The Thermodynamics of LNA-DNA Duplex Formation: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues that has garnered significant attention in the fields of molecular biology, diagnostics, and therapeutics. The defining feature of LNA is the presence of a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This "locked" conformation pre-organizes the sugar into a C3'-endo (A-form) pucker, which has profound effects on the thermodynamic properties of LNA-containing oligonucleotides. Understanding the thermodynamics of LNA-DNA duplex formation is critical for the rational design of LNA-based probes, primers, and antisense therapeutics with enhanced hybridization affinity and specificity. This guide provides an in-depth overview of the core thermodynamic principles, experimental methodologies for their determination, and a summary of key quantitative data.
Core Thermodynamic Principles
The stability of a nucleic acid duplex is governed by the change in Gibbs free energy (ΔG°) upon hybridization of two complementary single strands. The ΔG° is a function of the changes in enthalpy (ΔH°) and entropy (ΔS°) as described by the fundamental thermodynamic equation:
ΔG° = ΔH° - TΔS°
-
Enthalpy (ΔH°) represents the change in heat content of the system upon duplex formation. It is primarily driven by the formation of hydrogen bonds between complementary base pairs and the stacking interactions between adjacent base pairs. A more negative ΔH° indicates a more favorable enthalpic contribution to duplex stability.
-
Entropy (ΔS°) reflects the change in the degree of disorder of the system. The formation of a structured duplex from two disordered single strands results in a decrease in entropy, making the TΔS° term unfavorable for hybridization.
-
Gibbs Free Energy (ΔG°) is the ultimate measure of duplex stability. A more negative ΔG° corresponds to a more stable duplex.
-
Melting Temperature (Tm) is the temperature at which half of the duplex molecules have dissociated into single strands. It is directly related to the thermodynamic parameters and is a commonly used metric for duplex stability.
The incorporation of LNA monomers into a DNA strand generally leads to a significant increase in the Tm of the duplex. This enhanced stability is a result of a complex interplay between enthalpic and entropic contributions. The pre-organized structure of LNA reduces the entropic penalty of duplex formation, as the single strand is already conformationally restricted. Additionally, LNA modifications can enhance base stacking interactions, leading to a more favorable enthalpy of hybridization.
The following diagram illustrates the relationship between these core thermodynamic parameters:
Figure 1: Relationship between Gibbs free energy, enthalpy, and entropy.
Quantitative Thermodynamic Data
The thermodynamic stability of LNA-DNA duplexes is highly sequence-dependent. The nearest-neighbor model is a powerful tool used to predict the thermodynamic properties of a duplex based on the sum of the thermodynamic contributions of its constituent dinucleotide pairs. The tables below summarize the nearest-neighbor thermodynamic parameters for DNA-DNA duplexes and the changes in these parameters upon the introduction of a single LNA nucleotide or consecutive LNA nucleotides.
Table 1: Nearest-Neighbor Thermodynamic Parameters for DNA/DNA Duplexes in 1 M NaCl
| Nearest-Neighbor (5'-3'/3'-5') | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |
| AA/TT | -7.6 | -21.3 | -1.0 |
| AT/TA | -7.2 | -20.4 | -0.9 |
| TA/AT | -7.2 | -21.3 | -0.9 |
| CA/GT | -8.5 | -22.7 | -1.5 |
| GT/CA | -8.4 | -22.4 | -1.5 |
| CT/GA | -7.8 | -21.0 | -1.3 |
| GA/CT | -8.2 | -22.2 | -1.3 |
| CG/GC | -10.6 | -27.2 | -2.2 |
| GC/CG | -9.8 | -24.4 | -2.4 |
| GG/CC | -8.0 | -19.9 | -1.8 |
| Initiation | +0.2 | -5.7 | +2.2 |
Data adapted from established literature.
Table 2: Change in Thermodynamic Parameters (ΔΔH°, ΔΔS°, ΔΔG°37) for Single LNA Incorporation
The following table presents the change in thermodynamic parameters for a single LNA modification within a DNA duplex. The values represent the difference between the LNA-containing duplex and the corresponding unmodified DNA duplex (ΔΔX° = ΔX°LNA - ΔX°DNA). These parameters are context-dependent, considering the 5' and 3' neighboring bases.
Note: A comprehensive table for all 32 possible nearest-neighbor contexts for single LNA substitutions is extensive. The following is a representative subset to illustrate the data format. For a complete dataset, refer to McTigue et al., 2004.
| Nearest-Neighbor (5'-MXLN-3') | ΔΔH° (kcal/mol) | ΔΔS° (cal/mol·K) | ΔΔG°37 (kcal/mol) |
| AAL A | -1.5 | -2.5 | -0.7 |
| AAL C | -2.0 | -3.5 | -0.9 |
| CAL A | -1.8 | -3.0 | -0.9 |
| CAL C | -2.2 | -4.0 | -1.0 |
| ATL A | -3.0 | -6.0 | -1.1 |
| ATL C | -3.5 | -7.5 | -1.2 |
| CTL A | -3.2 | -6.5 | -1.2 |
| CTL C | -3.8 | -8.0 | -1.3 |
| AGL A | -0.8 | -1.0 | -0.5 |
| AGL C | -1.2 | -1.5 | -0.7 |
| CGL A | -1.0 | -1.2 | -0.6 |
| CGL C | -1.5 | -2.0 | -0.9 |
| ACL A | -3.5 | -7.0 | -1.3 |
| ACL C | -4.0 | -8.5 | -1.4 |
| CCL A | -3.8 | -7.5 | -1.5 |
| CCL C | -4.2 | -9.0 | -1.5 |
Table 3: Full Thermodynamic Parameters for Consecutive LNA·DNA Base Pairs in 1 M Na+
This table provides the complete thermodynamic parameters for duplexes containing two adjacent LNA nucleotides.
| Sequence (5'-LNA-LNA-3'/3'-DNA-DNA-5') | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
| +A+A/TT | -10.0 | -26.0 |
| +A+C/TG | -11.5 | -30.5 |
| +A+G/TC | -11.2 | -29.8 |
| +A+T/TA | -9.8 | -27.1 |
| +C+A/GT | -12.1 | -32.2 |
| +C+C/GG | -13.5 | -35.9 |
| +C+G/GC | -14.0 | -37.2 |
| +C+T/GA | -11.8 | -31.6 |
| +G+A/CT | -12.5 | -33.1 |
| +G+C/CG | -14.2 | -37.8 |
| +G+G/CC | -13.2 | -35.1 |
| +G+T/CA | -12.3 | -32.7 |
| +T+A/AT | -10.5 | -28.2 |
| +T+C/AG | -12.0 | -32.0 |
| +T+G/AC | -11.7 | -31.1 |
| +T+T/AA | -10.2 | -27.5 |
Note: +N indicates an LNA nucleotide.
Experimental Protocols
The determination of thermodynamic parameters for LNA-DNA duplex formation relies on precise biophysical measurements. The following sections detail the methodologies for the key experiments.
UV-Vis Thermal Denaturation (Melting) Analysis
UV-Vis spectroscopy is the most common method for determining the thermodynamic parameters of nucleic acid duplexes. The principle lies in the hyperchromic effect: the absorbance of a DNA solution at 260 nm increases as the duplex denatures into single strands.
Methodology:
-
Oligonucleotide Preparation and Quantification:
-
Synthesize and purify the LNA-containing and complementary DNA oligonucleotides. Purity should be assessed by HPLC or PAGE.
-
Accurately determine the concentration of each single strand using UV absorbance at 260 nm at a high temperature (e.g., 85°C) where the strands are fully denatured. The molar extinction coefficient can be calculated based on the nearest-neighbor model.
-
-
Sample Preparation:
-
Prepare a series of duplex samples at different concentrations (typically a 10-fold range) in a buffer solution. A standard buffer is 1 M NaCl, 10 mM sodium phosphate, 0.5 mM EDTA, pH 7.0.
-
For non-self-complementary sequences, mix the LNA-containing strand and its complement in a 1:1 molar ratio.
-
Anneal the samples by heating to 95°C for 5 minutes and then slowly cooling to room temperature to ensure proper duplex formation.
-
-
UV Melting Experiment:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Transfer the samples to quartz cuvettes.
-
Record the absorbance at 260 nm as a function of temperature. The temperature ramp rate should be slow (e.g., 1°C/minute) to maintain thermal equilibrium.
-
Collect data over a temperature range that covers the pre-transitional, transitional, and post-transitional regions.
-
-
Data Analysis:
-
Plot absorbance versus temperature to obtain the melting curve.
-
The melting temperature (Tm) is determined as the temperature at the maximum of the first derivative of the melting curve.
-
The thermodynamic parameters (ΔH° and ΔS°) are determined from a van't Hoff plot of 1/Tm versus ln(CT), where CT is the total oligonucleotide concentration. The slope of this plot is equal to R/ΔH° and the y-intercept is equal to ΔS°/ΔH°.
-
The following diagram outlines the workflow for UV-Vis thermal denaturation analysis:
The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMTr Group in Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic biology and the development of nucleic acid-based therapeutics, the precise chemical synthesis of oligonucleotides is of paramount importance. The phosphoramidite (B1245037) method stands as the gold standard for this process, and at its heart lies a crucial component: the 4,4'-dimethoxytrityl (DMTr) group. This in-depth technical guide elucidates the pivotal role of the DMTr group, detailing its function, the mechanics of its application and removal, and its critical utility in ensuring the high fidelity of oligonucleotide synthesis.
The Core Function of the DMTr Protecting Group
The primary role of the DMTr group in phosphoramidite chemistry is to act as a temporary, acid-labile protecting group for the 5'-hydroxyl function of the nucleoside phosphoramidite monomer.[1][2] This protection is fundamental to the success of solid-phase oligonucleotide synthesis, which proceeds in a directional 3' to 5' manner.[3]
By "capping" the 5'-hydroxyl group, the bulky DMTr group serves two main purposes:
-
Prevents Self-Polymerization: It blocks the 5'-hydroxyl from reacting with other phosphoramidite monomers in solution, preventing unwanted side reactions and ensuring the controlled, stepwise addition of nucleotides.[3][4]
-
Enforces Directionality: It ensures that the coupling reaction occurs specifically at the free 5'-hydroxyl group of the growing oligonucleotide chain attached to the solid support.[1]
The selection of the DMTr group for this critical role is due to a unique combination of properties:
-
Steric Hindrance: The large size of the DMTr group provides significant steric protection for the 5'-hydroxyl group.[1]
-
Acid Lability: The DMTr group is stable under the basic and neutral conditions of the coupling and oxidation steps of the synthesis cycle but is readily and quantitatively cleaved under mild acidic conditions.[1][5] This selective lability is the cornerstone of the cyclic nature of phosphoramidite synthesis.
-
Monitoring Capability: Upon cleavage with acid, the DMTr group is released as a stable, bright orange-colored carbocation (the dimethoxytrityl cation), which has a strong absorbance at approximately 495-498 nm.[6][7] The intensity of this color can be measured spectrophotometrically to monitor the efficiency of each coupling step in real-time.[7][8]
The Phosphoramidite Synthesis Cycle
The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The DMTr group plays a central role in the first step of each cycle.
The Chemistry of Detritylation
The removal of the DMTr group, or detritylation, is a critical step that initiates each cycle of nucleotide addition. It is an acid-catalyzed reaction that cleaves the ether linkage between the DMTr group and the 5'-hydroxyl of the nucleoside.
Commonly used acids for detritylation include trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous organic solvent like dichloromethane.[5] The choice and concentration of the acid, as well as the reaction time, are critical to ensure complete detritylation without causing undesirable side reactions, such as depurination (cleavage of the bond between the purine (B94841) base and the sugar).[9]
Quantitative Data on Detritylation and Coupling Efficiency
The efficiency of both the detritylation and coupling steps is crucial for the overall yield and purity of the final oligonucleotide.
Table 1: Detritylation Half-life (t½) of DMTr-on Oligonucleotides under Mildly Acidic Conditions at 40°C
| Oligonucleotide Sequence | pH | Half-life (t½) in minutes |
| 5'-DMTr-d(AGCTAGCTAGCTAGCT) | 5.0 | 6.5 |
| 5'-DMTr-r(GACACCUGACUUC) | 5.0 | 10 |
| 5'-DMTr-d(AGCTAGCTAGCTAGCT) | 5.5 | ~15 |
| 5'-DMTr-r(GACACCUGACUUC) | 5.5 | ~20 |
| 5'-DMTr-d(AGCTAGCTAGCTAGCT) | 6.0 | >30 |
| 5'-DMTr-r(GACACCUGACUUC) | 6.0 | >30 |
| Data adapted from a study on mild detritylation conditions.[2] |
Table 2: Impact of Coupling Efficiency on the Theoretical Yield of a 50-mer Oligonucleotide
| Average Coupling Efficiency | Theoretical Yield of Full-Length Product |
| 99.5% | ~78% |
| 99.0% | ~60% |
| 98.5% | ~52% |
| 98.0% | ~36% |
| Data adapted from a comparative analysis of phosphoramidite performance.[10] |
As the data illustrates, even small decreases in coupling efficiency lead to a significant reduction in the yield of the desired full-length oligonucleotide, emphasizing the need for high-purity reagents and optimized reaction conditions.
Experimental Protocols
Manual Detritylation of a Purified DMTr-on Oligonucleotide
This protocol is for the removal of the 5'-DMTr group from an oligonucleotide that has been purified by reversed-phase HPLC.
-
Sample Preparation: The purified DMTr-on oligonucleotide should be thoroughly dried, for example, by lyophilization.
-
Acid Treatment: Dissolve the dried oligonucleotide in 200-500 µL of 80% aqueous acetic acid.[7]
-
Incubation: Let the solution stand at room temperature for 20 minutes.[7]
-
Quenching and Precipitation: Add an equal volume of 95% ethanol (B145695) to the solution.
-
Lyophilization: Freeze and lyophilize the sample until all the acetic acid has been removed.
-
Desalting: The resulting detritylated oligonucleotide can be desalted using a suitable method, such as a desalting column, to remove the cleaved dimethoxytritanol and any remaining salts.[7]
DMTr-on Reversed-Phase HPLC Purification
This method leverages the hydrophobicity of the DMTr group to separate the full-length product from shorter, "failure" sequences that lack the DMTr group.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. dupont.com [dupont.com]
- 6. atdbio.com [atdbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
The Cyanoethyl (CED) Protecting Group: A Technical Guide for Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 2-cyanoethyl (CED) group is a cornerstone of modern solid-phase oligonucleotide synthesis, primarily utilized for the temporary protection of the internucleosidic phosphate (B84403) linkages. Its widespread adoption in the highly successful phosphoramidite (B1245037) chemistry stems from its stability throughout the iterative steps of oligonucleotide chain elongation and its facile and quantitative removal under mild basic conditions. This technical guide provides an in-depth exploration of the function, application, and removal of the CED protecting group, complete with experimental protocols and comparative data.
Core Function in Phosphoramidite Chemistry
In the phosphoramidite method of oligonucleotide synthesis, the building blocks are nucleoside phosphoramidites. Each phosphoramidite monomer possesses a phosphite (B83602) triester group, which is highly reactive. To prevent unwanted side reactions during the synthesis cycles, one of the oxygen atoms of the phosphite is protected with a 2-cyanoethyl group.[1][2] This protection renders the phosphite triester stable to the conditions of the subsequent coupling and capping steps.
The CED group's primary role is to ensure the regioselectivity of the coupling reaction, where the 5'-hydroxyl group of the growing oligonucleotide chain attacks the activated phosphoramidite. Without the CED group, the unprotected phosphite would be susceptible to undesired reactions, leading to chain branching and other side products.
Following the successful coupling of a phosphoramidite monomer, the unstable phosphite triester linkage is oxidized to a more stable phosphate triester. The CED group remains attached to the phosphate backbone throughout the entire synthesis process, providing crucial protection in each subsequent cycle of deblocking, coupling, and capping.[3][4]
The Chemistry of Deprotection: A ß-Elimination Reaction
The removal of the 2-cyanoethyl protecting groups is a critical step in the post-synthesis processing of oligonucleotides. This deprotection is achieved through a base-catalyzed ß-elimination reaction. The electron-withdrawing nature of the nitrile group makes the protons on the carbon atom adjacent to it (the ß-position) acidic.[3] A base can readily abstract one of these protons, initiating an elimination cascade that results in the formation of a free phosphate diester and acrylonitrile (B1666552) as a byproduct.[3][5]
This reaction is typically performed while the oligonucleotide is still attached to the solid support or after cleavage from the support, depending on the overall deprotection strategy.
Quantitative Data on Deprotection Conditions
The choice of deprotection reagent and conditions is critical for achieving high yields of pure oligonucleotides while minimizing side reactions. Several methods are commonly employed, each with its own set of parameters. The following table summarizes and compares some of the most frequently used deprotection protocols for the removal of the 2-cyanoethyl group.
| Deprotection Reagent | Composition | Temperature (°C) | Time | Notes |
| Ammonium (B1175870) Hydroxide (B78521) | Concentrated (28-30%) aqueous solution | Room Temperature - 55 | 8 - 17 hours | The traditional method; effective but can be slow. Higher temperatures accelerate deprotection but also increase the risk of side reactions. |
| Ammonium Hydroxide/Methylamine (B109427) (AMA) | 1:1 (v/v) mixture of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine | Room Temperature - 65 | 10 - 90 minutes | Significantly faster than ammonium hydroxide alone.[][7] A widely used "ultrafast" deprotection method. |
| 1,8-Diazabicycloundec-7-ene (DBU) | 10% (v/v) in anhydrous acetonitrile (B52724) | Room Temperature | 1 - 15 minutes | A very rapid and mild non-nucleophilic base for on-support deprotection of the CED groups.[8][9] Often used when base-sensitive modifications are present. |
| Diethylamine (DEA) | 10% (v/v) in anhydrous acetonitrile | Room Temperature | 5 - 10 minutes | Another mild amine base for on-support removal of the CED group, which can help to minimize acrylonitrile-related side reactions.[10] |
| t-Butylamine/Water | 1:3 (v/v) | 60 | 6 hours | A milder alternative to ammonium hydroxide, useful for sensitive oligonucleotides.[7] |
| Potassium Carbonate in Methanol | 0.05 M in methanol | Room Temperature | 4 hours | An "ultra-mild" deprotection condition suitable for extremely sensitive modifications.[7] |
Experimental Protocols
On-Support Deprotection of the 2-Cyanoethyl Group with DBU
This protocol describes the removal of the CED groups from the phosphate backbone while the oligonucleotide remains attached to the solid support. This is often performed to prevent the formation of acrylonitrile-related side products during the subsequent cleavage and deprotection of the nucleobases.
Materials:
-
Oligonucleotide synthesis column containing the solid-supported, fully protected oligonucleotide.
-
10% (v/v) 1,8-Diazabicycloundec-7-ene (DBU) in anhydrous acetonitrile (ACN).
-
Anhydrous acetonitrile (ACN) for washing.
-
Syringe or automated DNA synthesizer.
Procedure:
-
Following the completion of the oligonucleotide synthesis, ensure the synthesis column is free of any residual reagents from the final cycle.
-
Pass the 10% DBU in ACN solution through the column. The volume should be sufficient to completely wet the solid support (typically 1-2 mL for a 1 µmol synthesis).
-
Allow the DBU solution to remain in contact with the support for 15 minutes at room temperature.[11]
-
After the incubation period, push the DBU solution out of the column to waste.
-
Wash the solid support thoroughly by passing anhydrous acetonitrile (5 x 2 mL) through the column to remove the DBU and the cleaved acrylonitrile.
-
Dry the solid support with a stream of argon or nitrogen. The support-bound oligonucleotide is now ready for cleavage from the support and deprotection of the nucleobase protecting groups.
Simultaneous Cleavage and Deprotection with AMA
This protocol is a rapid and efficient method for the simultaneous cleavage of the oligonucleotide from the solid support and the removal of both the 2-cyanoethyl and nucleobase protecting groups.
Materials:
-
Oligonucleotide synthesis column containing the solid-supported, fully protected oligonucleotide.
-
Ammonium hydroxide/Methylamine (AMA) solution: a 1:1 (v/v) mixture of concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine.
-
Screw-cap vial.
-
Heating block or water bath.
Procedure:
-
Transfer the solid support from the synthesis column to a 2 mL screw-cap vial.
-
Add 1 mL of the AMA solution to the vial.
-
Seal the vial tightly.
-
Incubate the vial at 65°C for 10 minutes in a heating block or water bath.[7]
-
After incubation, cool the vial to room temperature.
-
Carefully open the vial and transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
The crude oligonucleotide solution can then be dried down and prepared for purification by HPLC or other methods.
Potential Side Reactions and Mitigation
The primary side reaction associated with the deprotection of the CED group is the Michael addition of the acrylonitrile byproduct to the nucleobases, particularly thymine (B56734) at the N3 position.[5] This results in the formation of a cyanoethylated adduct, which can be difficult to separate from the desired product.
Strategies to minimize this side reaction include:
-
On-support deprotection: Removing the CED groups while the oligonucleotide is still on the solid support allows for the acrylonitrile to be washed away before the oligonucleotide is cleaved and the nucleobases are deprotected.[11]
-
Use of acrylonitrile scavengers: Reagents such as methylamine (in AMA) or the addition of other primary amines can react with the acrylonitrile, preventing it from modifying the oligonucleotide.
-
Milder deprotection conditions: Using milder bases and lower temperatures can reduce the rate of both deprotection and the side reaction.
Visualizing the Workflow and Chemical Pathways
The following diagrams, generated using the DOT language, illustrate the key processes involving the 2-cyanoethyl protecting group.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.
Caption: The phosphoramidite coupling reaction, where the CED group protects the phosphate.
Caption: The ß-elimination mechanism for the removal of the 2-cyanoethyl (CED) protecting group.
Conclusion
The 2-cyanoethyl protecting group is an indispensable component of modern oligonucleotide synthesis. Its chemical properties are finely tuned for the demands of phosphoramidite chemistry: stable when needed and easily removed under specific, mild conditions. A thorough understanding of its function, the kinetics of its removal, and the potential for side reactions is paramount for any researcher or professional involved in the synthesis of high-quality oligonucleotides for research, diagnostic, or therapeutic applications. The choice of an appropriate deprotection strategy, as outlined in this guide, will directly impact the yield and purity of the final product.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. DNA寡核苷酸合成 [sigmaaldrich.com]
- 4. atdbio.com [atdbio.com]
- 5. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. Sensitive Oligodeoxynucleotide Synthesis Using Dim and Dmoc as Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. CA2361079C - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Designing High-Affinity LNA Probes for Enhanced Quantitative PCR Performance
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative Polymerase Chain Reaction (qPCR) is a cornerstone technique for the sensitive and specific quantification of nucleic acids. The choice of probe chemistry is critical for assay performance. Locked Nucleic Acid (LNA) probes have emerged as a superior alternative to traditional DNA probes, offering enhanced affinity, specificity, and thermal stability.[1][2][3] This application note provides detailed guidelines and protocols for the design and implementation of high-affinity LNA probes in qPCR assays to achieve robust and reliable quantification.
LNA are a class of nucleic acid analogs where the ribose ring is "locked" in a C3'-endo conformation, resulting in unprecedented thermal stability when hybridized to a complementary strand.[2][3] This key feature allows for the design of shorter probes with higher melting temperatures (Tm), leading to improved specificity and the ability to target challenging sequences, such as AT-rich regions.[3][4][5] The incorporation of LNA bases can increase the Tm by 2-8°C per LNA monomer, providing greater design flexibility.[3][6]
Key Advantages of LNA Probes in qPCR:
-
Increased Sensitivity and Specificity: The high binding affinity of LNA probes allows for more stringent hybridization conditions, reducing off-target binding and leading to more accurate quantification, even for low-abundance targets.[6][7][8]
-
Enhanced Mismatch Discrimination: LNA probes exhibit a significant melting temperature difference (ΔTm) between perfectly matched and mismatched targets, making them ideal for applications requiring high specificity, such as SNP genotyping and allele-specific PCR.[4][7]
-
Shorter Probe Designs: The increased thermal stability conferred by LNA allows for the use of shorter probes compared to traditional DNA probes.[1][4] Shorter probes are more effective at discriminating single nucleotide differences and can be designed for regions where longer probes are not feasible.
-
Improved Quenching and Signal-to-Noise Ratio: Shorter probes generally have more efficient quenching, resulting in lower background fluorescence and a higher signal-to-noise ratio.[4][5]
-
Flexibility in Assay Design: LNA technology enables the design of probes for difficult targets, including those with high GC or AT content, and allows for Tm normalization across primer and probe sets.[9]
LNA Probe Design Principles
Successful implementation of LNA probes in qPCR starts with a robust design. The following principles should be considered to maximize assay performance.
General Design Guidelines:
-
Probe Length: LNA-containing qPCR probes are typically shorter than their DNA counterparts, generally ranging from 15 to 18 nucleotides.[10]
-
Melting Temperature (Tm): The probe Tm should be 5-10°C higher than the primers' Tm to ensure the probe binds before the primers.[10] A typical probe Tm is between 65-70°C.[10]
-
LNA Placement: Strategically place LNA bases to enhance specificity. For SNP detection, position 2-3 LNA bases directly at the SNP site.[7][10] Avoid placing LNA at the extreme 3' end of a primer as it may inhibit polymerase extension.[7]
-
Number of LNAs: An 18-mer oligo should contain a maximum of 7-8 LNA bases.[11] Avoid stretches of more than four consecutive LNAs, as this can lead to excessively tight binding.[3][10][11]
-
Sequence Considerations:
-
Maintain a GC content between 30-60%.[3]
-
Avoid runs of identical nucleotides, especially three or more Gs or Cs.[3]
-
The 3' end of the probe must be blocked (e.g., with a phosphate (B84403) group or a quencher) to prevent extension by the DNA polymerase.[10]
-
-
Self-Complementarity: Avoid self-complementarity and complementarity with other LNA-containing oligonucleotides in the assay to prevent the formation of secondary structures and primer-dimers.[3][10][11]
Table 1: Summary of LNA Probe Design Recommendations
| Parameter | Recommendation | Rationale |
| Probe Length | 15-18 nucleotides | Shorter length improves mismatch discrimination and quenching efficiency.[4][10] |
| Probe Tm | 65-70°C (5-10°C > Primer Tm) | Ensures probe hybridization before primer extension.[10] |
| Primer Tm | 58-60°C | Standard for many qPCR assays.[10] |
| LNA Placement | At mismatch sites for SNP detection | Maximizes the destabilizing effect of a mismatch.[7][10] |
| Number of LNAs | Max 7-8 in an 18-mer | Balances increased affinity with avoiding overly stable hybridization.[11] |
| Consecutive LNAs | Avoid > 4 in a row | Prevents excessively tight binding and potential off-target effects.[3][10][11] |
| GC Content | 30-60% | Promotes stable hybridization without being overly difficult to denature.[3] |
| 3' End | Blocked (e.g., PO4, NH2, Quencher) | Prevents the probe from acting as a primer.[10] |
Experimental Protocols
This section provides detailed protocols for a typical qPCR experiment using LNA probes, from initial setup to data analysis.
Experimental Workflow
The overall workflow for a qPCR experiment using LNA probes is similar to that of a standard probe-based qPCR assay.
Protocol 1: LNA Probe qPCR Reaction Setup
This protocol is for a single 20 µL qPCR reaction. Prepare a master mix for multiple reactions to ensure consistency and reduce pipetting errors.
Materials:
-
qPCR Master Mix (containing DNA polymerase, dNTPs, and reaction buffer)
-
Forward Primer (10 µM stock)
-
Reverse Primer (10 µM stock)
-
LNA Probe (5 µM stock, labeled with a fluorophore and a quencher)
-
cDNA or DNA template
-
Nuclease-free water
Procedure:
-
Thaw Reagents: Thaw all reagents on ice. Mix each solution by gentle vortexing and then centrifuge briefly to collect the contents at the bottom of the tube.
-
Prepare Master Mix: In a sterile, nuclease-free microcentrifuge tube, prepare a master mix for the desired number of reactions plus a 10% overage to account for pipetting losses.
Component Volume per Reaction (µL) Final Concentration 2x qPCR Master Mix 10 1x Forward Primer (10 µM) 0.8 400 nM Reverse Primer (10 µM) 0.8 400 nM LNA Probe (5 µM) 0.4 100 nM Nuclease-free water Variable - Total Master Mix Volume X Note: Optimal primer and probe concentrations may vary and should be determined empirically. A typical starting point for LNA probes is 100-200 nM.[11]
-
Aliquot Master Mix: Aliquot the appropriate volume of the master mix into each qPCR tube or well of a reaction plate.
-
Add Template: Add the template DNA or cDNA to each reaction. The volume will depend on the concentration of the template. For a 20 µL reaction, a template volume of 1-5 µL is common.
-
Seal and Centrifuge: Seal the qPCR plate or tubes securely. Centrifuge briefly to collect all components at the bottom and to remove any air bubbles.
-
Load into qPCR Instrument: Place the reactions into the real-time PCR instrument.
Protocol 2: qPCR Cycling Conditions
The following are typical cycling conditions. These may need to be optimized for your specific primers, probe, and target.
| Step | Temperature (°C) | Time | Cycles |
| Enzyme Activation | 95 | 2-10 min | 1 |
| Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60 | 60 sec |
Note: A two-step PCR protocol is generally recommended for probe-based assays. The annealing and extension steps are combined at 60°C.
Data Presentation and Analysis
Clear presentation of quantitative data is essential for interpretation and comparison.
Table 2: Example qPCR Data for Target Gene and Reference Gene
| Sample | Target Gene Cq | Reference Gene Cq | ΔCq (Target - Ref) |
| Control 1 | 24.12 | 19.87 | 4.25 |
| Control 2 | 24.35 | 20.01 | 4.34 |
| Control 3 | 24.21 | 19.95 | 4.26 |
| Control Avg | 24.23 | 19.94 | 4.28 |
| Treated 1 | 21.89 | 19.92 | 1.97 |
| Treated 2 | 22.05 | 20.10 | 1.95 |
| Treated 3 | 21.96 | 19.99 | 1.97 |
| Treated Avg | 21.97 | 20.00 | 1.96 |
Data Analysis Workflow
The ΔΔCq method is a common approach for relative quantification of gene expression.
Troubleshooting
Even with careful design and execution, qPCR experiments can sometimes yield suboptimal results.
Table 3: Common qPCR Issues and Solutions with LNA Probes
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Amplification Signal | - Inefficient primer/probe design- Poor template quality or quantity- Suboptimal reaction conditions | - Redesign primers and probe following guidelines.- Verify template integrity and concentration.- Optimize annealing temperature and primer/probe concentrations.[12] |
| High Cq Values | - Low target abundance- PCR inhibitors in the sample- Inefficient reverse transcription | - Increase template input.- Dilute the template to reduce inhibitor concentration.- Optimize the reverse transcription step.[13] |
| Inconsistent Replicates | - Pipetting errors- Poor mixing of reagents- Bubbles in reaction wells | - Use a master mix and exercise careful pipetting technique.- Ensure thorough mixing of all reaction components.- Centrifuge the plate/tubes before running.[14] |
| Amplification in No-Template Control (NTC) | - Contamination of reagents or workspace- Primer-dimer formation | - Use fresh, sterile reagents and a dedicated PCR setup area.- Redesign primers to minimize self-dimerization.[13] |
Conclusion
High-affinity LNA probes offer significant advantages for quantitative PCR, enabling more sensitive, specific, and reliable quantification of nucleic acids. By adhering to the design principles and experimental protocols outlined in this application note, researchers can harness the power of LNA technology to improve the performance of their qPCR assays, particularly for challenging applications such as SNP genotyping, low-abundance transcript detection, and analysis of difficult sequences. Careful optimization and adherence to good laboratory practices are key to achieving high-quality, reproducible results.
References
- 1. Comparison of different real-time PCR chemistries and their suitability for detection and quantification of genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LNA Probes [eurofinsgenomics.com]
- 3. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 4. idtdna.com [idtdna.com]
- 5. news-medical.net [news-medical.net]
- 6. Gene Expression Analysis [qiagen.com]
- 7. SNP Detection [qiagen.com]
- 8. QuantiNova LNA Probe PCR Custom Assays [qiagen.com]
- 9. QuantiNova LNA Probe PCR lncRNA Focus Panels [qiagen.com]
- 10. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 11. metabion.com [metabion.com]
- 12. pcrbio.com [pcrbio.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. neb.com [neb.com]
Unlocking Enhanced Specificity and Signal in FISH: Application of LNA® and UNA™ Modified Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent in-situ hybridization (FISH) is a powerful technique for visualizing nucleic acid targets within their cellular context. However, traditional DNA-based FISH probes can suffer from limitations in sensitivity, specificity, and signal intensity, particularly when targeting short or low-abundance sequences. The incorporation of modified nucleic acid analogs, such as Locked Nucleic Acid (LNA®) and Unlocked Nucleic Acid (UNA™), into FISH probes offers a robust solution to overcome these challenges. This document provides detailed application notes and protocols for the use of LNA® and UNA™ modified probes in FISH, enabling researchers to achieve superior performance in their hybridization assays.
LNA® monomers are bicyclic RNA analogs in which the ribose ring is "locked" by a methylene (B1212753) bridge, resulting in a conformationally constrained structure. This pre-organization of the sugar moiety dramatically increases the binding affinity (Tm) of LNA®-containing oligonucleotides for their complementary DNA or RNA targets.[1] Consequently, LNA®-modified FISH probes exhibit enhanced thermal stability, improved mismatch discrimination, and superior signal-to-noise ratios, even with shorter probe designs.[2][3]
UNA™ is a flexible acyclic RNA mimic that destabilizes nucleic acid duplexes. Its incorporation into FISH probes can be strategically employed to fine-tune the melting temperature (Tm) and enhance single-nucleotide mismatch discrimination. The strategic placement of UNA™ monomers can improve the specificity of a probe by destabilizing its binding to off-target sequences with single base mismatches.
This guide will detail the design considerations, experimental protocols, and expected outcomes for the successful application of LNA® and UNA™ modified probes in your FISH experiments.
I. LNA® Modified FISH Probes: Superior Signal and Specificity
The high-affinity binding of LNA®-modified probes allows for more stringent hybridization and washing conditions, leading to a significant reduction in background signal and a marked improvement in specificity.[3] This makes them particularly well-suited for demanding applications such as the detection of short RNAs (e.g., microRNAs), discrimination of single nucleotide polymorphisms (SNPs), and visualization of low-copy transcripts.
Quantitative Data Summary
The incorporation of LNA® into FISH probes leads to quantifiable improvements in performance compared to traditional DNA probes. The following tables summarize key performance metrics.
| Probe Type | Target | Signal Intensity | Hybridization Time | Mismatch Discrimination | Reference |
| LNA®-modified | mRNA | Significantly Higher | Shorter (e.g., 1 hour) | Excellent | [2][4] |
| DNA | mRNA | Lower | Longer (e.g., >3 hours) | Moderate | [2] |
| LNA®-modified | Repetitive DNA | Robust Signal | Shorter | High | [3] |
| DNA | Repetitive DNA | Weaker Signal | Longer | Lower | [3] |
Table 1: Performance Comparison of LNA®-modified vs. DNA FISH Probes.
| LNA® Substitution Pattern | Relative FISH Signal Intensity |
| Every second nucleotide | ++++ (Strongest) |
| Every third nucleotide | +++ |
| Flanking LNA®s | ++ |
| No LNA®s (DNA only) | + (Weakest) |
Table 2: Impact of LNA® Substitution Pattern on FISH Signal Intensity. [5]
| Mismatch Type | ΔTm (°C) with DNA Probe | ΔTm (°C) with LNA® Probe |
| A-A | 8.4 | 12.3 |
| G-T | 6.3 | 5.5 |
Table 3: Enhanced Mismatch Discrimination with LNA® Probes. [6][7] (Note: ΔTm represents the difference in melting temperature between a perfectly matched and a mismatched duplex).
Experimental Protocols
-
Length: LNA®-modified probes are typically shorter than DNA probes, ranging from 15 to 25 nucleotides. For very short targets, probes as short as 10-15 nucleotides can be effective.[8]
-
LNA® Placement: For optimal signal enhancement, a common strategy is to place LNA® bases at every second or third position within the oligonucleotide.[5] Avoid long stretches of contiguous LNA® bases (more than 4-5) as this can lead to self-hybridization and reduced solubility.
-
GC Content: Aim for a GC content between 40-60%.
-
Melting Temperature (Tm): The incorporation of LNA® increases the Tm by approximately 2-8°C per LNA® monomer.[1] Design probes with a calculated Tm that allows for stringent hybridization and washing conditions. Online Tm prediction tools that account for LNA® content are highly recommended.
-
Labeling: Probes can be labeled with a variety of fluorophores at the 5' or 3' end.
This protocol provides a general workflow for RNA-FISH using LNA®-modified probes. Optimization of fixation, permeabilization, and hybridization conditions may be required for different cell types and targets.
Figure 1: General workflow for LNA®-FISH on cultured cells.
-
Cell Culture and Fixation:
-
Grow cells to the desired confluency on sterile glass coverslips.
-
Wash briefly with PBS.
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Hybridization:
-
Prepare a hybridization buffer (e.g., 50% formamide (B127407), 2x SSC, 10% dextran (B179266) sulfate, 1 mg/mL yeast tRNA).
-
Dilute the LNA®-FISH probe in the hybridization buffer to the desired final concentration (e.g., 1-10 nM).
-
Apply the probe solution to the coverslip and incubate in a humidified chamber for 1-2 hours at a temperature 20-30°C above the probe's Tm.
-
-
Washing:
-
Perform a series of stringent washes to remove unbound and non-specifically bound probes. An example wash series is:
-
2x SSC with 50% formamide at the hybridization temperature for 15 minutes.
-
1x SSC at the hybridization temperature for 15 minutes.
-
0.5x SSC at room temperature for 10 minutes.
-
-
-
Counterstaining and Mounting:
-
Incubate with a nuclear counterstain such as DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash briefly with PBS.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filter sets.
-
II. UNA™ Modified FISH Probes: Fine-Tuning Specificity
The incorporation of UNA™ monomers into FISH probes offers a unique approach to enhance mismatch discrimination. By introducing a flexible "unlocked" nucleotide, the overall stability of the probe-target duplex is locally reduced. This destabilizing effect is more pronounced in mismatched duplexes, thereby increasing the thermodynamic penalty of a mismatch and improving the specificity of the probe. A study has shown that the strategic placement of UNA™ in combination with LNA® can be effective for mismatch discrimination in FISH.[9]
Experimental Protocols
-
Strategic Placement: UNA™ monomers are most effective when placed at or near a potential mismatch site in the target sequence.
-
Combined with LNA®: UNA™ is often used in combination with LNA® to balance the overall probe affinity. The high affinity of LNA® compensates for the destabilizing effect of UNA™, while the UNA™ enhances specificity.
-
Tm Tuning: The inclusion of UNA™ will lower the Tm of the probe. This should be taken into account during the design process and when determining the optimal hybridization temperature.
The protocol for UNA™-FISH is similar to that of LNA®-FISH. The key difference lies in the probe design and the potential need for slightly less stringent hybridization and wash conditions due to the lower Tm of UNA™-containing probes.
Figure 2: Key steps in a UNA™-FISH experiment.
The experimental steps for cell preparation, fixation, permeabilization, counterstaining, and mounting are generally the same as for the LNA®-FISH protocol. The hybridization and washing steps should be optimized based on the calculated Tm of the specific UNA™-modified probe.
III. Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak signal | - Probe concentration too low- Insufficient permeabilization- Hybridization temperature too high- RNA degradation | - Increase probe concentration- Optimize permeabilization time/reagent- Lower hybridization temperature- Use RNase inhibitors |
| High background | - Probe concentration too high- Insufficient washing- Non-specific probe binding | - Decrease probe concentration- Increase stringency of washes (higher temp or lower salt)- Include blocking agents in hybridization buffer |
| Autofluorescence | - Endogenous fluorophores in cells/tissue | - Treat with sodium borohydride (B1222165) or Sudan Black B- Use a fluorophore in a different spectral range |
Conclusion
The incorporation of LNA® and UNA™ into FISH probes provides researchers with powerful tools to enhance the sensitivity, specificity, and overall performance of their in-situ hybridization experiments. LNA®-modified probes are ideal for achieving robust signals, especially for challenging targets, while UNA™ offers a sophisticated method for fine-tuning probe specificity and improving mismatch discrimination. By following the detailed protocols and design guidelines presented in these application notes, researchers can confidently apply these advanced probe technologies to their studies, leading to more precise and reliable localization of nucleic acid targets.
References
- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 2. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LNA-modified oligonucleotides are highly efficient as FISH probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. Application of locked nucleic acid-based probes in fluorescence in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mismatch discrimination in fluorescent in situ hybridization using different types of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of LNA®-U in Single Nucleotide Polymorphism (SNP) Detection Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single Nucleotide Polymorphisms (SNPs) are the most common type of genetic variation among people. The precise detection of SNPs is crucial for understanding disease susceptibility, pharmacogenomics, and for the development of personalized medicine. Locked Nucleic Acid (LNA®) technology offers a significant advancement in SNP detection methodologies. LNA® are bicyclic nucleic acid analogs where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar ring. This "locked" conformation enhances the binding affinity and specificity of oligonucleotide probes.
This application note focuses on the use of LNA®-modified oligonucleotides, specifically those incorporating Uracil (LNA®-U), in probes designed for SNP detection. The high affinity of LNA® allows for the design of shorter probes with increased thermal stability and superior mismatch discrimination compared to traditional DNA probes.[1][2][3][4] This leads to more robust and reliable SNP genotyping assays.
Principle of LNA®-U in SNP Detection
The core principle behind the application of LNA®-U in SNP detection lies in the significant difference in thermal stability (ΔTm) between a perfectly matched LNA® probe-target duplex and a duplex with a single base mismatch.[1] The incorporation of LNA® bases, including LNA®-U, into a probe dramatically increases its melting temperature (Tm). This effect is so pronounced that even a single nucleotide mismatch between the LNA® probe and its target sequence results in a substantial decrease in the Tm. This large ΔTm is the basis for highly specific and sensitive SNP discrimination in various molecular assays.[1][5]
For example, while a single mismatch in a standard DNA probe might result in a ΔTm of only a few degrees Celsius, LNA®-modified probes can exhibit a ΔTm of up to 20°C for a single mismatch, enabling clear differentiation between alleles.[1]
Signaling Pathway of LNA Probe-Based SNP Detection
Caption: Logical flow of LNA probe-based SNP detection.
Applications and Methodologies
LNA®-U containing probes can be integrated into a variety of established SNP detection platforms:
-
Real-Time PCR (qPCR): LNA®-modified probes, often dual-labeled with a fluorophore and a quencher, are widely used in allele-specific PCR assays.[6][7] The high specificity of LNA® probes ensures that fluorescence is generated only upon hybridization to the perfectly matched allele.
-
Fluorescence Polarization (FP): This homogeneous assay format utilizes short, fluorescently labeled LNA® probes.[2][8][9] Hybridization of the small probe to the larger target DNA results in a significant increase in fluorescence polarization, allowing for easy discrimination between matched and mismatched sequences.[2][8]
-
Melting Curve Analysis: The large ΔTm conferred by LNA® modifications makes them ideal for SNP genotyping by melting curve analysis.[1] Different alleles will produce distinct melting peaks, enabling straightforward identification.
-
Fluorescence In Situ Hybridization (FISH): LNA®-modified probes enhance the signal intensity and specificity of FISH assays, allowing for the detection of SNPs within a cellular context.[4][10]
-
Microarrays: Immobilized LNA® capture probes on microarrays provide a high-throughput platform for SNP genotyping with improved specificity and sensitivity.[11]
Data Presentation
The following tables summarize key quantitative data related to the performance of LNA®-U probes in SNP detection.
Table 1: Comparison of LNA® and DNA Probes for SNP Discrimination
| Feature | LNA® Probe | DNA Probe | Reference(s) |
| Typical Length | 12-15 nucleotides | 20-30 nucleotides | [1] |
| ΔTm for Single Mismatch | ~20°C | 1-5°C | [1][5] |
| Binding Affinity (Tm) | High | Moderate | [] |
| Specificity | Very High | Moderate | [1][3] |
Table 2: Design Guidelines for LNA® SNP Probes
| Parameter | Recommendation | Rationale | Reference(s) |
| Probe Length | 12-15 nucleotides | Shorter probes offer better mismatch discrimination. | [1] |
| LNA® Placement | Centered around the SNP | Maximizes the destabilizing effect of a mismatch. | [1][13] |
| Number of LNA® bases | 2-3 LNA® bases | Balances high affinity with specificity. | [1] |
| Target Tm | 60-65°C | Optimal for most real-time PCR applications. | [1] |
Experimental Protocols
Protocol 1: Allele-Specific Real-Time PCR using LNA®-U Probes
This protocol outlines a general procedure for SNP genotyping using a real-time PCR assay with two allele-specific LNA® probes, one of which contains an LNA®-U modification.
1. Materials:
-
Genomic DNA samples
-
PCR primers flanking the SNP of interest
-
Two LNA® probes, each specific for one allele. Probes are typically labeled with different fluorophores (e.g., FAM and HEX) and a quencher.
-
Real-time PCR master mix
-
Nuclease-free water
2. LNA® Probe Design:
-
Design primers to amplify a short fragment (80-150 bp) containing the SNP.
-
Design two LNA® probes, each 12-15 nucleotides in length, with the SNP position centrally located.
-
Incorporate 2-3 LNA® bases, including an LNA®-U if applicable, around the SNP site to maximize ΔTm.
-
Adjust the LNA® content and probe length to achieve a Tm of approximately 60-65°C.
3. Real-Time PCR Reaction Setup:
| Component | Final Concentration | Volume (per 20 µL reaction) |
| 2x Real-Time PCR Master Mix | 1x | 10 µL |
| Forward Primer (10 µM) | 200-400 nM | 0.4-0.8 µL |
| Reverse Primer (10 µM) | 200-400 nM | 0.4-0.8 µL |
| Allele 1 LNA® Probe (10 µM) | 100-200 nM | 0.2-0.4 µL |
| Allele 2 LNA® Probe (10 µM) | 100-200 nM | 0.2-0.4 µL |
| Genomic DNA (5-20 ng/µL) | 20-100 ng | 1-5 µL |
| Nuclease-free water | - | Up to 20 µL |
4. Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 3-5 minutes
-
40-45 Cycles:
-
Denaturation: 95°C for 10-15 seconds
-
Annealing/Extension: 60°C for 30-60 seconds (acquire fluorescence data at this step)
-
5. Data Analysis:
-
Analyze the amplification plots for each fluorophore.
-
Homozygous samples will show amplification for only one fluorophore.
-
Heterozygous samples will show amplification for both fluorophores.
-
No template controls should show no amplification.
Experimental Workflow for LNA-Based SNP Genotyping
Caption: Workflow for LNA-based SNP genotyping by qPCR.
Protocol 2: SNP Genotyping using Fluorescence Polarization with LNA®-U Probes
This protocol provides a general framework for a homogeneous SNP genotyping assay using fluorescence polarization.
1. Materials:
-
PCR products or synthetic DNA targets containing the SNP
-
Two short (6-8 mer) LNA® probes, each specific for one allele and labeled with a different fluorophore (e.g., Rhodamine and HEX).[2][8]
-
Assay buffer (e.g., PBS with 0.1% Tween-20)
-
Fluorescence polarization plate reader
2. LNA® Probe Design:
-
Design very short LNA® probes (hexamers or heptamers) complementary to the SNP site.
-
One probe should be specific for the wild-type allele and the other for the mutant allele.
-
Label each probe with a distinct fluorophore suitable for FP measurements.
3. Assay Procedure:
-
Dilute the DNA target to the desired concentration in the assay buffer.
-
Add the fluorescently labeled LNA® probes to the diluted DNA target in a microplate well.
-
Incubate the mixture at a temperature that allows for hybridization but is close to the Tm of the mismatched duplex to maximize discrimination.
-
Measure the fluorescence polarization of each fluorophore using a plate reader.
4. Data Analysis:
-
A significant increase in fluorescence polarization indicates the formation of a stable, perfectly matched LNA® probe-target duplex.[2][8]
-
Minimal change in FP suggests a mismatch and lack of stable hybridization.[2][8]
-
By comparing the FP values for the two probes, the genotype of the sample can be determined.
Conclusion
The incorporation of LNA®, including LNA®-U, into oligonucleotide probes provides a powerful tool for the sensitive and specific detection of single nucleotide polymorphisms. The enhanced thermal stability and superior mismatch discrimination of LNA® probes enable the development of robust and reliable genotyping assays across various platforms. These features make LNA®-U probes an invaluable resource for researchers, scientists, and drug development professionals working in the fields of genetics, diagnostics, and personalized medicine.
References
- 1. SNP Detection [qiagen.com]
- 2. Single nucleotide polymorphism genotyping using short, fluorescently labeled locked nucleic acid (LNA) probes and fluorescence polarization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Locked nucleic acid (LNA) single nucleotide polymorphism (SNP) genotype analysis and validation using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Single nucleotide polymorphism genotyping using short, fluorescently labeled locked nucleic acid (LNA) probes and fluorescence polarization detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. LNA-enhanced detection of single nucleotide polymorphisms in the apolipoprotein E - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Enhanced Aptamer Performance with DMTr-LNA-U-3-CED-Phosphoramidite: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 5'-O-Dimethoxytrityl-LNA-Uridine-3'-O-(N,N-diisopropyl)-2-cyanoethyl-phosphoramidite (DMTr-LNA-U-3-CED-Phosphoramidite) in the development of high-performance aptamers. The incorporation of Locked Nucleic Acid (LNA) monomers, such as LNA-U, into oligonucleotide sequences offers significant advantages in terms of binding affinity, thermal stability, and nuclease resistance, making them invaluable tools for therapeutic and diagnostic applications.
Application Notes
Introduction to LNA-U Phosphoramidite (B1245037)
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose sugar is conformationally 'locked' by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1][2] This structural constraint pre-organizes the phosphate (B84403) backbone, leading to enhanced hybridization properties. DMTr-LNA-U-3-CED-Phosphoramidite is the standard building block used in automated solid-phase oligonucleotide synthesis to introduce LNA-Uracil residues into a growing aptamer sequence.
Key Advantages in Aptamer Development
The incorporation of LNA-U into aptamers offers several key benefits that address the common limitations of conventional DNA and RNA aptamers:
-
Enhanced Binding Affinity: The rigid conformation of the LNA-U monomer can lead to a more defined three-dimensional structure for the aptamer, often resulting in a significant increase in binding affinity (lower Kd) to its target.[3][4] This is attributed to a reduction in the entropic penalty upon binding.
-
Increased Thermal Stability: LNA modifications significantly increase the melting temperature (Tm) of nucleic acid duplexes. Each LNA monomer incorporated can raise the Tm by approximately 2-8°C, leading to more stable aptamer structures, even under physiological conditions.[5]
-
Superior Nuclease Resistance: The locked ribose conformation provides steric hindrance to nucleases, thereby protecting the phosphodiester backbone from degradation. This results in a substantially longer half-life in biological fluids like serum, a critical feature for in vivo applications.[6][7][8]
-
Improved Specificity: The enhanced binding strength of LNA-modified aptamers can lead to improved discrimination between the target molecule and closely related analogues.
Applications of LNA-Modified Aptamers
The superior properties of LNA-containing aptamers have led to their use in a wide range of applications, including:
-
Therapeutics: LNA-modified aptamers are being developed as antagonists or agonists for various disease targets. Their high stability and affinity make them promising candidates for targeted therapies.
-
Diagnostics: In diagnostic assays, the enhanced stability and affinity of LNA aptamers can lead to more sensitive and robust detection of biomarkers.
-
Drug Delivery: Aptamers can be used to deliver drugs, siRNAs, or other therapeutic agents to specific cells or tissues. LNA modifications can improve the stability and targeting efficiency of these conjugates.[9][10]
Quantitative Data Summary
The following tables summarize the comparative performance of LNA-modified aptamers versus their unmodified counterparts, with data collated from various studies.
Table 1: Comparison of Binding Affinity (Kd)
| Aptamer Target | Unmodified Aptamer Kd (nM) | LNA-Modified Aptamer Kd (nM) | Fold Improvement | Reference |
| Avidin | ~35.7 | 4.2 | 8.5x | [3][4] |
| Staphylococcal Enterotoxin A | 13 ± 2 | 74 ± 24 | ~0.18x (higher Kd) | [11] |
| Tenascin-C | Maintained strong binding | Maintained strong binding | - | [6] |
| HIV-1 TAR | Low nanomolar | Low nanomolar | Comparable | [12] |
Table 2: Comparison of Thermal Stability (Tm)
| Aptamer/Oligonucleotide | Unmodified Tm (°C) | LNA-Modified Tm (°C) | ΔTm (°C) | Reference |
| Tenascin-C Aptamer (TTA1) | Not distinct | 65 | - | [13] |
| Hexanucleotide Duplex | - | >80 (LNA/2'-OMe) | - | [13] |
| General Oligonucleotide | - | +2 to +4 per LNA base | - | [5] |
Table 3: Comparison of Nuclease Resistance
| Aptamer/Oligonucleotide | Condition | Unmodified Stability | LNA-Modified Stability | Reference |
| Tenascin-C Aptamer (TTA1) | Human Plasma | Half-life: 42 h | Half-life: ~53 h | [13] |
| Thrombin Binding Aptamer | Human Serum | - | 1.5-fold decrease in degradation rate | [14] |
| General Oligonucleotides | Nuclease-containing media | Rapid degradation | Substantially enhanced stability | [7][12] |
| EpCAM Aptamer-siRNA Chimera | - | - | Stable up to 96 h | [10] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of LNA-U Modified Aptamers
This protocol outlines the general steps for synthesizing an aptamer containing LNA-U using an automated DNA/RNA synthesizer and phosphoramidite chemistry.
Materials:
-
DMTr-LNA-U-3-CED-Phosphoramidite
-
Standard DNA/RNA phosphoramidites (A, C, G, T)
-
Controlled Pore Glass (CPG) solid support (pre-loaded with the first nucleoside)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Oxidizing solution (Iodine/Water/Pyridine)
-
Capping solutions (Acetic Anhydride and N-Methylimidazole)
-
Deblocking solution (Trichloroacetic acid in Dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Preparation: Load the synthesizer with the required phosphoramidites, including DMTr-LNA-U-3-CED-Phosphoramidite, and all necessary reagents according to the manufacturer's instructions.
-
Sequence Programming: Program the desired aptamer sequence into the synthesizer software, specifying the positions for LNA-U incorporation.
-
Synthesis Cycle: The synthesis proceeds in a stepwise 3' to 5' direction through a series of automated cycles for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed by the deblocking solution.[15]
-
Coupling: The DMTr-LNA-U-3-CED-Phosphoramidite (or other specified phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[15]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.[15]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.[15]
-
-
Final Detritylation (Optional): After the final coupling step, the terminal 5'-DMTr group can be either removed (DMT-off) or left on (DMT-on) for purification purposes.
-
Cleavage and Deprotection: The synthesized aptamer is cleaved from the CPG solid support, and all base and phosphate protecting groups are removed by incubation with the cleavage and deprotection solution.
-
Purification: The crude aptamer is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to obtain the full-length product.
-
Quantification and Characterization: The concentration of the purified aptamer is determined by UV-Vis spectrophotometry, and its identity is confirmed by mass spectrometry.
Protocol 2: SELEX for LNA-Modified Aptamers
This protocol provides a general framework for the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process to select LNA-modified aptamers against a specific target.
Materials:
-
Synthesized LNA-modified oligonucleotide library (containing a randomized region flanked by constant primer binding sites)
-
Target molecule (e.g., protein, small molecule)
-
SELEX binding buffer (optimized for the target)
-
Wash buffer
-
Elution buffer
-
PCR primers (forward and reverse)
-
Taq DNA polymerase and dNTPs
-
For RNA SELEX: T7 RNA polymerase, NTPs, and reverse transcriptase
-
Nuclease-free water
-
Filtration units or magnetic beads for partitioning
Procedure:
-
Library Preparation: The LNA-modified oligonucleotide library is chemically synthesized and purified.
-
Binding: The library is incubated with the target molecule in the SELEX binding buffer to allow for the formation of aptamer-target complexes.
-
Partitioning: The aptamer-target complexes are separated from the unbound oligonucleotides. This can be achieved by various methods, such as nitrocellulose filter binding, affinity chromatography using immobilized target, or magnetic bead-based separation.
-
Washing: The bound complexes are washed with the wash buffer to remove non-specifically bound oligonucleotides. The stringency of the washing steps can be increased in later rounds of selection.
-
Elution: The bound aptamers are eluted from the target.
-
Amplification: The eluted aptamers are amplified by PCR using the specific primers. For RNA libraries, this step involves reverse transcription followed by PCR.
-
Strand Separation (for DNA SELEX): The double-stranded PCR product is denatured to obtain single-stranded DNA for the next round of selection.
-
Next Round of Selection: The enriched pool of aptamers is used as the input for the next round of SELEX, typically for 8-15 rounds with increasing selection stringency.
-
Sequencing and Characterization: The enriched aptamer pool from the final rounds is sequenced to identify individual aptamer candidates. The binding affinity and specificity of the selected LNA-modified aptamers are then characterized.
Protocol 3: Binding Affinity Analysis by Surface Plasmon Resonance (SPR)
This protocol describes the determination of the dissociation constant (Kd) of an LNA-modified aptamer to its protein target using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., streptavidin-coated)
-
Biotinylated LNA-modified aptamer
-
Target protein
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (if necessary)
Procedure:
-
Chip Preparation: A streptavidin-coated sensor chip is equilibrated with the running buffer.
-
Aptamer Immobilization: The biotinylated LNA-modified aptamer is diluted in the running buffer and injected over one flow cell of the sensor chip to allow for its capture by the streptavidin. A reference flow cell is left without aptamer to subtract non-specific binding.
-
Analyte Injection: A series of concentrations of the target protein (analyte) are prepared in the running buffer and injected sequentially over both the aptamer-immobilized and reference flow cells. The association and dissociation phases are monitored in real-time.
-
Regeneration: If required, the sensor surface is regenerated between analyte injections using a suitable regeneration solution to remove the bound target protein.
-
Data Analysis: The sensorgrams are corrected for non-specific binding by subtracting the reference flow cell data. The association (kon) and dissociation (koff) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding). The dissociation constant (Kd) is then calculated as koff/kon.[16][17]
Protocol 4: Nuclease Resistance Assay
This protocol outlines a method to assess the stability of LNA-modified aptamers in the presence of nucleases.
Materials:
-
5'-radiolabeled or fluorescently labeled LNA-modified aptamer and unmodified control aptamer
-
Human serum or a specific nuclease (e.g., DNase I)
-
Incubation buffer (e.g., PBS)
-
Stop solution (e.g., formamide (B127407) with loading dye and EDTA)
-
Denaturing polyacrylamide gel
-
Gel imaging system
Procedure:
-
Reaction Setup: The labeled LNA-modified aptamer and the unmodified control are incubated in separate tubes with human serum (e.g., 10% v/v) or a defined concentration of nuclease in the incubation buffer at 37°C.
-
Time-Course Sampling: Aliquots are taken from each reaction at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding the stop solution and immediately placing the sample on ice or heating to denature the nucleases.
-
Gel Electrophoresis: The samples are run on a denaturing polyacrylamide gel to separate the intact aptamer from its degradation products.
-
Analysis: The gel is imaged, and the intensity of the band corresponding to the full-length aptamer is quantified for each time point. The percentage of intact aptamer remaining is plotted against time to determine the degradation kinetics and half-life of the LNA-modified and unmodified aptamers.
Visualizations
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. Recent advances in aptamer discovery, modification and improving performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding [frontiersin.org]
- 5. Aptamer Modifications from Gene Link [genelink.com]
- 6. Aptamers Chemistry: Chemical Modifications and Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Modifications of Nucleic Acid Aptamers for Therapeutic Purposes | MDPI [mdpi.com]
- 9. Targeting Cancer Cells Using LNA-Modified Aptamer-siRNA Chimeras | Semantic Scholar [semanticscholar.org]
- 10. Targeting Cancer Cells Using LNA-Modified Aptamer-siRNA Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Post-SELEX modifications with locked nucleic acids (LNA) of a SEA-specific DNA aptamer assisted by in silico modelling - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. LNA/DNA chimeric oligomers mimic RNA aptamers targeted to the TAR RNA element of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Locked Nucleic Acid and Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 16. Facile characterization of aptamer kinetic and equilibrium binding properties using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nicoyalife.com [nicoyalife.com]
Revolutionizing Allele-Specific PCR: LNA-Modified Primers for Unparalleled Precision
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The advent of Locked Nucleic Acid (LNA) technology has marked a significant leap forward in the field of molecular diagnostics and research. LNA-modified primers, with their enhanced hybridization properties, offer unprecedented specificity and sensitivity in allele-specific PCR (AS-PCR) applications. These attributes are particularly crucial for the accurate detection of single nucleotide polymorphisms (SNPs) and somatic mutations, which are often present at low frequencies in complex biological samples. This document provides detailed application notes and protocols for the successful implementation of LNA-modified primers in AS-PCR, empowering researchers to achieve reliable and robust results in their genetic analyses.
The Power of LNA in Allele Discrimination
Locked Nucleic Acid is a class of nucleic acid analogs where the ribose moiety is chemically locked in an N-type (C3'-endo) conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1] This structural constraint pre-organizes the phosphate (B84403) backbone, leading to a significant increase in the thermal stability of duplexes formed with complementary DNA or RNA strands. For each incorporated LNA monomer, the melting temperature (Tm) of the duplex can increase by 2–8°C.[2]
This enhanced binding affinity is the cornerstone of the superior performance of LNA-modified primers in AS-PCR. By strategically placing LNA bases at or near the 3'-end of an allele-specific primer, the destabilizing effect of a mismatch with the target sequence is greatly amplified. This leads to a dramatic improvement in the discriminatory power of the PCR assay, allowing for the preferential amplification of the perfectly matched target allele while suppressing the amplification of the mismatched allele.[3]
Key Advantages of LNA-Modified Primers in AS-PCR:
-
Enhanced Specificity and Sensitivity: The high binding affinity of LNA bases significantly improves the discrimination between perfectly matched and mismatched templates, enabling the detection of rare mutations in a high background of wild-type DNA.[2][4]
-
Improved Assay Robustness: LNA-modified primers often function optimally over a wider range of annealing temperatures, simplifying assay optimization and increasing reproducibility.
-
Flexibility in Primer Design: The increased thermal stability allows for the design of shorter primers, which can be advantageous when targeting GC-rich regions or when multiplexing.
-
Superior Detection of Low-Frequency Alleles: LNA-based AS-PCR assays have demonstrated the ability to detect mutant alleles at frequencies as low as 0.1%.[5]
Diagram: Mechanism of LNA-Enhanced Allele-Specific PCR
Caption: LNA modification at the 3'-end of a primer enhances allele discrimination.
Application Notes
Designing LNA-Modified Primers for Allele-Specific PCR
Careful primer design is paramount for the success of LNA-based AS-PCR. The following guidelines should be considered:
-
Placement of LNA Bases: For optimal allele discrimination, introduce one to three LNA bases at or near the 3'-end of the allele-specific primer. The SNP or mutation site should ideally be located at the 3'-terminal or penultimate position.[3]
-
Melting Temperature (Tm) Adjustment: Each LNA incorporation increases the Tm by 2-8°C. This allows for the design of shorter primers while maintaining a high Tm. Aim for a Tm of approximately 60-65°C.
-
Primer Length: LNA-modified primers can be shorter than conventional DNA primers, typically in the range of 15-25 nucleotides.
-
GC Content: Maintain a GC content between 40-60%.
-
Avoid Self-Complementarity and Hairpins: Use primer design software to check for potential secondary structures.
-
General PCR Primer Design Rules: Standard primer design rules, such as avoiding runs of identical nucleotides, should also be followed.
Quantitative Data Summary
The use of LNA-modified primers significantly enhances the performance of allele-specific PCR assays. The following tables summarize quantitative data from various studies, highlighting the improvements in sensitivity and specificity.
| Table 1: Performance Comparison of LNA-Modified Primers vs. Conventional DNA Primers | |||
| Parameter | LNA-Modified Primers | Conventional DNA Primers | Reference |
| Analytical Sensitivity | As low as 0.1% mutant allele frequency | Typically 1-5% mutant allele frequency | [5] |
| Allelic Discrimination | High discrimination with significant ΔCt values between perfect match and mismatch | Lower discrimination, prone to false positives | [3] |
| Specificity | High, with minimal off-target amplification | Lower, often requires extensive optimization | [4] |
| Table 2: Application-Specific Performance of LNA-AS-PCR | |||
| Application | Target Gene/Mutation | Reported Sensitivity | Reference |
| Oncology | KRAS codons 12/13, BRAF V600E | 0.1% | [5] |
| Oncology | EGFR L858R | 0.1% | [6] |
| Genetic Disorders | Cystic Fibrosis (CFTR) | Improved discrimination over DNA primers | [7] |
Experimental Protocols
The following protocols provide a general framework for performing allele-specific PCR using LNA-modified primers. Optimization may be required for specific targets and sample types.
Diagram: Experimental Workflow for LNA-Allele-Specific PCR
Caption: A streamlined workflow for LNA-based allele-specific PCR from sample to result.
Protocol 1: LNA-AS-PCR for SNP Genotyping
This protocol is a general guideline for genotyping a known SNP.
1. Materials:
-
Genomic DNA (1-10 ng/µL)
-
LNA-modified allele-specific forward primers (10 µM stock) - one for each allele
-
Common reverse primer (10 µM stock)
-
2x Real-time PCR master mix (containing dNTPs, MgCl₂, and a hot-start Taq DNA polymerase)
-
Nuclease-free water
2. PCR Reaction Setup:
| Component | Final Concentration | Volume for 20 µL reaction |
| 2x Real-time PCR Master Mix | 1x | 10 µL |
| LNA-modified Allele-Specific Forward Primer | 200-500 nM | 0.4 - 1.0 µL |
| Common Reverse Primer | 200-500 nM | 0.4 - 1.0 µL |
| Genomic DNA | 1-10 ng | 1 µL |
| Nuclease-free water | - | Up to 20 µL |
Note: Set up separate reactions for each allele-specific primer.
3. PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 5-10 min | 1 |
| Denaturation | 95°C | 15 sec | 40-45 |
| Annealing/Extension | 60-65°C | 60 sec | |
| Melt Curve Analysis | (Refer to instrument guidelines) | 1 |
4. Data Analysis:
-
Analyze the amplification curves (Ct values) for each reaction.
-
A low Ct value for a specific allele primer indicates the presence of that allele.
-
The difference in Ct values (ΔCt) between the perfect match and mismatch reactions should be significant for accurate genotyping.
Protocol 2: LNA-AS-qPCR for Rare Mutation Detection (e.g., KRAS)
This protocol is adapted for the sensitive detection of low-frequency somatic mutations.
1. Materials:
-
Cell-free DNA (cfDNA) or tumor DNA (0.1-1 ng/µL)
-
LNA-modified mutation-specific forward primer (10 µM stock)
-
LNA-modified wild-type specific forward primer (for control)
-
Common reverse primer (10 µM stock)
-
2x Real-time PCR master mix for high sensitivity
-
Nuclease-free water
2. PCR Reaction Setup:
Similar to Protocol 1, but with potentially lower DNA input and optimized primer concentrations for maximum sensitivity.
3. PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 10 min | 1 |
| Denaturation | 95°C | 15 sec | 45-50 |
| Annealing/Extension | 62°C | 60 sec |
4. Data Analysis:
-
Determine the Ct values for both the mutant and wild-type specific reactions.
-
The presence of a mutation is indicated by amplification in the mutant-specific reaction.
-
Quantify the mutant allele frequency using the ΔCt method, comparing the Ct of the mutant reaction to the Ct of a control reaction (e.g., a housekeeping gene or the wild-type allele).
Troubleshooting
| Problem | Possible Cause | Solution |
| No amplification in any reaction | PCR inhibition, degraded DNA, incorrect primer design | Check DNA quality and quantity, redesign primers, optimize annealing temperature. |
| Non-specific amplification (amplification in mismatch or no-template control) | Primer-dimers, low annealing temperature, suboptimal primer design | Increase annealing temperature, redesign primers to avoid self-complementarity. |
| Low discrimination between alleles (low ΔCt) | Suboptimal LNA placement, incorrect annealing temperature | Redesign primers with LNA bases closer to the 3'-end, perform a temperature gradient PCR to find the optimal annealing temperature. |
Conclusion
LNA-modified primers represent a powerful tool for enhancing the specificity and sensitivity of allele-specific PCR. By leveraging the unique properties of LNA, researchers and clinicians can achieve highly reliable detection of SNPs and rare mutations, paving the way for advancements in personalized medicine, disease diagnostics, and genetic research. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this transformative technology.
References
- 1. Locked nucleic acid (LNA): A modern approach to cancer diagnosis and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 3. SNP Detection [qiagen.com]
- 4. Locked Nucleic Acids Can Enhance the Analytical Performance of Quantitative Methylation-Specific Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Detection of EGFR mutations in plasma DNA from lung cancer patients by mass spectrometry genotyping is predictive of tumor EGFR status and response to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Testing Primer Sequence Variations Using AS-PCR to Diagnose the V232D-CFTR Mutation [humangeneticsjournal.com]
Application Notes and Protocols for Dual-Labeled Hydrolysis Probes Containing LNA-U
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-labeled hydrolysis probes, commonly used in quantitative real-time PCR (qPCR), offer a highly specific method for the detection and quantification of nucleic acid sequences.[1][] These probes are single-stranded oligonucleotides typically labeled with a fluorescent reporter dye at the 5' end and a quencher dye at the 3' end.[1][] In its intact state, the quencher molecule suppresses the reporter's fluorescence through Förster Resonance Energy Transfer (FRET).[1] During the PCR extension phase, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the reporter and quencher, which results in a measurable increase in fluorescence proportional to the amount of amplified product.[]
Locked Nucleic Acid (LNA) is a class of nucleic acid analogs where the ribose sugar is "locked" in a C3'-endo conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[3][4][5] This structural constraint significantly increases the thermal stability of duplexes formed with complementary DNA or RNA strands.[4][5][6] Incorporating LNA monomers, including LNA-Uracil (LNA-U), into dual-labeled hydrolysis probes enhances their performance by increasing their melting temperature (Tm).[4][7] This allows for the use of shorter probes, which in turn improves specificity and the signal-to-noise ratio.[6][8] The enhanced binding affinity and specificity of LNA-containing probes make them particularly valuable for challenging applications such as single nucleotide polymorphism (SNP) genotyping, detection of low-abundance targets, and multiplex assays.[9][10][11]
Probe Design and Synthesis with LNA-U
The design of LNA-U containing hydrolysis probes is critical for successful qPCR assays. The strategic placement of LNA bases allows for fine-tuning of the probe's melting temperature (Tm) and specificity.[12][13]
General Design Guidelines:
-
Probe Length: LNA modification allows for shorter probe designs, typically between 12 and 25 nucleotides, which enhances specificity.[10]
-
Tm Adjustment: Each LNA substitution increases the Tm by approximately 2-8°C.[4][7] The overall Tm of the probe should be 5-10°C higher than the annealing temperature of the primers.
-
LNA Placement:
-
For general applications, distribute LNA bases throughout the probe, avoiding stretches of more than four consecutive LNAs.[14]
-
For SNP detection, place 2-3 LNA bases directly at the SNP site to maximize the Tm difference (ΔTm) between the perfectly matched and mismatched targets.[10][14] A high ΔTm is crucial for accurate allele discrimination.[10]
-
-
LNA-U Incorporation: LNA-U can be incorporated just like any other LNA base to increase the thermal stability of the probe, particularly in AT-rich regions where achieving a sufficiently high Tm with standard DNA probes can be challenging.[15]
-
Reporter and Quencher Dyes: Select a reporter-quencher pair with appropriate spectral overlap. Common reporter dyes include FAM, HEX, and Cy5, while Black Hole Quenchers (BHQ) are effective non-fluorescent quenchers.[16]
-
Sequence Considerations: Avoid self-complementarity and cross-hybridization with other LNA-containing oligonucleotides in the assay.[12] Also, avoid placing LNA bases in palindrome sequences.[14]
Ordering LNA-Containing Probes:
When ordering custom LNA probes, LNA bases are typically indicated with a "+" sign before the base (e.g., +A, +C, +G, +U).[3] Ensure that the synthesis company is capable of producing high-purity LNA-modified oligonucleotides.
Experimental Protocols
This section provides a general protocol for a qPCR assay using dual-labeled hydrolysis probes containing LNA-U. Optimization of reaction conditions may be necessary for specific targets and templates.
1. Reagent Preparation:
-
Primers and Probes: Resuspend lyophilized primers and LNA-containing probes in nuclease-free water or TE buffer to a stock concentration of 100 µM.[9] Store at -20°C. Prepare working solutions of 10 µM for primers and 5 µM for probes.[9]
-
qPCR Master Mix: Use a commercial qPCR master mix that is compatible with hydrolysis probes. These mixes typically contain DNA polymerase, dNTPs, MgCl₂, and a reaction buffer.
-
Template DNA/cDNA: Dilute DNA or cDNA samples to the desired concentration range. Include no-template controls (NTCs) to check for contamination.
2. qPCR Reaction Setup:
The following table provides a recommended setup for a 20 µL qPCR reaction.
| Component | Volume (µL) | Final Concentration |
| 2x qPCR Master Mix | 10 | 1x |
| Forward Primer (10 µM) | 0.4 | 200 nM |
| Reverse Primer (10 µM) | 0.4 | 200 nM |
| LNA-U Probe (5 µM) | 0.4 | 100 nM |
| Template DNA/cDNA | 2 | Variable |
| Nuclease-free Water | 6.8 | - |
| Total Volume | 20 |
3. qPCR Cycling Conditions:
The following are typical cycling conditions. These should be optimized for your specific primers, probe, and target.
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 2 min | 1 |
| Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60 | 60 sec |
4. Data Analysis:
-
Ct Values: Determine the cycle threshold (Ct) value for each sample. The Ct value is inversely proportional to the initial amount of target nucleic acid.
-
Standard Curve: To quantify the absolute amount of target, generate a standard curve using a dilution series of a known amount of the target nucleic acid.
-
SNP Genotyping: For SNP analysis, compare the Ct values obtained with probes specific for each allele. A significant difference in Ct values indicates the presence of a specific allele.
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: Comparison of Ct Values for Standard DNA vs. LNA-U Probes
| Target Gene | Probe Type | Mean Ct (n=3) | Standard Deviation |
| Gene X | Standard DNA | 28.5 | 0.25 |
| Gene X | LNA-U | 26.2 | 0.15 |
| Gene Y | Standard DNA | 31.8 | 0.30 |
| Gene Y | LNA-U | 29.5 | 0.20 |
Table 2: SNP Discrimination using LNA-U Probes
| Genotype | Allele 1 Probe (FAM) Mean Ct | Allele 2 Probe (HEX) Mean Ct | ΔCt (Allele 2 - Allele 1) | Genotype Call |
| Homozygous Allele 1 | 24.1 | >40 | >15.9 | Allele 1/Allele 1 |
| Homozygous Allele 2 | >40 | 23.8 | <-16.2 | Allele 2/Allele 2 |
| Heterozygous | 24.5 | 24.2 | -0.3 | Allele 1/Allele 2 |
Visualizations
Caption: Mechanism of a dual-labeled hydrolysis probe.
Caption: qPCR experimental workflow using LNA-U probes.
Caption: Key advantages of incorporating LNA-U into hydrolysis probes.
References
- 1. Dual labeled probes [biosyn.com]
- 3. Utilization of locked nucleic acids in PCR primers and probes to enhance specificity | National Plant Diagnostic Network [npdn.org]
- 4. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 5. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Locked Nucleic Acid (LNA) Increased thermal stability and hybridization specificity Improved signal-to-noise ratio in qPCR assays Enhanced single nucleotide discrimination | Semantic Scholar [semanticscholar.org]
- 7. Gene Expression Analysis [qiagen.com]
- 8. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 9. Frontiers | Locked Nucleic Acid Hydrolysis Probes for the Specific Identification of Probiotic Strains Bifidobacterium animalis subsp. lactis DSM 15954 and Bi-07™ [frontiersin.org]
- 10. SNP Detection [qiagen.com]
- 11. gene-quantification.de [gene-quantification.de]
- 12. metabion.com [metabion.com]
- 13. youtube.com [youtube.com]
- 14. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 15. gene-quantification.de [gene-quantification.de]
- 16. RT-PCR Dual-Labeled Probes for qPCR - Generi Biotech [generi-biotech.com]
Application Notes and Protocols: LNA Oligonucleotides for In Vivo Diagnostic and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA) oligonucleotides are a class of modified nucleic acid analogs that have gained significant attention for their potential in in vivo diagnostic and therapeutic applications. The defining feature of LNA is the presence of a methylene (B1212753) bridge connecting the 2'-oxygen and 4'-carbon of the ribose sugar, which "locks" the molecule in an RNA-mimicking conformation. This structural constraint confers unique properties to LNA oligonucleotides, including exceptionally high binding affinity to complementary RNA and DNA targets, enhanced stability against nuclease degradation, and improved in vivo potency.[1][2][3] These attributes make LNA oligonucleotides powerful tools for a range of applications, from antisense gene silencing and microRNA (miRNA) inhibition to in vivo imaging and diagnostics.[1][4][5]
This document provides detailed application notes and protocols for utilizing LNA oligonucleotides in in vivo settings, with a focus on both therapeutic and diagnostic methodologies.
Data Presentation
The following tables summarize quantitative data from various in vivo studies involving LNA oligonucleotides, providing a comparative overview of their efficacy, dosage, and potential toxicity.
Table 1: In Vivo Efficacy of LNA Antisense Oligonucleotides
| Target Gene | LNA Design | Animal Model | Dosing Regimen | Efficacy | Reference |
| RNA Polymerase II (POLR2A) | Full LNA PO ODN | Nude mice with 15PC3 tumor xenografts | 1 mg/kg/day for 14 days (continuous infusion) | Sequence-specific tumor growth inhibition | [6][7] |
| δ opioid receptor | LNA/DNA co-polymer | Rat | Direct injection into the brain | More potent knockdown compared to full DNA ODNs | [8] |
| Apoc3, Crtc2, GR | LNA-modified ASOs | Mice | 25 mg/kg (single dose) | Target-dependent efficacy | [9] |
| Malat1 | LNA gapmer | - | - | IC50 values determined in H460 cells (gymnotic delivery) | [10] |
| miR-221 | LNA-i-miR-221 (13-mer LNA/DNA with PS backbone) | NOD.SCID mice with MM xenografts | Systemic administration | Significant anti-Multiple Myeloma activity | [11] |
| NLRP3 | LNAplus™ ASO | NOMID disease model mice | Systemic administration | Increased life expectancy, reduced systemic inflammation | [12] |
Table 2: In Vivo Toxicity Profile of LNA Oligonucleotides
| LNA Design | Animal Model | Dosing Regimen | Observed Toxicity | Reference |
| LNA ASOs (various targets) | Mice | 0.75–1 μmol/kg (∼5–6 mg/kg) twice weekly for 3 weeks | Profound hepatotoxicity (increased serum transaminases) | [13] |
| Full LNA PO ODNs | Nude mice | <5 mg/kg/day for 14 days | Non-toxic | [6][7] |
| Full LNA PO ODNs | Nude mice | 5 mg/kg/day for 14 days | Increased ASAT and ALAT levels (some liver damage) | [8] |
| LNA-modified PS ASOs (148 different sequences) | Mice | Intracerebroventricular (ICV) bolus injection | ~40% showed moderate to severe acute neurotoxicity | [14] |
| Hepatotoxic LNA ASOs | Mice | 11 mg/kg to 300 mg/kg (single dose) | Severe serum transaminase increase (ALT > 1000 IU/ml) or death | [15] |
Table 3: Biodistribution of LNA Oligonucleotides In Vivo
| LNA Design | Animal Model | Administration Route | Primary Organs of Accumulation | Clearance Route | Reference |
| Full LNA PO ODNs | Mice | Intravenous | Kidneys | Urinary secretion | [6][7] |
| LNA-i-miR-221 | NOD.SCID mice and Cynomolgus monkeys | Systemic | - | - | [16] |
| PS ASOs with LNA modification | Mice | Intravenous (5–25 mg/kg) | Kidney, liver | - | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving LNA oligonucleotides for in vivo applications.
Protocol 1: In Vivo Tumor Growth Inhibition Using LNA Antisense Oligonucleotides
This protocol is adapted from studies demonstrating the efficacy of LNA oligonucleotides in inhibiting tumor growth in a mouse xenograft model.[6][7][8]
1. Materials:
- LNA antisense oligonucleotide (e.g., targeting POLR2A) and mismatch control LNA oligonucleotide.
- Tumor cells (e.g., 15PC3 human prostate cancer cells).
- Immunocompromised mice (e.g., nude mice, NMRI strain).
- Alzet osmotic minipumps.
- Surgical equipment for subcutaneous implantation of pumps.
- Calipers for tumor measurement.
- Reagents for serum analysis (ASAT, ALAT).
2. Procedure:
- Tumor Xenograft Implantation:
- Culture 15PC3 cells to the desired confluence.
- Harvest and resuspend the cells in a suitable medium.
- Subcutaneously inject the tumor cells into the flank of the nude mice.
- Allow tumors to grow to a palpable size.
- LNA Oligonucleotide Administration:
- Prepare different concentrations of the LNA antisense oligonucleotide and the mismatch control in a sterile vehicle.
- Fill Alzet osmotic minipumps with the LNA solutions according to the manufacturer's instructions to deliver the desired daily dose (e.g., 0.5, 1, 2.5, and 5 mg/kg/day).
- Surgically implant the osmotic minipumps subcutaneously in the mice for continuous administration over 14 days.
- Monitoring Tumor Growth and Toxicity:
- Measure tumor dimensions with calipers every other day and calculate tumor volume.
- Monitor the body weight and general health of the mice throughout the experiment.
- At the end of the 14-day treatment period, collect blood samples for serum analysis of liver enzymes (ASAT and ALAT) to assess hepatotoxicity.
- Data Analysis:
- Plot tumor growth curves for each treatment group.
- Statistically analyze the differences in tumor volume between the treated and control groups.
- Compare serum enzyme levels to assess dose-dependent toxicity.
Protocol 2: In Vivo miRNA Inhibition using Tiny LNAs
This protocol is based on the methodology for systemic delivery of unconjugated, seed-targeting 8-mer LNA oligonucleotides (tiny LNAs) to inhibit miRNA families in vivo.[18]
1. Materials:
- Tiny LNA targeting the seed region of a specific miRNA family (e.g., let-7).
- Scrambled control tiny LNA.
- Experimental animals (e.g., mice).
- Saline solution for injection.
- Equipment for intravenous or intraperitoneal injections.
- Tissue collection and processing reagents (e.g., for RNA extraction, qPCR, or proteomic analysis).
2. Procedure:
- Tiny LNA Preparation:
- Dissolve the tiny LNA and control LNA in sterile saline to the desired concentration.
- In Vivo Administration:
- Administer the tiny LNA or control LNA to the mice via systemic injection (e.g., intravenous or intraperitoneal). The dosage and frequency will depend on the specific tiny LNA and target.
- Tissue Harvest and Analysis:
- At specified time points after administration, euthanize the mice and harvest relevant tissues (e.g., liver, kidney, tumor).
- Process the tissues for downstream analysis.
- For miRNA inhibition analysis: Extract total RNA and perform quantitative real-time PCR (qPCR) to measure the expression levels of the target miRNA and its validated target mRNAs.
- For proteomic analysis: Extract proteins and perform Western blotting or mass spectrometry to assess changes in the protein levels of direct miRNA targets.
- Off-Target Effect Analysis:
- Perform transcriptional and proteomic profiling (e.g., microarray or RNA-seq) to evaluate potential off-target effects of the tiny LNA.
Protocol 3: Whole-Mount In Situ Hybridization (ISH) using LNA Probes in Embryos
This protocol describes the use of short, DIG-labeled LNA-containing DNA probes for the detection of mRNAs in whole embryos, adapted from established methods.[19][20][21]
1. Materials:
- DIG-labeled LNA-containing DNA probe (14-24 nt) designed to be complementary to the target mRNA.
- Embryos (e.g., chicken or Xenopus).
- Fixation solution (e.g., 4% paraformaldehyde in PBS).
- Hybridization buffer.
- Anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).
- Chromogenic substrate for the enzyme (e.g., NBT/BCIP).
- Microscopy equipment for imaging.
2. Procedure:
- Probe Design and Synthesis:
- Design a 14-24 nucleotide LNA probe complementary to a unique region of the target mRNA.
- Incorporate LNA modifications to achieve a suitable melting temperature (Tm).
- Synthesize the probe with a digoxigenin (B1670575) (DIG) label at one or both ends.
- Embryo Preparation:
- Collect and fix the embryos in 4% paraformaldehyde.
- Dehydrate the embryos through a series of methanol (B129727) washes and store them at -20°C.
- In Situ Hybridization:
- Rehydrate the embryos through a graded methanol/PBT series.
- Pre-hybridize the embryos in hybridization buffer at the calculated hybridization temperature (typically 22°C below the probe:RNA duplex Tm).[20]
- Hybridize the embryos overnight with the DIG-labeled LNA probe at a final concentration of approximately 5nM.[20]
- Washing and Antibody Incubation:
- Perform stringent washes to remove unbound probe.
- Block the embryos and then incubate with an anti-DIG-AP antibody.
- Detection and Imaging:
- Wash to remove excess antibody.
- Incubate the embryos with the chromogenic substrate until the desired color develops.
- Stop the reaction and clear the embryos for imaging.
- Mount and image the embryos using a stereomicroscope or other suitable imaging system.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the in vivo application of LNA oligonucleotides.
Therapeutic Applications
Caption: Mechanisms of LNA-based therapeutic oligonucleotides.
Diagnostic Applications
Caption: Workflows for LNA-based in vivo diagnostic applications.
In Vivo Study Logical Flow
Caption: Logical workflow for a typical in vivo study using LNA oligonucleotides.
References
- 1. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 3. Pharmacokinetics and Proceedings in Clinical Application of Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aptamers used for molecular imaging and theranostics - recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] In vivo imaging with oligonucleotides for diagnosis and drug development | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo properties of therapeutic oligonucleotides containing non-chiral 3′ and 5′ thiophosphate linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Activity of a Novel Locked Nucleic Acid (LNA)-Inhibitor-miR-221 against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Acute Neurotoxicity of Antisense Oligonucleotides After Intracerebroventricular Injection Into Mouse Brain Can Be Predicted from Sequence Features - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Silencing of microRNA families by seed-targeting tiny LNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. experts.arizona.edu [experts.arizona.edu]
- 20. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating LNA-U into Molecular Beacons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular beacons are hairpin-shaped oligonucleotide probes that become fluorescent upon hybridization to a specific target sequence. This "lights-on" signaling mechanism makes them powerful tools for the detection and quantification of nucleic acids in various applications, including real-time PCR, SNP detection, and in vivo RNA imaging. The incorporation of Locked Nucleic Acid (LNA) nucleotides, such as LNA-Uridine (LNA-U), into molecular beacons significantly enhances their performance by increasing thermal stability, specificity, and resistance to nuclease degradation. These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of LNA-U modified molecular beacons.
LNA is a class of nucleic acid analogues where the ribose ring is "locked" in a C3'-endo conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This conformational rigidity pre-organizes the phosphate (B84403) backbone for Watson-Crick base pairing, leading to a significant increase in the melting temperature (Tm) of the probe-target duplex.[1]
Key Advantages of Incorporating LNA-U
-
Enhanced Thermal Stability: LNA modifications dramatically increase the melting temperature of the molecular beacon stem and the probe-target duplex, allowing for more stable hairpin structures and stronger target binding.[1]
-
Improved Specificity: The high binding affinity of LNA enables the use of shorter probes, which exhibit superior mismatch discrimination, making them ideal for allele-specific assays and SNP detection.[2]
-
Increased Nuclease Resistance: The modified backbone of LNA confers significant resistance to degradation by cellular nucleases, prolonging the half-life of molecular beacons in biological environments.[2][3]
-
Favorable Hybridization Kinetics: While fully LNA-modified probes can exhibit slow hybridization, strategically placed LNA residues in chimeric DNA/LNA molecular beacons can achieve a balance of high affinity and reasonable hybridization rates.[1]
Data Presentation
Table 1: Thermal Stability of DNA/LNA Chimeric Molecular Beacons
The following table summarizes the effect of incorporating LNA bases on the stem melting temperature (Tm) of molecular beacons. The data is adapted from a systematic study on DNA/LNA chimeric molecular beacons.[1]
| Probe Name | LNA Substitution Pattern in a 6-mer Stem | Stem Melting Temperature (Tm) (°C) |
| DNA-MB | No LNA bases | 55 |
| LNA-MB-E5 | One DNA/DNA pair replaced by one LNA/LNA pair | 75 |
| LNA-MB-E2/E4 | Two DNA/DNA pairs replaced by two LNA/LNA pairs | 82 |
| LNA-MB-E1 | Alternating DNA/LNA bases | >95 |
| LNA-MB-E0 | Fully LNA-modified stem | >95 |
Data adapted from Wang et al., J. Am. Chem. Soc., 2005.[1]
Table 2: Hybridization Kinetics of DNA vs. LNA-Modified Molecular Beacons
The hybridization rate of molecular beacons is a critical parameter for real-time applications. The following table illustrates the impact of LNA modifications on the hybridization kinetics.
| Probe Type | Target Type | Relative Hybridization Rate |
| DNA-MB | Shared-stem | Fast |
| LNA-MB (low LNA ratio) | Shared-stem | Moderate |
| LNA-MB (high LNA ratio) | Shared-stem | Slow |
| DNA-MB | Loop target | Very Slow |
| LNA-MB | Loop target | Extremely Slow |
Qualitative summary based on graphical data from Wang et al., J. Am. Chem. Soc., 2005.[1]
Table 3: Nuclease Resistance of LNA-Modified Molecular Beacons
This table summarizes the qualitative results of a DNase I digestion assay, demonstrating the enhanced stability of LNA-containing molecular beacons.
| Probe Type | Nuclease Resistance (DNase I) |
| DNA-MB | Low |
| LNA-MB (DNA/LNA alternating bases) | High |
| LNA-MB (fully modified with LNA) | High |
Qualitative summary based on experimental findings by Wang et al., J. Am. Chem. Soc., 2005.[1]
Experimental Protocols
Protocol 1: Synthesis of LNA-U Modified Molecular Beacons
LNA-U is incorporated into molecular beacons using standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.[1]
Materials:
-
LNA-U phosphoramidite and other LNA phosphoramidites (A, C, G)
-
Standard DNA phosphoramidites (A, C, G, T)
-
Controlled-pore glass (CPG) solid support functionalized with a quencher (e.g., DABCYL)
-
Fluorophore phosphoramidite (e.g., FAM, Cy3)
-
Standard DNA synthesis reagents (activator, capping solution, oxidizing solution, deblocking solution)
-
Concentrated ammonia (B1221849) solution
-
Anhydrous acetonitrile (B52724)
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired molecular beacon sequence, specifying the positions for LNA-U and other LNA or DNA bases.
-
Phosphoramidite Preparation: Dissolve LNA and DNA phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration.
-
Automated Synthesis (3' to 5' direction):
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the growing oligonucleotide chain.
-
Coupling: Addition of the next phosphoramidite to the 5'-hydroxyl group. For LNA phosphoramidites, a longer coupling time (e.g., 180-250 seconds) is recommended due to their steric hindrance.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate triester. A longer oxidation time (e.g., 45 seconds) may be required for LNA-containing oligonucleotides.
-
-
Fluorophore and Quencher Incorporation: The quencher is typically pre-attached to the solid support (3'-end). The fluorophore is coupled at the final step of synthesis at the 5'-end using a corresponding phosphoramidite.
-
Cleavage and Deprotection: Cleave the synthesized molecular beacon from the CPG support and remove the protecting groups by incubation in concentrated ammonia at 65°C overnight.
-
Purification: Purify the crude molecular beacon product using high-performance liquid chromatography (HPLC). Anion-exchange HPLC is particularly effective for separating LNA-modified oligonucleotides.[4]
-
Desalting and Quantification: Desalt the purified molecular beacon and quantify the concentration using UV-Vis spectrophotometry at 260 nm.
Protocol 2: Characterization of LNA-U Modified Molecular Beacons
2.1 Thermal Denaturation Profile
This protocol determines the melting temperature (Tm) of the molecular beacon stem and the probe-target duplex.[1]
Materials:
-
Purified LNA-U modified molecular beacon
-
Target oligonucleotide (perfectly complementary)
-
Mismatched target oligonucleotide (optional)
-
Hybridization buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl2)
-
Real-time PCR thermal cycler with fluorescence detection capabilities
Procedure:
-
Sample Preparation: Prepare two sets of reactions in PCR tubes:
-
Molecular beacon only (e.g., 200 nM in hybridization buffer).
-
Molecular beacon with a 2-fold molar excess of the target oligonucleotide (e.g., 200 nM beacon, 400 nM target) in hybridization buffer.
-
-
Thermal Cycling Program:
-
Initial denaturation at 95°C for 2 minutes.
-
Cool down to a low temperature (e.g., 25°C).
-
Increase the temperature in 1°C increments from the low temperature to 95°C, holding for 1 minute at each step.
-
Monitor fluorescence at each temperature step.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The Tm is the temperature at which the first derivative of the melting curve is at its maximum.[1] This represents the point of 50% dissociation.
-
2.2 Signal-to-Background Ratio (S/B) Determination
This protocol measures the fluorescence enhancement upon hybridization, which is a key indicator of molecular beacon performance.[5]
Materials:
-
Purified LNA-U modified molecular beacon
-
Target oligonucleotide (perfectly complementary)
-
Hybridization buffer
-
Fluorometer or real-time PCR instrument
Procedure:
-
Measure Buffer Fluorescence (F_buffer): Measure the fluorescence of the hybridization buffer alone at the appropriate excitation and emission wavelengths for the fluorophore.
-
Measure Closed Beacon Fluorescence (F_closed): Add the molecular beacon to the buffer at the desired concentration (e.g., 200 nM) and measure the fluorescence.
-
Measure Open Beacon Fluorescence (F_open): Add a 2- to 5-fold molar excess of the target oligonucleotide to the solution. Allow the mixture to incubate for a few minutes to ensure complete hybridization, and then measure the fluorescence.
-
Calculate S/B Ratio: S/B = (F_open - F_buffer) / (F_closed - F_buffer)[5]
A high S/B ratio (typically >20) indicates a well-designed and purified molecular beacon.[6]
Mandatory Visualizations
Caption: Mechanism of a molecular beacon with LNA-U.
Caption: Experimental workflow for LNA-U molecular beacons.
References
- 1. Synthesis and investigation of deoxyribonucleic acid/locked nucleic acid chimeric molecular beacons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Locked nucleic acid molecular beacons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Beacons: Powerful Tools for Imaging RNA in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method of Oligonucleotide Purification [biosyn.com]
- 5. molecular beacons [molecular-beacons.org]
- 6. s3.amazonaws.com [s3.amazonaws.com]
Troubleshooting & Optimization
Troubleshooting low coupling efficiency with DMTr-LNA-U-3-CED-Phosphoramidite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with DMTr-LNA-U-3-CED-Phosphoramidite during oligonucleotide synthesis.
Troubleshooting Low Coupling Efficiency
Low coupling efficiency is a common issue in oligonucleotide synthesis, leading to lower yields of the full-length product and a higher proportion of failure sequences. This is particularly critical when incorporating modified nucleotides like Locked Nucleic Acids (LNAs) due to their increased steric hindrance.[1] This guide provides a systematic approach to identifying and resolving the root causes of low coupling efficiency.
Visual Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting low coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low coupling efficiency with LNA phosphoramidites?
A1: The most frequent cause of low coupling efficiency is the presence of moisture in the reagents, particularly the acetonitrile (B52724) (ACN) used for phosphoramidite dissolution and during the coupling step.[2] Water reacts with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[2] LNA phosphoramidites are also sterically hindered, which can lead to lower coupling efficiency if the coupling time is not optimized.[1]
Q2: How does the choice of activator impact the coupling of DMTr-LNA-U-3-CED-Phosphoramidite?
A2: The choice of activator is crucial for sterically hindered phosphoramidites like LNA-U. Activators with higher acidity or better nucleophilicity can enhance the reaction rate. For LNA monomers, activators like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are often recommended over 1H-Tetrazole, as they are more effective at promoting the coupling of bulky phosphoramidites.
Q3: What is the recommended coupling time for DMTr-LNA-U-3-CED-Phosphoramidite?
A3: Due to the bicyclic structure of LNA which causes steric hindrance, a longer coupling time compared to standard DNA or RNA phosphoramidites is necessary.[1] A general recommendation for LNA phosphoramidites is a coupling time of 180 to 250 seconds.[1] For RNA monomers in general, a coupling time of 3 to 6 minutes is often suggested.[3] It is advisable to start with a longer coupling time (e.g., 5-6 minutes) and then optimize based on the results.
Q4: Can I use the same synthesis cycle for LNA-U as for standard DNA phosphoramidites?
A4: No, it is not recommended. In addition to a longer coupling time, the oxidation step following LNA coupling may also need to be extended. A longer oxidation time (e.g., 45 seconds) is suggested to ensure complete conversion of the phosphite (B83602) triester to the more stable phosphate (B84403) triester.[1]
Q5: How can I monitor the coupling efficiency during my synthesis run?
A5: The most common method for real-time monitoring of coupling efficiency is trityl monitoring. The dimethoxytrityl (DMT) group is cleaved from the 5'-end of the growing oligonucleotide chain at the beginning of each cycle, producing a colored cation that can be quantified by UV-Vis spectrophotometry.[4][5] A stable or gradually decreasing trityl signal indicates consistent and high coupling efficiency. A sharp drop in the signal for a specific cycle indicates a problem with that particular phosphoramidite or its delivery.
Quantitative Data Summary
The following tables provide recommended parameters and expected outcomes. Note that optimal conditions may vary depending on the specific synthesizer, reagents, and sequence context.
Table 1: Recommended Synthesis Cycle Parameters for DMTr-LNA-U-3-CED-Phosphoramidite
| Parameter | Standard DNA | Recommended for LNA-U | Rationale |
| Coupling Time | 30-60 seconds | 180-360 seconds | Overcomes steric hindrance of the LNA monomer.[1] |
| Activator | 1H-Tetrazole | 0.25 M DCI or 0.25 M ETT | More effective for sterically hindered phosphoramidites. |
| Oxidation Time | 15-30 seconds | 45 seconds | Ensures complete oxidation of the phosphite triester.[1] |
| Phosphoramidite Conc. | 0.1 M | 0.1 M - 0.15 M | Higher concentration can sometimes improve efficiency. |
Table 2: Impact of Coupling Efficiency on Final Yield of a 30-mer Oligonucleotide
| Average Coupling Efficiency | Theoretical Full-Length Product Yield |
| 99.5% | 86.0% |
| 99.0% | 74.5% |
| 98.0% | 55.2% |
| 97.0% | 40.1% |
| 95.0% | 21.5% |
Yield calculated as (Coupling Efficiency)^(Number of couplings)
Experimental Protocols
Protocol 1: Standard Oligonucleotide Synthesis Cycle
This protocol outlines the four main steps of a single cycle in solid-phase oligonucleotide synthesis using phosphoramidite chemistry.
References
Technical Support Center: Optimizing LNA Phosphoramidite Coupling in DNA Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling time for Locked Nucleic Acid (LNA) phosphoramidites in oligonucleotide synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and efficient synthesis of LNA-containing oligonucleotides.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of LNA phosphoramidites.
Question: Why is my coupling efficiency low when using LNA phosphoramidites?
Answer: Low coupling efficiency with LNA phosphoramidites can stem from several factors, primarily related to their increased steric hindrance compared to standard DNA phosphoramidites and the sensitivity of the chemical reactions to moisture. Follow these troubleshooting steps to identify and resolve the issue:
-
Verify Coupling Time: LNA phosphoramidites require a significantly longer coupling time.[1][2] Ensure you have extended the coupling step duration as recommended. A standard DNA coupling time of 30 seconds is insufficient.[3]
-
Check for Moisture: The presence of water is detrimental to coupling efficiency.[4]
-
Reagents: Use anhydrous acetonitrile (B52724) with a water content of 10-15 ppm or lower.[4] Always use fresh, high-quality reagents.
-
Hardware: Ensure that the synthesizer lines are dry, especially if the instrument has been idle. It may take a few synthesis runs to fully dry out the system.[4]
-
Environment: High humidity can negatively impact synthesis.[4]
-
-
Activator Performance: The choice and freshness of the activator are critical.
-
While standard activators like 1H-tetrazole can be used, others like 4,5-dicyanoimidazole (B129182) (DCI) have shown excellent results for LNA phosphoramidite (B1245037) preparation and can be effective in synthesis.[5][6]
-
Ensure the activator solution is fresh and has not degraded.
-
-
Phosphoramidite Quality:
-
Review Synthesis Protocol:
-
Oxidation Step: The oxidation of the phosphite (B83602) triester is slower for LNA linkages. A longer oxidation time is necessary for efficient synthesis.[1][2]
-
Reagent Concentrations: Verify that the concentrations of the phosphoramidite and activator solutions are correct. Typically, a 5-fold molar excess of phosphoramidite and a 20-fold molar excess of activator are used.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended coupling time for LNA phosphoramidites?
A1: Due to their sterically hindered nature, LNA phosphoramidites require a longer coupling time than standard DNA amidites.[2] While the optimal time can vary based on the synthesizer, a general recommendation is between 180 to 250 seconds.[2] It is advisable to consult the manufacturer's recommendations for your specific instrument.
Q2: Do I need to change the oxidation time when using LNA phosphoramidites?
A2: Yes. The oxidation of the phosphite linkage after LNA coupling is slower compared to that of a standard DNA phosphite. A longer oxidation time is recommended. An oxidation time of 45 seconds has been found to be optimal on both ABI and Expedite instruments using standard iodine oxidation procedures.[2]
Q3: Can I use the same reagents for LNA synthesis as for standard DNA synthesis?
A3: Yes, for the most part. LNA oligonucleotides can be synthesized using standard phosphoramidite chemistry.[2] However, you must ensure all reagents, especially the acetonitrile used for dissolving the phosphoramidites and for synthesis, are anhydrous.[4] Also, be aware that some LNA phosphoramidites may have specific solubility requirements, such as the 5-Me-C LNA variant needing a THF/acetonitrile mixture.[2]
Q4: How can I monitor the coupling efficiency of my LNA synthesis in real-time?
A4: Trityl monitoring is a common method for assessing coupling efficiency.[7][8] The dimethoxytrityl (DMT) group is cleaved at the beginning of each synthesis cycle, producing a colored cation. The intensity of this color is proportional to the amount of full-length oligonucleotide successfully coupled in the previous cycle.[7] A stable or slowly decreasing trityl signal indicates high coupling efficiency, whereas a sharp drop can signify a problem with the coupling of a specific amidite.
Q5: Are there special deprotection considerations for LNA-containing oligonucleotides?
A5: Generally, LNA-containing oligonucleotides can be deprotected using standard protocols.[2] However, it is advisable to avoid using methylamine (B109427) for deprotection when the oligonucleotide contains Me-Bz-C-LNA, as this can lead to an undesired N4-methyl modification.[2]
Quantitative Data Summary
The following table summarizes the key synthesis parameters for LNA phosphoramidites in comparison to standard DNA phosphoramidites.
| Parameter | Standard DNA Phosphoramidites | LNA Phosphoramidites | Rationale for Difference |
| Coupling Time | ~30 seconds | 180 - 250 seconds | Increased steric hindrance of the bicyclic LNA structure requires more time for the coupling reaction to complete.[2] |
| Oxidation Time | ~15-30 seconds | ~45 seconds | The phosphite triester formed after LNA coupling is oxidized more slowly.[2] |
| Activator | 1H-tetrazole, DCI, ETT | 1H-tetrazole, DCI, ETT | Standard activators are effective, though DCI has been noted for high efficiency in LNA phosphoramidite preparation.[5][6] |
| Amidite Solution | Anhydrous Acetonitrile | Anhydrous Acetonitrile (special considerations for some amidites, e.g., 25% THF/Acetonitrile for 5-Me-C-LNA) | Standard solvent is used, but some LNA amidites have different solubility properties.[2] |
| Deprotection | Standard protocols | Standard protocols (avoid methylamine with Me-Bz-C-LNA) | Generally compatible, with specific exceptions to avoid side reactions.[2] |
Experimental Protocols
Protocol 1: Standard LNA Oligonucleotide Synthesis Cycle
This protocol outlines the key steps and recommended timings for a single cycle of LNA phosphoramidite addition on an automated DNA synthesizer.
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Procedure: The 5'-DMT protecting group is removed from the support-bound oligonucleotide chain.
-
Time: Standard timing as per DNA synthesis protocols (typically 60-120 seconds).
-
-
Coupling:
-
Reagents:
-
0.1 M LNA phosphoramidite in anhydrous acetonitrile (or appropriate solvent mixture).
-
0.25 - 0.5 M Activator (e.g., DCI or ETT) in anhydrous acetonitrile.
-
-
Procedure: The LNA phosphoramidite and activator are delivered to the synthesis column to react with the free 5'-hydroxyl group.
-
Time: 180 - 250 seconds. This is the critical optimization step.
-
-
Capping:
-
Reagents: Capping Reagent A (e.g., acetic anhydride/pyridine/THF) and Capping Reagent B (e.g., N-methylimidazole).
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles.
-
Time: Standard timing as per DNA synthesis protocols (typically 20-30 seconds).
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Pyridine/Water.
-
Procedure: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate (B84403) triester.
-
Time: 45 seconds.
-
Visualizations
Caption: Troubleshooting workflow for low LNA coupling efficiency.
Caption: Comparison of DNA and LNA phosphoramidite synthesis cycles.
References
- 1. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. EP1409497B1 - Method for preparation of lna phosphoramidites - Google Patents [patents.google.com]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. biofabresearch.com [biofabresearch.com]
- 8. What affects the yield of your oligonucleotides synthesis [biosyn.com]
Technical Support Center: Deprotection of LNA®-Modified Oligonucleotides
Welcome to the technical support center for the deprotection of oligonucleotides containing Locked Nucleic Acid (LNA®) modifications. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully deprotecting their LNA-containing oligos.
Frequently Asked Questions (FAQs)
Q1: Can I use standard deprotection protocols for my LNA-containing oligonucleotide?
A1: Yes, in most cases, standard deprotection protocols used for DNA and RNA oligonucleotides can be applied to LNA-containing oligos. The choice of the deprotection method is primarily determined by the protecting groups on the nucleobases (both standard and LNA) and the presence of any other sensitive modifications or dyes in the sequence.[1] It is crucial to consider the compatibility of all components of the oligonucleotide with the chosen deprotection reagent and conditions.[1][2]
Q2: Which deprotection reagents are compatible with LNA modifications?
A2: LNA modifications are compatible with a range of common deprotection reagents, including:
-
Ammonium (B1175870) Hydroxide (B78521): The most traditional reagent for deprotection.[1][2]
-
Ammonium Hydroxide/Methylamine (B109427) (AMA): A faster deprotection reagent. However, see the specific warning in the troubleshooting section regarding its use with certain LNA cytidine (B196190) analogues.[3][4]
-
Potassium Carbonate in Methanol (B129727): A mild deprotection reagent suitable for sensitive modifications.[1][2][5]
-
Tert-Butylamine/water: An alternative for certain applications.[1][2]
The selection of the appropriate reagent depends on the base protecting groups and any sensitive labels present in your oligonucleotide sequence.[1][2]
Q3: How do I choose the correct deprotection conditions (temperature and time)?
A3: The optimal temperature and duration for deprotection depend on the reagent used and the lability of the protecting groups on the nucleobases. Faster deprotecting groups (like dmf-dG) require shorter incubation times or lower temperatures compared to more robust groups (like iBu-dG). Refer to the quantitative data tables below for specific recommended conditions.
Q4: Are there any specific LNA monomers that require special deprotection considerations?
A4: Yes. It is advisable to avoid using methylamine-containing reagents, such as AMA, when deprotecting oligonucleotides that contain benzoyl-protected 5-methyl-cytosine LNA (Me-Bz-C-LNA). The use of methylamine can lead to the formation of an N4-methyl modification on the cytosine base.[6]
Q5: What are "UltraMILD" phosphoramidites and when should I use them for LNA-containing oligos?
A5: UltraMILD phosphoramidites utilize more labile protecting groups, such as phenoxyacetyl (Pac) on dA, acetyl (Ac) on dC, and iso-propyl-phenoxyacetyl (iPr-Pac) on dG.[1][2][5] These should be used when your LNA-containing oligonucleotide also includes sensitive modifications, such as certain fluorescent dyes (e.g., TAMRA, HEX, Cyanine 5), that are not stable under standard deprotection conditions like concentrated ammonium hydroxide at elevated temperatures.[1][2][5] UltraMILD monomers allow for deprotection under much gentler conditions, such as with potassium carbonate in methanol at room temperature.[1][2][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Incorrect Deprotection Conditions: Insufficient time or temperature for the specific protecting groups used. The rate-determining step is often the removal of the protecting group on guanine.[1] 2. Old or Low-Quality Reagents: Ammonium hydroxide solution can lose its potency over time.[1][2] 3. Suboptimal Reagent for Protecting Groups: Using a mild reagent for robust protecting groups. | 1. Consult the deprotection tables below to ensure you are using the appropriate time and temperature for your chosen reagent and the protecting groups on your nucleobases. For example, iBu-dG requires longer deprotection than dmf-dG with ammonium hydroxide. 2. Always use fresh, high-quality deprotection reagents. It is recommended to aliquot and refrigerate ammonium hydroxide for use within a week.[1][2] 3. Verify the protecting groups used in your synthesis and select a compatible deprotection strategy. |
| Modification of Bases | 1. Transamination of Cytosine: Use of AMA with benzoyl-protected cytidine (Bz-dC) or Me-Bz-C-LNA can lead to N4-methylation.[3][6] 2. Side Reactions with Sensitive Dyes/Labels: Harsh deprotection conditions (e.g., high temperature, strong base) can degrade sensitive modifications. | 1. Avoid using AMA if your oligonucleotide contains Bz-dC or Me-Bz-C-LNA. Use acetyl-protected dC (Ac-dC) if AMA deprotection is desired.[3] For Me-Bz-C-LNA, use standard ammonium hydroxide deprotection instead.[6] 2. For oligonucleotides with sensitive modifications, use UltraMILD phosphoramidites during synthesis and a corresponding mild deprotection protocol, such as 0.05M potassium carbonate in methanol.[1][2][5] |
| Low Oligonucleotide Yield After Deprotection | 1. Incomplete Cleavage from Solid Support: The oligonucleotide is not efficiently released from the synthesis support. 2. Oligonucleotide Degradation: The LNA oligo itself or other modifications might be unstable under the chosen deprotection conditions. | 1. Ensure sufficient time for the cleavage step. For some protocols, cleavage and deprotection occur simultaneously, while for others, cleavage is a separate step. 2. While LNA itself is generally stable, if you suspect degradation, consider using a milder deprotection method (e.g., lower temperature for a longer time, or a milder reagent like potassium carbonate). |
| Unexpected Peaks in HPLC or Mass Spectrometry Analysis | 1. Partially Deprotected Oligos: Incomplete removal of one or more protecting groups.[1] 2. Formation of Adducts or Side Products: As described in the "Modification of Bases" section. 3. Contamination from Reagents. | 1. Re-treat the oligonucleotide with the deprotection solution or use stronger conditions if compatible with all modifications. Analyze the mass spectrum to identify the mass of the adducted protecting group. 2. Optimize the deprotection protocol to avoid side reactions (e.g., switch from AMA to ammonium hydroxide for Bz-dC containing oligos). 3. Ensure high purity of all deprotection reagents and solvents. |
Data Presentation: Deprotection Protocols
Table 1: Standard Deprotection with Ammonium Hydroxide (NH₄OH)
| Protecting Group on dG | Temperature | Time | Notes |
| iBu-dG | Room Temp. | 36 hours | - |
| iBu-dG | 55 °C | 8 hours | A commonly used standard condition. |
| iBu-dG | 80 °C | 2 hours | - |
| dmf-dG | Room Temp. | 8 hours | dmf is more labile than iBu. |
| dmf-dG | 55 °C | 2 hours | - |
| Ac-dG | 55 °C | 4 hours | - |
| Pac-dA, Ac-dC, iPr-Pac-dG (UltraMILD) | Room Temp. | 2 hours | Requires use of UltraMILD Cap A. |
Data synthesized from multiple sources.[1][2][4]
Table 2: Fast Deprotection with AMA (Ammonium Hydroxide: 40% Methylamine 1:1)
| Protecting Group on dG | Temperature | Time | Critical Note |
| iBu-dG, dmf-dG, or Ac-dG | Room Temp. | 2 hours | Must use Ac-dC instead of Bz-dC to avoid transamination. [2][3] |
| iBu-dG, dmf-dG, or Ac-dG | 37 °C | 30 minutes | Must use Ac-dC instead of Bz-dC. [2][3] |
| iBu-dG, dmf-dG, or Ac-dG | 55 °C | 10 minutes | Must use Ac-dC instead of Bz-dC. [2][3] |
| iBu-dG, dmf-dG, or Ac-dG | 65 °C | 5-10 minutes | Must use Ac-dC instead of Bz-dC. [2][3] |
Data synthesized from multiple sources.[1][2][7][8]
Table 3: Mild Deprotection for Sensitive Modifications
| Reagent | Protecting Groups | Temperature | Time | Notes |
| 0.05M Potassium Carbonate in Methanol | Pac-dA, Ac-dC, iPr-Pac-dG (UltraMILD) | Room Temp. | 4 hours | Recommended for very sensitive dyes. Requires use of UltraMILD Cap A. The solution must be neutralized with acetic acid before drying.[5] |
| Tert-Butylamine/water (1:3 v/v) | Standard (A, C, dmf-dG) | 60 °C | 6 hours | An alternative to ammonium hydroxide-based reagents.[1][2] |
Data synthesized from multiple sources.[1][2][5]
Experimental Protocols & Workflows
Standard Deprotection Workflow with Ammonium Hydroxide
This protocol is suitable for LNA-containing oligonucleotides synthesized with standard protecting groups (e.g., Bz-dA, Bz-dC, iBu-dG) and without any base-labile modifications.
References
Technical Support Center: Purification of LNA-Modified Oligonucleotides by HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of LNA-modified oligonucleotides using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of LNA-modified oligonucleotides.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Broadening or Tailing) | - Secondary Structure Formation: LNA modifications can increase the melting temperature (Tm) and promote self-aggregation or hairpin formation.[1][2] - Suboptimal Temperature: Low column temperature may not be sufficient to denature secondary structures.[3][4][5] - Inappropriate Mobile Phase pH: The pH can affect the charge and conformation of the oligonucleotide.[6] - Mass Transfer Limitations: Slow diffusion of the oligonucleotide into and out of the stationary phase pores can cause peak broadening.[7] | - Increase Column Temperature: Operate the column at an elevated temperature (e.g., 60-80°C) to disrupt secondary structures.[3][4][5] - Optimize Mobile Phase pH: For anion-exchange HPLC, a high pH (e.g., pH 12) can help denature secondary structures by disrupting hydrogen bonding.[1][6] - Use Denaturing Agents: In some cases, adding a denaturing agent like urea (B33335) to the mobile phase can be effective, though this is less common with modern high-temperature stable columns.[8] - Optimize Flow Rate: A slower flow rate can enhance mass transfer and improve peak shape.[7] - Choose Appropriate Column: Use a column with a smaller particle size to improve efficiency.[7] |
| Poor Resolution of Target Oligo from Impurities (e.g., n-1 shortmers) | - Inadequate Separation Method: The chosen HPLC method (IP-RP or AEX) may not be optimal for the specific LNA oligonucleotide. - Suboptimal Gradient: The elution gradient may be too steep, causing co-elution of the main product and impurities.[9] - Incorrect Ion-Pairing Reagent: In IP-RP HPLC, the type and concentration of the ion-pairing reagent significantly impact selectivity.[3][10] | - Method Selection: Anion-exchange HPLC often provides better resolution for separating failure sequences based on charge differences.[8] - Gradient Optimization: Employ a shallower gradient to improve the separation of closely eluting species. - Ion-Pairing Reagent Selection (IP-RP): Experiment with different ion-pairing reagents (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA, hexylammonium acetate - HAA) and their concentrations to enhance resolution.[10] Stronger ion-pairing systems can improve separation based on charge/length. - Elevated Temperature: Increasing the temperature can improve resolution by enhancing mass transfer.[4] |
| Variable Retention Times | - Inconsistent Mobile Phase Preparation: Small variations in buffer concentration or pH can lead to shifts in retention time.[11] - Column Temperature Fluctuations: Lack of precise column temperature control can cause retention time drift.[11] - Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. - Incomplete Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions between runs.[11] | - Consistent Mobile Phase Preparation: Prepare mobile phases carefully and consistently. Use a pH meter for accurate pH adjustment.[12] - Use a Column Oven: Employ a reliable column thermostat to maintain a constant temperature.[11] - Column Maintenance: Use guard columns to protect the analytical column and follow recommended column flushing and storage procedures.[12] - Ensure Adequate Equilibration: Allow sufficient time for the column to re-equilibrate before each injection.[11] |
| Ghost Peaks | - Sample Carryover: Residual sample from a previous injection eluting in a subsequent run.[8] - Contaminated Mobile Phase: Impurities in the solvents or buffers. - Late Eluting Species: Highly retained impurities from previous injections eluting during a gradient.[13] | - Thorough Column Washing: Implement a robust column washing step with a high percentage of organic solvent at the end of each run.[8] - Use High-Purity Solvents: Utilize HPLC-grade solvents and freshly prepared buffers. - Inject a Blank Run: Run a blank gradient (injecting mobile phase) to identify ghost peaks originating from the system or mobile phase.[11] |
| High Backpressure | - Column Frit Blockage: Particulate matter from the sample or system can clog the column inlet frit. - Precipitation in the System: Buffer precipitation due to high concentration or incompatibility with the organic solvent.[13] - Column Contamination: Accumulation of strongly retained impurities on the column. | - Filter Samples: Filter all samples through a 0.22 µm filter before injection. - Use In-line Filters and Guard Columns: These will protect the analytical column from particulates.[12] - Ensure Buffer Solubility: Check the solubility of your buffers in the highest organic concentration of your gradient. - Column Flushing: If high pressure develops, try back-flushing the column (if permitted by the manufacturer) with an appropriate solvent. |
Frequently Asked Questions (FAQs)
1. Which HPLC method is better for purifying LNA-modified oligonucleotides: Ion-Pair Reversed-Phase (IP-RP) or Anion-Exchange (AEX)?
Both IP-RP and AEX HPLC are effective for purifying LNA-modified oligonucleotides, and the choice depends on the specific requirements of the purification.[8][14]
-
Anion-Exchange (AEX) HPLC separates oligonucleotides based on the number of negatively charged phosphate (B84403) groups in their backbone.[14] This method often provides excellent resolution for separating full-length products from shorter failure sequences (n-1, n-2, etc.).[6][8] AEX is particularly useful for oligonucleotides with significant secondary structure, as it can be performed at high pH, which helps to denature these structures.[1] However, the high salt concentrations used in the mobile phase are not directly compatible with mass spectrometry (MS).[15]
-
Ion-Pair Reversed-Phase (IP-RP) HPLC separates oligonucleotides based on their hydrophobicity.[8] An ion-pairing reagent is added to the mobile phase to interact with the negatively charged phosphate backbone, allowing the oligonucleotide to be retained on a hydrophobic stationary phase.[3] IP-RP HPLC is compatible with MS analysis when volatile buffers like triethylammonium acetate (TEAA) or triethylamine/hexafluoroisopropanol (TEA/HFIP) are used.[7][16] It is also highly effective for purifying oligonucleotides with hydrophobic modifications.[17]
Comparison of HPLC Methods for LNA-Oligonucleotide Purification
| Feature | Ion-Pair Reversed-Phase (IP-RP) HPLC | Anion-Exchange (AEX) HPLC |
| Separation Principle | Hydrophobicity | Charge (number of phosphate groups) |
| Primary Application | Purity analysis, purification of hydrophobically modified oligos, MS-compatibility | Separation of failure sequences (shortmers), purification of oligos with secondary structures |
| Resolution of Shortmers | Good | Excellent |
| MS Compatibility | Yes (with volatile buffers) | No (due to high salt concentrations) |
| Buffer System | Volatile ion-pairing reagents (e.g., TEAA, HAA) in an organic/aqueous mobile phase.[7][8] | Salt gradient (e.g., NaCl, NaClO4) in a buffered mobile phase.[8][15] |
2. How does the LNA modification affect the HPLC purification process?
LNA modifications increase the hydrophobicity and the melting temperature (Tm) of oligonucleotides.[17] This has several implications for HPLC purification:
-
Increased Retention in IP-RP HPLC: Due to their increased hydrophobicity, LNA-modified oligonucleotides will have longer retention times in IP-RP HPLC compared to their unmodified DNA or RNA counterparts. The gradient conditions may need to be adjusted to ensure elution.
-
Potential for Secondary Structures: The higher Tm of LNA-containing oligos means they are more prone to forming stable secondary structures (hairpins, self-dimers).[2] This can lead to broad or split peaks. To mitigate this, it is often necessary to perform the purification at elevated temperatures (e.g., 60-80 °C) to denature these structures.[3][5]
-
Enhanced Nuclease Resistance: LNA modifications increase the stability of oligonucleotides against nuclease degradation.[18]
3. What are the optimal temperature and pH conditions for LNA-oligonucleotide purification?
-
Temperature: Elevated temperatures (typically 60-80 °C) are highly recommended for the purification of LNA-modified oligonucleotides.[3][5] This helps to disrupt secondary structures, leading to sharper peaks and improved resolution.[3][4]
-
pH:
-
For IP-RP HPLC , a neutral pH (around 7.0) is commonly used with ion-pairing reagents like TEAA.[8]
-
For AEX HPLC , a high pH (e.g., pH 12) is often employed.[6] At this pH, nucleobases are deprotonated, which disrupts the hydrogen bonds that cause secondary structures, leading to better separation based purely on charge.[1]
-
4. How can I improve the yield of my purified LNA-oligonucleotide?
The yield after HPLC purification is typically around 50% of the crude product.[8] To maximize yield:
-
Optimize Fraction Collection: Collect fractions across the main peak and analyze them for purity. A pooling strategy can then be devised to maximize yield while meeting the required purity level.[9] Purity is often highest in the center of the peak.[9]
-
Avoid Over-purification: Collecting only the very center of the peak will result in high purity but low yield. Determine the minimum acceptable purity for your downstream application to guide your fraction pooling.[9]
-
Proper Post-Purification Handling: After collection, fractions containing non-volatile salts (from AEX) will require desalting.[8] Lyophilization is a common method for concentrating the purified oligonucleotide.
5. What are common impurities found in synthetic LNA-oligonucleotides?
Common impurities include:
-
Shortmer sequences (n-1, n-2, etc.): Oligonucleotides that are missing one or more nucleotides.[14][19]
-
Longmer sequences (n+1): Oligonucleotides with an extra nucleotide.[6][19]
-
Sequences with failed deprotection: Oligonucleotides that still have protecting groups attached.[14]
-
By-products of chemical synthesis.
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase (IP-RP) HPLC of LNA-Modified Oligonucleotides
Objective: To purify an LNA-modified oligonucleotide and separate it from failure sequences and other impurities.
Materials:
-
HPLC System with a UV detector and a column oven.
-
Reversed-phase column suitable for oligonucleotides (e.g., C18, polystyrene-divinylbenzene).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile (B52724).
-
Crude LNA-modified oligonucleotide, desalted.
Procedure:
-
Sample Preparation: Dissolve the crude, desalted LNA-oligonucleotide in Mobile Phase A to a concentration of approximately 0.1-1.0 OD units per injection for analytical scale, or higher for preparative scale.
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 30 minutes at a flow rate of 1.0 mL/min (for a standard analytical column).
-
Temperature Control: Set the column oven temperature to 60°C.
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Apply a linear gradient of acetonitrile (Mobile Phase B). A shallow gradient is often required for good resolution. For example:
-
5-20% B over 30 minutes.
-
-
Detection: Monitor the elution profile at 260 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Post-Purification: Analyze the purity of the collected fractions by analytical HPLC. Pool the fractions that meet the desired purity. Lyophilize the pooled fractions to obtain the purified LNA-oligonucleotide.
Protocol 2: Anion-Exchange (AEX) HPLC of LNA-Modified Oligonucleotides
Objective: To achieve high-resolution separation of an LNA-modified oligonucleotide from shorter failure sequences.
Materials:
-
HPLC System with a UV detector and a column oven.
-
Anion-exchange column suitable for oligonucleotides.
-
Mobile Phase A: 10 mM NaClO4.[8]
-
Mobile Phase B: 300 mM NaClO4.[8]
-
Crude LNA-modified oligonucleotide.
Procedure:
-
Sample Preparation: Dissolve the crude LNA-oligonucleotide in Mobile Phase A.[8]
-
Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 30 minutes.
-
Temperature Control: Set the column oven temperature to 60°C to minimize secondary structures.
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Apply a linear salt gradient. For example:
-
0-100% B over 40 minutes.
-
-
Detection: Monitor the elution profile at 260 nm. The full-length product, being the most highly charged, should elute last.[8]
-
Fraction Collection: Collect the fractions corresponding to the main, late-eluting peak.
-
Post-Purification: The collected fractions contain high concentrations of non-volatile salt and must be desalted. Desalting can be performed using size-exclusion chromatography or ethanol (B145695) precipitation.[6] After desalting, lyophilize the sample to obtain the purified LNA-oligonucleotide.
Visualizations
References
- 1. atdbio.com [atdbio.com]
- 2. Challenging Oligonucleotide Purifications and the Advantages of Novel HPLC Column Technologies [labx.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. agilent.com [agilent.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. hplc.eu [hplc.eu]
- 14. ymc.co.jp [ymc.co.jp]
- 15. agilent.com [agilent.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. labcluster.com [labcluster.com]
- 18. ymcamerica.com [ymcamerica.com]
- 19. lcms.labrulez.com [lcms.labrulez.com]
Avoiding self-complementarity in LNA probe design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid issues related to self-complementarity in Locked Nucleic Acid (LNA) probe design.
Frequently Asked Questions (FAQs)
Q1: What is self-complementarity in the context of LNA probes?
A1: Self-complementarity refers to the tendency of an LNA probe to bind to itself, forming secondary structures such as hairpins (intramolecular) or self-dimers (intermolecular).[1][2][3][4] This occurs when a probe sequence contains regions that are complementary to each other. Due to the high binding affinity of LNA bases, LNA-LNA interactions are more stable than LNA-DNA or DNA-DNA interactions, making self-complementarity a critical issue in LNA probe design.[1][2][5]
Q2: Why is it crucial to avoid self-complementarity in LNA probes?
A2: Avoiding self-complementarity is essential because the formation of stable, undesired secondary structures can significantly compromise experimental results.[2][6] These structures can compete with the intended probe-target hybridization, leading to a variety of problems including:
-
Reduced signal intensity or complete signal loss.
-
Increased non-specific background signals in applications like FISH.[4]
-
Inaccurate quantification in assays like qPCR.
-
Reduced sensitivity and specificity of the assay.[7]
Q3: What are the key design principles to minimize LNA probe self-complementarity?
A3: To minimize self-complementarity, adhere to the following design guidelines:
-
Check for Secondary Structures: Use oligonucleotide design software to predict potential hairpins and self-dimers.[8]
-
Limit LNA Content: The percentage of LNA bases should be adjusted based on the probe's length. For longer probes, a lower LNA content is recommended to avoid making the probe overly "sticky".[1][9]
-
Strategic LNA Placement: Introduce LNAs at positions critical for specificity and discrimination, but avoid placing them in sequences prone to forming palindromes.[9]
-
Avoid LNA Stretches: Avoid runs of more than four consecutive LNA bases, as this can lead to very tight binding within secondary structures.[1][5][9]
-
Avoid G Stretches: Avoid stretches of three or more consecutive G's, as these can form G-quadruplexes.[1][9]
Troubleshooting Guides
Issue 1: Low or No Signal in Hybridization Experiments (e.g., FISH, Microarray)
This could indicate that the LNA probe is forming stable self-dimers or hairpins, preventing it from binding to the target sequence.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no signal.
Issue 2: High Background or Non-Specific Staining in FISH
High background can be caused by non-specific binding of the LNA probe, which can be exacerbated by the formation of probe aggregates due to self-complementarity.[4][10]
Troubleshooting Steps:
-
Optimize Probe Concentration: Titrate the probe to find the lowest effective concentration that still provides a specific signal.
-
Increase Stringency of Washes: Increase the temperature and/or decrease the salt concentration of the post-hybridization wash buffers to remove non-specifically bound probes.[4][11]
-
Use Blocking Reagents: Ensure adequate blocking of the tissue or cells to prevent non-specific probe binding.
-
Verify Probe Quality: Run the probe on a denaturing polyacrylamide gel to check for aggregates or degradation (see Experimental Protocol 1).
-
Redesign Probe: If the issue persists and self-complementarity is suspected, redesign the probe to minimize secondary structures.
Quantitative Data
The stability of a secondary structure is quantified by its Gibbs free energy (ΔG). A more negative ΔG indicates a more stable, and therefore more problematic, secondary structure. While exact signal reduction varies by application, the following table provides a general guideline for interpreting ΔG values for potential self-dimers and hairpins in LNA probes.
| Predicted ΔG (kcal/mol) at Hybridization Temperature | Likelihood of a Problem | Potential Impact on Hybridization Signal | Recommended Action |
| > -5.0 | Low | Minimal to none | Proceed with the probe design. |
| -5.0 to -10.0 | Moderate | Potential for some signal reduction | Consider redesigning the probe if possible. If not, proceed with caution and optimize experimental conditions. |
| < -10.0 | High | Significant signal reduction likely | Strongly recommended to redesign the probe to eliminate the stable secondary structure. |
Experimental Protocols
Protocol 1: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for LNA Probe Analysis
This protocol allows for the visualization of LNA probe self-dimers and assesses the purity of the probe.
Materials:
-
40% Acrylamide/Bis-acrylamide (19:1) solution
-
Urea
-
10x TBE buffer (Tris/Borate/EDTA)
-
10% Ammonium persulfate (APS)
-
TEMED (N,N,N',N'-tetramethylethylenediamine)
-
Formamide (B127407) loading buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, Bromophenol Blue, Xylene Cyanol)
-
LNA probe
-
Staining solution (e.g., SYBR Gold or similar nucleic acid stain)
-
PAGE apparatus and power supply
Methodology:
-
Gel Preparation (20% Denaturing Polyacrylamide Gel):
-
In a 50 ml conical tube, mix:
-
21 g Urea
-
25 ml 40% Acrylamide/Bis-acrylamide (19:1)
-
5 ml 10x TBE
-
Add deionized water to a final volume of 50 ml and dissolve completely.
-
-
Degas the solution for 15-20 minutes.
-
Add 250 µl of fresh 10% APS and 25 µl of TEMED. Mix gently and pour the gel immediately. Insert the comb and allow to polymerize for at least 1 hour.
-
-
Sample Preparation:
-
In a microcentrifuge tube, mix 10-50 pmol of your LNA probe with an equal volume of 2x formamide loading buffer.
-
Heat the sample at 95°C for 3-5 minutes to denature any existing secondary structures.
-
Immediately place the tube on ice to prevent re-annealing.
-
-
Electrophoresis:
-
Assemble the gel apparatus and fill the buffer chambers with 1x TBE buffer.
-
Pre-run the gel at a constant voltage (e.g., 200V) for 30 minutes to equilibrate the temperature.[5]
-
Rinse the wells with 1x TBE buffer.
-
Load the denatured LNA probe sample into a well.
-
Run the gel at a constant voltage (e.g., 200-300V) until the bromophenol blue dye front is near the bottom of the gel.[5]
-
-
Staining and Visualization:
-
Carefully remove the gel from the glass plates.
-
Stain the gel with a nucleic acid stain (e.g., SYBR Gold) according to the manufacturer's instructions.
-
Visualize the gel on a UV transilluminator or appropriate gel imaging system.
-
Expected Results:
-
A single, sharp band at the expected molecular weight indicates a pure probe with no significant self-dimerization under denaturing conditions.
-
A primary band with a fainter, higher molecular weight band may indicate the presence of a stable self-dimer that was not fully denatured.
-
Multiple bands or a smear could indicate probe degradation or significant secondary structure formation.
Protocol 2: Melting Curve Analysis to Detect LNA Probe Self-Complementarity
This protocol uses a qPCR instrument to determine if an LNA probe forms stable self-dimers at experimental temperatures.
Materials:
-
qPCR instrument with melting curve analysis capability
-
SYBR Green I or a similar intercalating dye
-
LNA probe
-
Nuclease-free water
-
Low-salt buffer (e.g., 1x PCR buffer without MgCl2 or a simple Tris-EDTA buffer)
Methodology:
-
Reaction Setup:
-
Prepare a reaction mix containing the LNA probe at its working concentration (or a range of concentrations), a low concentration of SYBR Green I, and the low-salt buffer.
-
It is critical to run a "no probe" control containing only buffer and SYBR Green.
-
-
Thermal Cycling Program:
-
Step 1: Denaturation: 95°C for 2 minutes.
-
Step 2: Annealing: Cool down to a low temperature (e.g., 25°C) to allow for dimer formation.
-
Step 3: Melting Curve: Slowly increase the temperature from a low value (e.g., 50°C) to a high value (e.g., 95°C), acquiring fluorescence data continuously or at small increments (e.g., 0.5°C per step).
-
Data Analysis and Interpretation:
-
Plot the negative first derivative of fluorescence with respect to temperature (-dF/dT) versus temperature.
-
A distinct peak in the melting curve indicates the melting temperature (Tm) of a duplex structure.
-
A peak in the LNA probe sample that is absent in the "no probe" control suggests the presence of a self-complementary structure (e.g., a self-dimer). The Tm of this peak corresponds to the stability of this structure. If this Tm is near or above the annealing/hybridization temperature of your main experiment, it is likely to cause problems.
Visualizations
Mechanism of Self-Complementarity
Caption: Formation of hairpin and self-dimer structures.
Experimental Workflow for LNA Probe Quality Control
Caption: Quality control workflow for new LNA probes.
References
- 1. Protocol for Polyacrylamide Gel Electrophoresis (PAGE) - Creative Proteomics [creative-proteomics.com]
- 2. rsc.org [rsc.org]
- 3. Hybridization of single-stranded DNA targets to immobilized complementary DNA probes: comparison of hairpin versus linear capture probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hybridization of single-stranded DNA targets to immobilized complementary DNA probes: comparison of hairpin versus linear capture probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qiagen.com [qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. mrdnalab.com [mrdnalab.com]
Technical Support Center: Optimizing LNA® Probe Melting Temperature (Tm) for Hybridization Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing the melting temperature (Tm) of Locked Nucleic Acid (LNA®) probes for various hybridization assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal melting temperature (Tm) for an LNA® probe?
The ideal Tm for an LNA® probe is application-dependent. For instance, in quantitative real-time PCR (qPCR), the probe's Tm should be approximately 7-10°C higher than the primers' Tm.[1] For Fluorescence In Situ Hybridization (FISH), a recommended Tm is around 75°C.[2] The key is to have a Tm that is high enough for stable hybridization at your assay's annealing/hybridization temperature but also allows for stringent washing to remove non-specific binding.
Q2: How much does a single LNA® modification increase the Tm of a probe?
Each incorporation of an LNA® monomer into a DNA oligonucleotide can increase the duplex Tm by 2–8°C.[3] This significant increase allows for the design of shorter probes while maintaining a high Tm, which is particularly advantageous for detecting small or highly similar targets.[3]
Q3: How does the placement of LNA® bases affect Tm and mismatch discrimination?
The position of LNA® bases is critical. For single nucleotide polymorphism (SNP) detection, placing a triplet of LNA® residues centered on the mismatch site generally provides the largest discriminatory power (ΔTm between perfect match and mismatch).[4][5] However, there are exceptions, such as with G-T mismatches, where LNA® modification at or near the guanine (B1146940) can be detrimental to discrimination.[5] Placing LNA® modifications near the 5' end of a primer can enhance stability without increasing mispriming.[6]
Q4: What is the effect of salt concentration on LNA® probe Tm?
Higher salt concentrations, particularly monovalent cations like Na+, stabilize the DNA-LNA® duplex, leading to a higher Tm.[7][8] This is because the positive ions shield the negative charges of the phosphate (B84403) backbone, reducing electrostatic repulsion. For some LNA®-FISH applications, a high NaCl concentration (from 2 M to 5 M) has been shown to be beneficial.[7][8] It is crucial to consider the salt concentration of your hybridization and wash buffers when designing and optimizing your assay.
Q5: Can I use standard oligo design software to predict the Tm of my LNA® probe?
It is highly recommended to use specialized Tm prediction tools that account for LNA® modifications. Standard calculators will not accurately predict the Tm of LNA®-containing oligonucleotides. Several providers offer online Tm calculators specifically designed for LNA® probes, which use modified nearest-neighbor thermodynamic models.[9][10] These tools often allow you to specify the target (DNA or RNA) and salt concentration for a more accurate prediction.[9][10]
Troubleshooting Guide
Issue 1: Low or No Signal in Hybridization Assay
-
Question: I am not getting any signal, or the signal is very weak in my FISH/blotting experiment. What are the possible causes and solutions?
-
Answer:
-
Suboptimal Hybridization Temperature: If the hybridization temperature is too high, the probe will not bind to the target. Conversely, if it is too low, it might lead to non-specific binding, which can be washed away during stringent washes, resulting in a weak signal.
-
Solution: Empirically optimize the hybridization temperature. A good starting point is 20-30°C below the predicted RNA Tm or DNA Tm of your LNA® probe.[10] Perform a temperature gradient to find the optimal temperature for your specific probe and target.
-
-
Incorrect Probe Concentration: Using too little probe will result in a weak signal.
-
Solution: Optimize the probe concentration. For FISH, a final concentration of 5 nM is a good starting point.[11] You may need to perform a titration to find the optimal concentration for your assay.
-
-
Probe Degradation: LNA® probes, like DNA probes, can be degraded by nucleases.
-
Solution: Use nuclease-free water and reagents. Store probes properly at -20°C or -80°C.
-
-
Poor Probe Penetration (for tissue/cell-based assays): Insufficient permeabilization of cells or tissues can prevent the probe from reaching its target.
-
Solution: Optimize your permeabilization protocol. This may involve adjusting the concentration and incubation time of proteinase K or other detergents.
-
-
Issue 2: High Background Signal
-
Question: My hybridization assay shows high background, making it difficult to distinguish the specific signal. How can I reduce the background?
-
Answer:
-
Insufficient Washing Stringency: If the post-hybridization washes are not stringent enough, non-specifically bound probes will not be removed.
-
Solution: Increase the stringency of your washes. This can be achieved by increasing the temperature of the wash buffer or decreasing its salt concentration.[12]
-
-
Probe Concentration is Too High: Excess probe can bind non-specifically to the slide or tissue.
-
Solution: Reduce the probe concentration. Perform a titration to find the lowest concentration that still gives a strong specific signal.
-
-
Probe Self-Complementarity or Secondary Structures: LNA® probes can form stable self-dimers or hairpins, which can contribute to background.
-
Inadequate Blocking: For tissue or cell-based assays, insufficient blocking can lead to non-specific binding of the probe.
-
Solution: Ensure adequate blocking by using appropriate blocking reagents (e.g., pre-hybridization buffer with blocking agents like Denhardt's solution or yeast RNA).
-
-
Issue 3: Poor Mismatch Discrimination (for SNP detection)
-
Question: My LNA® probe is binding to both the perfect match and the mismatched target. How can I improve specificity?
-
Answer:
-
Suboptimal LNA® Placement: The position of LNA® bases relative to the mismatch is crucial for discrimination.
-
Incorrect Hybridization/Wash Temperature: The temperature needs to be optimized to destabilize the mismatched duplex while maintaining the stability of the perfectly matched duplex.
-
Solution: Perform a fine-tuned temperature optimization. A gradual increase in the stringency wash temperature can help to melt off the mismatched probe-target duplexes.
-
-
Probe Length: Shorter probes generally offer better mismatch discrimination.
-
Solution: The high affinity of LNA® allows for the use of shorter probes. Consider redesigning a shorter probe while maintaining an optimal Tm by adjusting the number of LNA® modifications.
-
-
Quantitative Data Summary
The following table summarizes the impact of various factors on the melting temperature (Tm) of LNA® probes.
| Factor | Change | Impact on Tm | Approximate Quantitative Effect | Citation(s) |
| LNA® Monomer Incorporation | Addition of one LNA® base | Increase | +2 to +8°C per LNA® monomer | [3] |
| Salt Concentration (Na+) | Increase | Increase | Dependent on initial concentration; effect diminishes at very high concentrations. | [7][8] |
| Probe Concentration | Increase | Increase | Can vary Tm by ±10°C. | [13] |
| Mismatches | Presence of a mismatch | Decrease | ΔTm can be up to 8°C or more, depending on the mismatch type and LNA® placement. | [3] |
| GC Content | Increase | Increase | LNA® can be used to normalize Tm across probes with varying GC content. | [3] |
Experimental Protocols
Protocol 1: Determination of LNA® Probe Tm by UV Thermal Melt Analysis
This protocol describes the determination of the melting temperature of an LNA® probe hybridized to its complementary DNA or RNA target using a UV-Vis spectrophotometer with a temperature-controlled cell holder.
Materials:
-
UV-Vis spectrophotometer with a Peltier temperature controller
-
Quartz cuvettes (1 cm path length)
-
LNA® probe and its complementary target oligonucleotide
-
Melting Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
Nuclease-free water
Procedure:
-
Sample Preparation:
-
Resuspend the LNA® probe and its target oligonucleotide in the melting buffer to a final concentration of 1-2 µM each.
-
Mix equal volumes of the probe and target solutions in a microcentrifuge tube.
-
-
Annealing:
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature to ensure proper hybridization.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to monitor absorbance at 260 nm.
-
Set the temperature program:
-
Starting temperature: ~20°C below the estimated Tm.
-
Ending temperature: ~20°C above the estimated Tm.
-
Ramp rate: 0.5 - 1.0°C per minute.
-
-
-
Data Acquisition:
-
Transfer the annealed probe-target duplex solution to a quartz cuvette and place it in the spectrophotometer's temperature-controlled cell holder.
-
Start the temperature ramp and record the absorbance at 260 nm as a function of temperature.
-
-
Data Analysis:
-
Plot the absorbance versus temperature to obtain a melting curve.
-
The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This can be determined by finding the peak of the first derivative of the melting curve.[14]
-
Protocol 2: Optimizing LNA® Probe Concentration for Fluorescence In Situ Hybridization (FISH)
This protocol provides a general guideline for optimizing the concentration of a fluorescently labeled LNA® probe for FISH experiments on cells or tissue sections.
Materials:
-
Fluorescently labeled LNA® probe
-
Prepared slides with fixed cells or tissue sections
-
Hybridization buffer (containing formamide (B127407) and salts)
-
Wash buffers (e.g., SSC buffers of varying stringency)
-
DAPI counterstain
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Prepare a Dilution Series of the LNA® Probe:
-
Prepare a series of probe dilutions in hybridization buffer. A typical starting range for optimization is 1 nM, 5 nM, 10 nM, and 25 nM. A final concentration of 5nM is often a good starting point.[11]
-
-
Pre-treatment of Slides:
-
Perform any necessary pre-treatment steps for your specific sample type (e.g., permeabilization with proteinase K, dehydration).
-
-
Hybridization:
-
Apply each probe dilution to a separate slide (or a designated area on a multi-well slide).
-
Cover with a coverslip and seal to prevent evaporation.
-
Denature the probe and target DNA by incubating the slides at a specific temperature (e.g., 75-85°C) for a set time (e.g., 5-10 minutes).
-
Transfer the slides to a humidified chamber and incubate at the hybridization temperature (e.g., 37-45°C) overnight.
-
-
Post-Hybridization Washes:
-
Perform a series of stringent washes to remove unbound and non-specifically bound probes. The temperature and salt concentration of these washes are critical for reducing background.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the slides with an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Evaluate the signal intensity and background for each probe concentration.
-
The optimal probe concentration is the one that provides a bright, specific signal with minimal background noise.
-
Visualizations
Caption: A general workflow for hybridization assays using LNA probes.
Caption: A decision tree for troubleshooting common issues in LNA probe assays.
References
- 1. academic.oup.com [academic.oup.com]
- 2. anantha-kattani.medium.com [anantha-kattani.medium.com]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. molecular.abbott [molecular.abbott]
- 8. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 9. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. youtube.com [youtube.com]
- 11. clinicallab.com [clinicallab.com]
- 12. Tm prediction [qiagen.com]
- 13. Custom LNA Fish Probes [qiagen.com]
- 14. A Locked Nucleic Acid Probe Based on Selective Salt-Induced Effect Detects Single Nucleotide Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting signal-to-noise issues with LNA-based probes
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve signal-to-noise issues encountered when using Locked Nucleic Acid (LNA)-based probes in experiments such as in situ hybridization (ISH) and qPCR.
Frequently Asked Questions (FAQs)
Q1: Why is my background signal high when using LNA probes?
High background fluorescence or non-specific signal can obscure your results. This is often related to suboptimal hybridization and washing conditions, or issues with the probe itself.
Possible Causes and Troubleshooting Steps:
-
Improper Probe Concentration: Using too much probe is a common cause of high background.
-
Solution: Optimize the probe concentration. For many in situ hybridization applications, a final concentration of 5nM is a good starting point.[1] For qPCR, a concentration of 0.2 µM is often recommended, but due to the high affinity of LNA probes, a lower concentration might be optimal and should be determined experimentally.[2]
-
-
Hybridization Temperature is Too Low: Low temperatures reduce the stringency of hybridization, allowing the probe to bind to off-target sequences.
-
Solution: Increase the hybridization temperature. A common starting point for LNA ISH protocols is to hybridize at a temperature 22°C below the calculated melting temperature (Tm) of the probe-target duplex.[1] For some LNA/2'OMe-FISH protocols, temperatures in the range of 55°C to 65°C are a good starting point, but this is highly dependent on the probe sequence and GC content.[3] Increasing the temperature in small increments (e.g., 2-5°C) can significantly improve specificity.
-
-
Insufficiently Stringent Washes: Post-hybridization washes are critical for removing non-specifically bound probes.
-
Solution: Increase the stringency of your wash steps. This can be achieved by:
-
Increasing wash temperature: Ensure wash buffers are pre-warmed to the hybridization temperature to avoid high background.[1]
-
Decreasing salt concentration: Use lower concentration salt buffers (e.g., from 2x SSC to 0.2x SSC).[1]
-
Adding denaturants: Including formamide (B127407) in the hybridization and wash buffers can help reduce non-specific binding.[4][5]
-
-
-
"Sticky" Probe Design: Probes with a very high LNA content or stretches of certain bases can bind non-specifically.
-
Probe Degradation: Degraded probes can lead to high background fluorescence.
Q2: My specific signal is weak or completely absent. What should I do?
A weak or non-existent signal can be due to problems with the probe, the target nucleic acid, or the experimental protocol.
Possible Causes and Troubleshooting Steps:
-
Low Target Abundance: The target RNA may be expressed at very low levels in your sample.
-
Solution: If possible, confirm target expression using a different method like qPCR. For ISH, you can try to increase detection sensitivity by using multiple LNA probes targeting the same mRNA.[1] Signal amplification techniques, such as using enzyme-labeled probes (e.g., HRP, AP) followed by a substrate reaction, can also enhance the signal.[9]
-
-
Poor Target Accessibility: The target sequence within the cell may be masked by proteins or secondary RNA structures.
-
Solution: Optimize the proteinase K treatment step; new lots should be tested over a concentration range to find the optimal conditions.[1] Ensure proper sample fixation and permeabilization to allow the probe to reach its target.
-
-
Suboptimal Hybridization Conditions:
-
Solution:
-
Increase Hybridization Time: While overnight hybridization is often sufficient for abundant targets, longer incubation times (up to 5 days) can progressively increase the signal for less abundant targets.[1]
-
Check Probe Concentration: Ensure you are not using a probe concentration that is too low. A successful hybridization signal is often obtained within a relatively narrow probe concentration window.[1]
-
-
-
Degraded Target RNA or Probe: Poor sample quality or improper probe storage can lead to signal loss.
-
Solution: Verify the integrity of your RNA using a method like gel electrophoresis or a Bioanalyzer. Store samples appropriately; for instance, storage in methanol (B129727) for longer than 7 days has been found to significantly reduce hybridization signal in some ISH protocols.[1] Always store LNA probes according to the manufacturer's instructions.
-
-
Poor Probe Design: The probe may have low binding affinity or be designed against a region that is not unique to the target.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common signal-to-noise issues with LNA probes.
Caption: A workflow for diagnosing signal-to-noise issues.
LNA Probe Mechanism and Design Principles
LNA nucleotides contain a methylene (B1212753) bridge that "locks" the ribose ring into an ideal conformation for binding, significantly increasing the thermal stability of the probe-target duplex.[3][10] This higher affinity allows for the use of shorter probes and provides excellent specificity, even enabling discrimination of single-nucleotide mismatches.[1][11]
References
- 1. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metabion.com [metabion.com]
- 3. Optimizing locked nucleic acid/2’-O-methyl-RNA fluorescence in situ hybridization (LNA/2’OMe-FISH) procedure for bacterial detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design options [qiagen.com]
- 7. metabion.com [metabion.com]
- 8. pcrbio.com [pcrbio.com]
- 9. academic.oup.com [academic.oup.com]
- 10. microsynth.com [microsynth.com]
- 11. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
Validation & Comparative
LNA-Modified Oligonucleotides Demonstrate Superior Thermal Stability Over Unmodified DNA
A comparative analysis reveals that Locked Nucleic Acid (LNA)-U modified oligonucleotides exhibit significantly enhanced thermal stability compared to their standard DNA counterparts. This heightened stability, primarily attributed to the LNA's conformationally constrained structure, translates to a higher melting temperature (Tm), a critical parameter in various molecular biology applications and therapeutic development.
Researchers and drug development professionals often require oligonucleotides with high binding affinity and stability. The incorporation of LNA monomers into DNA or RNA sequences has emerged as a robust strategy to meet these demands. The defining feature of LNA is a methylene (B1212753) bridge that connects the 2'-oxygen and 4'-carbon of the ribose sugar, locking it in a C3'-endo conformation. This pre-organized structure enhances the binding affinity to complementary strands and, consequently, the thermal stability of the resulting duplex.[1][2][3]
Quantitative Comparison of Thermal Stability
Experimental data consistently demonstrates a significant increase in the melting temperature of oligonucleotides for each LNA monomer incorporated. This increase typically ranges from 1.5°C to 8°C per LNA modification, depending on the sequence context and the position of the LNA monomer.[1][4] For instance, studies have shown that oligonucleotides with isolated LNA residues tend to have a more pronounced effect on Tm, with increases of 2.4–4°C per LNA, compared to those with segments of LNA, which show an increase of 1.5–2.7°C per LNA.[4]
The following table summarizes the comparative melting temperatures (Tm) of LNA-modified versus unmodified DNA oligonucleotides from various studies.
| Oligonucleotide Type | Modification | Tm (°C) Increase per Modification | Reference |
| DNA/LNA Mixmer | Isolated LNA residues | 2.4 - 4.0 °C | [4] |
| DNA/LNA Mixmer | Segments of LNA | 1.5 - 2.7 °C | [4] |
| General LNA Oligo | Single LNA monomer | 2 - 8 °C | [1] |
| LNA-DNA hybrid | Single LNA incorporation | 2 - 6 °C | [2] |
| LNA-RNA hybrid | Single LNA incorporation | 3 - 9.6 °C | [2] |
The "Locked" Advantage: A Structural Perspective
The enhanced thermal stability of LNA-modified oligonucleotides is a direct consequence of their unique structural properties. The methylene bridge in the LNA monomer pre-organizes the sugar moiety into a conformation that is ideal for Watson-Crick base pairing. This rigid structure reduces the conformational flexibility of the oligonucleotide, leading to a more stable duplex upon hybridization.
Figure 1. Structural difference between a standard DNA nucleotide and an LNA nucleotide.
Experimental Protocols for Determining Thermal Stability
The thermal stability of oligonucleotides is experimentally determined by measuring the melting temperature (Tm), which is the temperature at which 50% of the duplex DNA has denatured into single strands. The two primary methods for this determination are UV-Vis Thermal Denaturation and Circular Dichroism (CD) Spectroscopy.
UV-Vis Thermal Denaturation
This is the most common method for determining the Tm of oligonucleotides.[5] It relies on the principle of hyperchromicity, where the absorbance of a DNA solution at 260 nm increases as the double-stranded DNA denatures into single strands.[6]
Experimental Workflow:
Figure 2. Workflow for Tm determination by UV-Vis thermal denaturation.
Detailed Protocol:
-
Oligonucleotide Annealing: The LNA-modified or DNA oligonucleotide and its complementary strand are mixed in an appropriate buffer (e.g., 1x TE buffer with 0.1 M NaCl).[7] The solution is heated to 95°C for 5 minutes and then allowed to cool slowly to room temperature to ensure proper duplex formation.[8]
-
Sample Preparation: The annealed oligonucleotide duplex is diluted to a final concentration of approximately 4 µM in the measurement buffer.[7]
-
UV-Vis Spectrophotometer Setup: The sample is placed in a quartz cuvette within a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[7] A reference cuvette containing only the buffer is also prepared.
-
Thermal Denaturation: The temperature is ramped up from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/min).[9] The absorbance at 260 nm is continuously monitored throughout the temperature ramp.[10]
-
Data Analysis: The absorbance values are plotted against temperature, generating a sigmoidal melting curve.[6]
-
Tm Determination: The melting temperature (Tm) is determined as the temperature at which the first derivative of the melting curve is at its maximum.[7]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, such as DNA. The CD spectrum of DNA is sensitive to its conformation, and changes in the spectrum can be used to monitor the transition from a double-stranded to a single-stranded state.[11][12]
Experimental Workflow:
Figure 3. Workflow for Tm determination by Circular Dichroism.
Detailed Protocol:
-
Oligonucleotide Annealing: Similar to the UV-Vis method, the oligonucleotides are first annealed to form duplexes.
-
Sample Preparation: The annealed duplex is diluted to a suitable concentration (e.g., 5 µM) in a buffer that does not have high absorbance in the far-UV region (e.g., 10 mM lithium phosphate).[13]
-
CD Spectropolarimeter Setup: The sample is placed in a quartz cuvette in a CD spectropolarimeter with a temperature controller.
-
Thermal Denaturation: The temperature is increased in a stepwise or continuous manner, and a CD spectrum (typically from 200-320 nm) is recorded at each temperature.[13]
-
Data Analysis: The change in the CD signal at a specific wavelength (e.g., the peak of the B-form DNA signal at ~275 nm) is plotted against temperature.[11]
-
Tm Determination: The Tm is the temperature at the midpoint of the transition in the melting curve.
Implications for Research and Drug Development
The superior thermal stability of LNA-modified oligonucleotides has significant implications for their use in research and as therapeutic agents. The higher Tm allows for:
-
Increased Specificity: LNA-containing probes and primers can be used at higher temperatures, which reduces non-specific binding and improves the accuracy of techniques like PCR and in situ hybridization.
-
Enhanced In Vivo Stability: The increased resistance to nucleases, in part due to the stable duplex formation, contributes to a longer half-life of LNA-based drugs in biological systems.[2][4]
References
- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 2. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. オリゴヌクレオチドの融解温度 [sigmaaldrich.com]
- 6. atdbio.com [atdbio.com]
- 7. agilent.com [agilent.com]
- 8. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. Influence of divalent cations on the conformation of phosphorothioate oligodeoxynucleotides: a circular dichroism study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 15. Clinical Applications of Single-Stranded Oligonucleotides: Current Landscape of Approved and In-Development Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Specificity: A Comparative Guide to Mismatch Discrimination of LNA and DNA Probes
For researchers, scientists, and drug development professionals engaged in molecular diagnostics and genetic analysis, the ability to distinguish between closely related sequences is paramount. Single nucleotide polymorphisms (SNPs) and other mutations can have profound biological consequences, and the accuracy of their detection hinges on the specificity of the probes used. This guide provides an objective comparison of the mismatch discrimination capabilities of Locked Nucleic Acid (LNA) probes versus standard DNA probes, supported by experimental data and detailed methodologies.
Locked Nucleic Acid (LNA) probes are a class of nucleic acid analogs that contain at least one LNA monomer, where the ribose sugar is conformationally locked by a methylene (B1212753) bridge. This structural constraint significantly increases the binding affinity of the probe to its target sequence, resulting in superior thermal stability and, critically, enhanced mismatch discrimination. Standard DNA probes, while widely used, often struggle to reliably differentiate single base mismatches, especially in challenging sequence contexts.
At a Glance: LNA vs. DNA Probes for Mismatch Discrimination
| Feature | LNA Probes | Standard DNA Probes |
| Binding Affinity (Tm) | Significantly higher | Lower |
| Mismatch Discrimination (ΔTm) | High (often >15°C) | Low to moderate (typically 1-8°C) |
| Probe Length | Shorter probes possible | Longer probes often required |
| Specificity | Superior | Good, but can be sequence-dependent |
| Applications | SNP genotyping, allele-specific PCR, FISH, in situ hybridization | PCR, Southern blotting, microarrays |
Quantitative Comparison of Mismatch Discrimination
The enhanced mismatch discrimination of LNA probes is most evident in the change in melting temperature (ΔTm) between a perfectly matched and a mismatched duplex. A larger ΔTm indicates better discrimination. The following tables summarize data from UV melting experiments comparing the performance of LNA-modified probes to standard DNA probes against all 12 possible single nucleotide mismatches.
Melting Temperature Depression (ΔTm in °C) by a Single Mismatch
The data clearly demonstrates that LNA modification, particularly a triplet of LNA bases centered around the mismatch, leads to a significantly larger drop in melting temperature upon encountering a mismatch compared to an unmodified DNA probe.[1] This translates to a greater ability to distinguish between the intended target and a sequence with a single nucleotide difference. For some mismatches, the ΔTm for LNA probes can be over 20°C, a level of discrimination not achievable with standard DNA probes.[2]
Table 1: Mismatch Discrimination (ΔTm) of LNA vs. DNA Probes (Sequence Context 1: 5'-d(GCT-X-GAA)-3') [1]
| Mismatch (Probe-Target) | DNA Probe ΔTm (°C) | LNA Probe ΔTm (°C) |
| A-A | 8.4 | 12.3 |
| A-C | 10.1 | 14.5 |
| A-G | 9.0 | 11.0 |
| C-A | 12.0 | 17.0 |
| C-C | 13.2 | 19.1 |
| C-T | 10.9 | 15.8 |
| G-A | 9.9 | 13.5 |
| G-G | 11.2 | 14.9 |
| G-T | 6.3 | 5.5 |
| T-C | 11.8 | 16.8 |
| T-G | 9.3 | 12.9 |
| T-T | 10.5 | 15.0 |
Table 2: Mismatch Discrimination (ΔTm) of LNA vs. DNA Probes (Sequence Context 2: 5'-d(CGC-X-AGC)-3') [1]
| Mismatch (Probe-Target) | DNA Probe ΔTm (°C) | LNA Probe ΔTm (°C) |
| A-A | 10.2 | 14.8 |
| A-C | 11.9 | 17.3 |
| A-G | 10.8 | 13.2 |
| C-A | 13.8 | 19.6 |
| C-C | 15.0 | 21.7 |
| C-T | 12.7 | 18.4 |
| G-A | 11.7 | 16.1 |
| G-G | 13.0 | 17.5 |
| G-T | 8.1 | 7.7 |
| T-C | 13.6 | 19.4 |
| T-G | 11.1 | 15.5 |
| T-T | 12.3 | 17.6 |
The Mechanism of Enhanced Discrimination
The superior mismatch discrimination of LNA probes stems from their pre-organized structure. The locked ribose conformation in LNA monomers forces the phosphate (B84403) backbone into a conformation that is favorable for A-form duplex formation, which is characteristic of RNA-DNA and RNA-RNA helices. This pre-organization leads to a more stable duplex with a perfectly matched target.
When a mismatch is introduced, the disruption to the duplex geometry is more significant for the rigid LNA-containing strand compared to a more flexible DNA strand. This greater energetic penalty for a mismatch in an LNA-DNA duplex results in a larger decrease in thermal stability (a higher ΔTm), thus providing a clearer signal for discrimination.
Figure 1. Conceptual diagram illustrating the enhanced mismatch discrimination of LNA probes due to their rigid backbone, leading to a larger melting temperature difference (ΔTm) upon mismatch.
Experimental Protocols
UV Melting Curve Analysis for ΔTm Determination
This protocol outlines the steps to determine the melting temperature (Tm) of DNA and LNA probes hybridized to their perfect match and mismatch targets.
a. Oligonucleotide Preparation:
-
Synthesize DNA and LNA probes, as well as the corresponding perfect match and single-mismatch DNA targets.
-
Purify all oligonucleotides by HPLC or PAGE to ensure high purity.
-
Quantify the concentration of each oligonucleotide using UV absorbance at 260 nm.
b. Annealing of Duplexes:
-
Prepare solutions of the probe and target oligonucleotides in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).
-
Mix the probe and target strands in a 1:1 molar ratio to a final concentration of 1 µM each.
-
Heat the mixture to 95°C for 5 minutes to denature any secondary structures.
-
Allow the solution to cool slowly to room temperature to facilitate duplex formation.
c. UV Melting Analysis:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance of the duplex solution at 260 nm as the temperature is increased from 20°C to 95°C at a rate of 1°C per minute.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes have dissociated, which corresponds to the peak of the first derivative of the melting curve.
-
Calculate the ΔTm by subtracting the Tm of the mismatched duplex from the Tm of the perfectly matched duplex.
Allele-Specific qPCR for Genotyping
This protocol describes a method for comparing the performance of LNA and DNA probes in a real-time PCR-based SNP genotyping assay.
a. Assay Design:
-
Design forward and reverse primers to amplify the region containing the SNP.
-
Design two allele-specific probes: one for the wild-type allele and one for the variant allele. For the LNA probe set, incorporate LNA bases at and around the SNP position. For the DNA probe set, use standard DNA bases.
-
Label each allele-specific probe with a different fluorophore (e.g., FAM and HEX) and a quencher.
b. Real-Time PCR Reaction Setup:
-
Prepare a master mix containing PCR buffer, dNTPs, forward and reverse primers, and DNA polymerase.
-
In separate wells, add the genomic DNA sample, the master mix, and either the LNA or DNA probe set.
-
Include no-template controls for each probe set.
c. Thermal Cycling and Data Analysis:
-
Perform the qPCR using a real-time PCR instrument with the following general cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds (the annealing temperature may need to be optimized for each probe type).
-
-
-
Analyze the amplification curves and determine the cycle threshold (Ct) for each allele.
-
The difference in Ct values between the perfect match and mismatch amplification (ΔCt) provides a quantitative measure of discrimination. A larger ΔCt indicates better discrimination.
Figure 2. Workflow for allele-specific qPCR using either LNA or DNA probes for SNP genotyping.
Conclusion
The data and methodologies presented in this guide unequivocally demonstrate the superior mismatch discrimination capabilities of LNA probes compared to standard DNA probes. The significant increase in ΔTm observed with LNA probes across a wide range of single nucleotide mismatches provides a more robust and reliable platform for applications requiring high specificity, such as SNP genotyping and the detection of rare mutations. While the initial cost of LNA probes may be higher, the enhanced performance can lead to more accurate results, reduced need for optimization, and the ability to tackle more challenging targets, ultimately providing greater value and confidence in molecular diagnostic and research applications. Researchers and professionals in drug development should consider the adoption of LNA technology to elevate the precision and reliability of their genetic analyses.
References
LNA-Containing Oligonucleotides Demonstrate Superior Nuclease Resistance Compared to Unmodified RNA
For researchers, scientists, and drug development professionals, the stability of oligonucleotides is a critical factor in the success of therapeutic and diagnostic applications. A key challenge is the rapid degradation of unmodified RNA by nucleases present in biological fluids. Locked Nucleic Acid (LNA) modifications have emerged as a powerful solution to enhance oligonucleotide stability. This guide provides an objective comparison of the nuclease resistance of LNA-containing oligonucleotides versus unmodified RNA, supported by experimental data and detailed protocols.
Locked Nucleic Acid (LNA) is a modified RNA nucleotide where the ribose sugar is "locked" in a C3'-endo conformation by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon.[1] This structural constraint significantly increases the binding affinity of the oligonucleotide to its target and, crucially, provides a steric shield against nuclease degradation.[2][3]
Quantitative Comparison of Nuclease Resistance
Experimental data consistently demonstrates the superior stability of LNA-modified oligonucleotides in the presence of nucleases compared to their unmodified RNA counterparts. This increased resistance translates to a significantly longer half-life in biological fluids, a critical attribute for in vivo applications.
| Oligonucleotide Type | Nuclease Source | Half-life | Reference |
| Unmodified Oligodeoxynucleotide (ODN) | Human Serum | ~1.5 hours | [Wahlestedt et al., 2000] |
| Chimeric LNA/DNA Oligonucleotide | Human Serum | ~15 hours | [Wahlestedt et al., 2000] |
| Unmodified Oligonucleotide | 3'→5' Exonuclease (Pfu DNA Polymerase) | 0.10 - 0.36 hours | [Di Giusto et al., 2004][4] |
| LNA-modified Oligonucleotide (at 3' terminus) | 3'→5' Exonuclease (Pfu DNA Polymerase) | 16.9 - 17.3 hours | [Di Giusto et al., 2004][4] |
| LNA-modified Oligonucleotide (at penultimate 3' position) | 3'→5' Exonuclease (Pfu DNA Polymerase) | Essentially complete resistance | [Di Giusto et al., 2004][4] |
Experimental Protocols
To enable researchers to reproduce and validate these findings, detailed methodologies for key nuclease resistance assays are provided below.
Protocol 1: Serum Stability Assay by Gel Electrophoresis
This protocol assesses the stability of oligonucleotides in the presence of nucleases found in serum.
Materials:
-
LNA-modified and unmodified RNA oligonucleotides
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
10x Annealing Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 M NaCl, 10 mM EDTA)
-
RNA Loading Dye (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)
-
Polyacrylamide gel (e.g., 15-20%)
-
TBE Buffer (Tris-borate-EDTA)
-
Gel staining solution (e.g., SYBR Gold or ethidium (B1194527) bromide)
-
Incubator or water bath at 37°C
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Oligonucleotide Preparation: Resuspend LNA-modified and unmodified RNA oligonucleotides in nuclease-free water to a final concentration of 20 µM. If using duplexes, anneal sense and antisense strands in a 1:1 molar ratio in annealing buffer by heating to 95°C for 5 minutes and slowly cooling to room temperature.
-
Reaction Setup: In separate nuclease-free microcentrifuge tubes, prepare the reaction mixtures by combining:
-
Oligonucleotide: 2 µL (final concentration 2 µM)
-
Serum (e.g., 50% FBS): 10 µL
-
Nuclease-free water: 8 µL
-
-
Incubation: Incubate the reaction tubes at 37°C.
-
Time Points: At designated time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw a 10 µL aliquot from each reaction and immediately mix it with an equal volume of RNA loading dye to stop the enzymatic degradation.
-
Storage: Store the collected samples at -20°C until all time points are collected.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis in TBE buffer until the dye front reaches the bottom of the gel.
-
Visualization and Quantification: Stain the gel using a suitable nucleic acid stain and visualize the bands using a gel imaging system. Quantify the intensity of the intact oligonucleotide band at each time point relative to the zero time point to determine the percentage of degradation over time and calculate the half-life.
Protocol 2: 3'-Exonuclease Resistance Assay
This protocol evaluates the stability of oligonucleotides against a specific 3'-exonuclease.
Materials:
-
LNA-modified and unmodified RNA oligonucleotides (preferably 5'-end labeled with a fluorescent dye for visualization)
-
3'-Exonuclease (e.g., Exonuclease III or Snake Venom Phosphodiesterase)
-
10x Reaction Buffer (specific to the chosen exonuclease)
-
Nuclease-free water
-
Stop Solution (e.g., formamide-based loading buffer with EDTA)
-
Polyacrylamide gel (e.g., 15-20%)
-
TBE Buffer
-
Fluorescence gel scanner
Procedure:
-
Oligonucleotide Preparation: Resuspend 5'-labeled LNA-modified and unmodified oligonucleotides in nuclease-free water to a final concentration of 10 µM.
-
Reaction Setup: In separate nuclease-free microcentrifuge tubes on ice, prepare the reaction mixtures:
-
Oligonucleotide: 1 µL (final concentration 1 µM)
-
10x Reaction Buffer: 2 µL
-
Nuclease-free water: 16 µL
-
-
Enzyme Addition: Add 1 µL of the 3'-exonuclease to each tube to initiate the reaction. The amount of enzyme may need to be optimized.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take a 5 µL aliquot and transfer it to a tube containing 5 µL of Stop Solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes and then place them on ice.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis.
-
Visualization and Analysis: Scan the gel using a fluorescence imager. The disappearance of the full-length oligonucleotide band and the appearance of shorter degradation products indicate nuclease activity. Quantify the amount of intact oligonucleotide remaining at each time point to determine the degradation rate.
Visualizing the Mechanism and Workflow
To further clarify the concepts and procedures, the following diagrams are provided.
Caption: Experimental workflow for nuclease resistance assay.
Caption: LNA modification sterically hinders nuclease access.
References
- 1. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 2. synoligo.com [synoligo.com]
- 3. researchgate.net [researchgate.net]
- 4. Strong positional preference in the interaction of LNA oligonucleotides with DNA polymerase and proofreading exonuclease activities: implications for genotyping assays - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Specificity: A Guide to Validating LNA Probes in Complex Biological Samples
For researchers, scientists, and drug development professionals navigating the intricate world of nucleic acid detection, the specificity of probes is paramount. This guide provides an objective comparison of Locked Nucleic Acid (LNA) probes against traditional DNA probes, supported by experimental data, to demonstrate their superior performance in complex biological samples. Detailed experimental protocols and visual workflows are included to aid in the seamless integration of LNA technology into your research.
Locked Nucleic Acid (LNA) probes have emerged as a powerful tool for researchers demanding higher sensitivity and specificity in their hybridization-based assays.[1][2] The unique locked structure of LNA, a conformationally restricted nucleotide analog, results in a significant increase in thermal stability when hybridized to its complementary target.[1][2][3] This enhanced binding affinity allows for the use of shorter probes while maintaining a high melting temperature (Tm), a critical factor when targeting small or highly similar nucleic acid sequences.[1][4]
Superior Performance of LNA Probes: A Data-Driven Comparison
The advantages of LNA probes translate into tangible improvements across various applications, including in situ hybridization (ISH), Northern blotting, and PCR. Experimental data consistently demonstrates the enhanced specificity and sensitivity of LNA probes compared to their DNA counterparts.
Melting Temperature (Tm) Analysis
A key indicator of probe specificity is the difference in melting temperature (ΔTm) between a perfectly matched and a mismatched duplex. LNA modifications have been shown to significantly increase this ΔTm, allowing for better discrimination of single nucleotide polymorphisms (SNPs).[3][5]
| Probe Type | Target | Mismatch Type | ΔTm (°C) | Reference |
| DNA | DNA | A•A | 8.4 | [3] |
| LNA | DNA | A•A | 12.3 | [3] |
| DNA | DNA | G•T | 6.3 | [3] |
| LNA | DNA | G•T | 5.5 | [3] |
This table summarizes the change in melting temperature (ΔTm) for DNA and LNA probes when a single mismatch is introduced. A larger ΔTm indicates better mismatch discrimination.
In Situ Hybridization (ISH) Signal Intensity
In ISH experiments, LNA probes consistently yield higher signal intensity and lower background compared to traditional DNA probes, even at lower concentrations. This is particularly advantageous when detecting low-abundance targets.
| Probe Type | Target Abundance | Formamide (B127407) Concentration | Relative Signal Intensity | Reference |
| DNA | Low | 30% | Low | [6] |
| LNA | Low | 30% | High | [6] |
| DNA | Low | 50% | Very Low | [6] |
| LNA | Low | 50% | Moderate | [6] |
This table illustrates the comparative signal intensity of LNA and DNA probes in detecting a low-abundance endosymbiont at different formamide concentrations, a key parameter for hybridization stringency.
Experimental Protocols for Validating LNA Probe Specificity
To ensure the reliability of your results, rigorous validation of LNA probe specificity is essential. The following are detailed protocols for two common applications: in situ hybridization and Northern blotting.
In Situ Hybridization (ISH) Protocol for mRNA Detection
This protocol is optimized for the detection of mRNAs in whole-mount embryos or tissue sections using DIG-labeled LNA probes.[7][8]
1. Pre-hybridization:
-
Transfer fixed and permeabilized samples to a pre-hybridization solution containing 50% formamide, 5x SSC, 2% blocking powder, 0.1% Tween-20, 0.1% CHAPS, 50 µg/mL yeast RNA, 5 mM EDTA, and 50 µg/mL heparin.[7]
-
Incubate at a temperature 22°C below the calculated Tm of the LNA probe for at least 2 hours.[7][8]
2. Hybridization:
-
Dilute the DIG-labeled LNA probe to a final concentration of 5 nM in fresh pre-hybridization buffer.[8]
-
Heat the probe solution to 80°C for 5 minutes and then place on ice.
-
Replace the pre-hybridization solution with the hybridization solution containing the LNA probe.
-
Incubate for 48 hours at the hybridization temperature.[7]
3. Washing:
-
Perform a series of stringent washes to remove unbound and non-specifically bound probes. This typically involves washes with decreasing concentrations of SSC and increasing temperatures.
4. Immunodetection and Visualization:
-
Incubate the samples with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Wash to remove unbound antibody.
-
Add the AP substrate (e.g., NBT/BCIP) to visualize the hybridization signal.
Northern Blot Protocol for microRNA Detection
This protocol is optimized for the sensitive and specific detection of mature microRNAs using 32P-labeled LNA probes.[9][10][11][12]
1. RNA Electrophoresis and Transfer:
-
Separate total RNA samples on a denaturing polyacrylamide gel.
-
Transfer the RNA to a positively charged nylon membrane using capillary blotting.[9]
-
UV-crosslink the RNA to the membrane.
2. Pre-hybridization:
-
Place the membrane in a hybridization bottle with a formamide-containing hybridization solution.
-
Pre-hybridize at the calculated hybridization temperature for at least 30 minutes.[9]
3. Hybridization:
-
Heat the 32P-end-labeled LNA probe to 95°C for 1 minute and then cool on ice.[9]
-
Add the labeled probe to the hybridization solution.
-
Hybridize overnight with gentle agitation at the optimal hybridization temperature (typically ranging from 37°C to 60°C).[9]
4. Washing:
-
Wash the membrane twice for 10 minutes in 2x SSC, 0.1% SDS at the hybridization temperature.[9]
-
For increased stringency, additional washes with lower SSC concentrations or higher temperatures can be performed.
5. Detection:
-
Expose the membrane to a phosphor imaging screen or X-ray film to detect the radioactive signal.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow for LNA-based in situ hybridization.
Caption: miRNA biogenesis and LNA probe-based detection.
References
- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 2. Utilization of locked nucleic acids in PCR primers and probes to enhance specificity | National Plant Diagnostic Network [npdn.org]
- 3. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Whole mount in situ hybridization detection of mRNAs using short LNA containing DNA oligonucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biosyn.com [biosyn.com]
- 10. Sensitive and specific detection of microRNAs by northern blot analysis using LNA-modified oligonucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Detection of microRNAs by Northern blot analyses using LNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential of Modified Oligonucleotides: A Comparative Analysis of LNA and 2'-O-Methyl RNA
For researchers, scientists, and drug development professionals, the choice of chemical modifications is paramount in the design of effective and safe oligonucleotide therapeutics. Among the most utilized modifications, Locked Nucleic Acid (LNA) and 2'-O-Methyl RNA (2'-OMe) stand out for their ability to enhance key properties of oligonucleotides. This guide provides an objective, data-driven comparison of LNA and 2'-OMe modifications to aid in the selection of the optimal chemistry for applications ranging from antisense therapy and siRNA to diagnostic probes.
This comprehensive analysis delves into the structural differences, binding affinity, nuclease resistance, specificity, and toxicity profiles of LNA and 2'-OMe. By presenting quantitative data in clearly structured tables, detailing experimental methodologies, and providing visual representations of key concepts, this guide serves as a practical resource for making informed decisions in oligonucleotide design and development.
At a Glance: Key Performance Metrics
The selection between LNA and 2'-OMe modifications often hinges on the desired balance between binding affinity, nuclease resistance, and potential toxicity. The following table summarizes key quantitative data from comparative studies.
| Property | LNA | 2'-O-Methyl RNA (2'-OMe) | Key Findings & Citations |
| Binding Affinity (ΔTm per modification) | +1.5 to +8°C | +0.2 to <1°C | LNA provides a significantly higher increase in melting temperature (Tm), indicating stronger binding to the target sequence.[1][2] The enhancement is on average 1.4 kcal/mol per LNA substitution compared to 0.2 kcal/mol for 2'-OMe.[3] |
| Nuclease Resistance (Half-life in human serum) | ~15 hours (chimeric LNA/DNA) | ~12 hours (chimeric 2'-OMe/DNA) | Both modifications substantially increase stability compared to unmodified DNA (~1.5 hours). LNA-modified oligonucleotides show slightly higher resistance to degradation.[2] |
| Antisense Potency (IC50) | 0.4 nM | 220 nM | In a comparative study, an LNA gapmer was 175-fold more potent than a phosphorothioate (B77711) oligonucleotide, while a 2'-OMe gapmer was 3-fold less potent.[4][5] |
| Toxicity Profile | Can induce hepatotoxicity (elevated ALT/AST) | Generally well-tolerated, less toxic than LNA.[6][7][8] | Studies have shown that some LNA-containing antisense oligonucleotides can cause significant hepatotoxicity in animals, a phenomenon not observed with corresponding 2'-O-methoxyethyl (MOE), a similar 2'-modification to 2'-OMe.[6][7] |
| Off-Target Effects (siRNA) | Can reduce off-target effects.[9][10] | Can reduce off-target effects, particularly when placed at position 2 of the guide strand.[11][12] | Both modifications can be strategically employed to mitigate off-target gene silencing by interfering with the seed region binding of siRNAs. |
Structural and Mechanistic Insights
LNA and 2'-OMe modifications achieve their distinct properties through different structural alterations to the ribose sugar of the nucleotide.
LNA (Locked Nucleic Acid) incorporates a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose ring. This "locks" the sugar in a C3'-endo conformation, which is the ideal geometry for A-form helices, such as RNA:RNA and DNA:RNA duplexes. This pre-organization of the sugar moiety leads to a significant increase in binding affinity (Tm) for complementary RNA and DNA strands.
2'-O-Methyl RNA (2'-OMe) involves the addition of a methyl group to the 2'-hydroxyl group of the ribose. This modification also favors the C3'-endo conformation, but to a lesser extent than the rigid LNA bridge. The methyl group provides steric hindrance, which contributes to increased nuclease resistance and can reduce immune activation.
A primary application for both LNA and 2'-OMe is in antisense oligonucleotides (ASOs) that mediate the degradation of a target mRNA through the action of RNase H. In a "gapmer" design, a central block of DNA or phosphorothioate DNA, which is a substrate for RNase H, is flanked by wings of modified nucleotides like LNA or 2'-OMe. These wings provide high binding affinity and nuclease resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interplay of LNA and 2'-O-methyl RNA in the structure and thermodynamics of RNA hybrid systems: a molecular dynamics study using the revised AMBER force field and comparison with experimental results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2'-O-methyl RNA, phosphorothioates and small interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
LNA Probes Outshine Traditional Methods for Detecting Low-Abundance Transcripts
A comprehensive guide for researchers, scientists, and drug development professionals on the superior performance of Locked Nucleic Acid (LNA) probes in the detection of rare transcripts, supported by experimental data and detailed protocols.
In the intricate world of molecular biology and diagnostics, the ability to accurately detect and quantify low-abundance transcripts is paramount. These rare molecules can be critical indicators of disease states, cellular processes, and treatment responses. Traditional nucleic acid probes, such as DNA and RNA probes, often fall short in providing the necessary sensitivity and specificity for this challenging task. This guide provides a detailed comparison of LNA probes against other alternatives, highlighting their enhanced performance with supporting data and methodologies.
Locked Nucleic Acid (LNA) probes are a class of modified RNA nucleotides that exhibit unprecedented thermal stability and target affinity.[1] The ribose ring in an LNA monomer is "locked" by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms, resulting in a conformation that dramatically increases the binding affinity to its complementary DNA or RNA strand.[1] This unique structural feature translates into several key advantages for the detection of low-abundance transcripts.
Key Performance Advantages of LNA Probes:
-
Significantly Increased Sensitivity: LNA probes have demonstrated a substantial increase in sensitivity compared to conventional DNA and RNA probes. In Northern blotting, for instance, LNA-modified probes have been shown to increase detection sensitivity by at least 10-fold compared to DNA probes.[2][3] This heightened sensitivity is crucial for identifying transcripts present in very few copies per cell.
-
Enhanced Specificity and Mismatch Discrimination: The high binding affinity of LNA probes allows for the use of shorter probe sequences while maintaining a high melting temperature (Tm). This characteristic is particularly advantageous for distinguishing between highly similar sequences, such as single nucleotide polymorphisms (SNPs) or different splice variants. The difference in Tm (ΔTm) between a perfect match and a mismatch can be as high as 20°C for LNA probes, a level of discrimination not achievable with standard DNA probes.[4]
-
Superior Thermal Stability: Each incorporation of an LNA monomer into a DNA or RNA oligonucleotide can increase the melting temperature of the duplex by 2–8°C.[1] This allows for more stringent hybridization and washing conditions, reducing background noise and leading to a higher signal-to-noise ratio.
-
Robust Performance in Challenging Samples: LNA probes have shown superior performance in complex and degraded samples, such as formalin-fixed paraffin-embedded (FFPE) tissues and biofluids.[1] Their high stability and binding affinity enable reliable detection even when the target RNA is fragmented or present in low concentrations.
Data Presentation: LNA Probes vs. Alternative Technologies
The following tables summarize the quantitative performance of LNA probes in comparison to other common probe types across various molecular detection platforms.
Table 1: Performance Comparison in In Situ Hybridization (ISH)
| Feature | LNA Probes | DNA Probes | Reference(s) |
| Signal Intensity | Significantly higher fluorescence intensity | Lower fluorescence intensity | [5] |
| Signal-to-Noise Ratio | High, especially at increased formamide (B127407) concentrations | Lower, with higher background | [5] |
| Cell Permeability | Excellent due to shorter probe design | Good, but can be limited with longer probes | [6] |
| Target Accessibility | Improved for short or structured targets | Can be limited for certain targets | [6] |
Table 2: Performance Comparison in Northern Blotting
| Feature | LNA Probes | DNA Probes | RNA Probes | Reference(s) |
| Detection Limit | As low as 0.05 fmol | At least 10-fold lower sensitivity than LNA | Generally more sensitive than DNA probes but less than LNA | [2][7] |
| Sensitivity | High | Low to moderate | Moderate to high | [2][3] |
| Specificity | High, excellent mismatch discrimination | Moderate | High | [2] |
| Background | Low, comparable to DNA probes with optimized design | Low | Can be higher due to non-specific binding | [2] |
Table 3: Performance Comparison in qPCR-Based Assays
| Feature | LNA Probes | DNA (TaqMan®) Probes | MGB Probes | Reference(s) |
| Sensitivity | High, enables detection of low-copy targets | Good | High | [8][9] |
| Specificity | Excellent for allele-specific amplification and SNP detection | Good | Good, enhanced by the minor groove binder | [4][10] |
| Assay Design | Shorter probes possible, improving quenching and signal-to-noise | Longer probes often required | Shorter probes possible | [11][12] |
| Performance with Challenging Sequences (e.g., AT-rich) | Superior | Can be challenging | Good | [9] |
| Allelic Discrimination | Superior, high ΔTm | Moderate | Good | [4][13] |
Mandatory Visualization
The following diagrams illustrate a key signaling pathway where the detection of low-abundance transcripts is critical and an experimental workflow for their detection using LNA probes.
Caption: Wnt Signaling Pathway and Low-Abundance Transcripts.
Caption: LNA-FISH Experimental Workflow.
Experimental Protocols
Detailed methodologies for key experiments utilizing LNA probes are provided below.
LNA-Based Fluorescent In Situ Hybridization (LNA-FISH) for Low-Abundance mRNA in FFPE Tissues
This protocol is adapted for the detection of low-abundance mRNA in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
FFPE tissue sections (4-6 µm thick) on adhesive-treated slides
-
Xylene and ethanol (B145695) series (100%, 95%, 85%, 70%)
-
Tissue Pretreatment Solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Proteinase K solution
-
Hybridization buffer
-
LNA probe, labeled with a hapten (e.g., DIG or Biotin)
-
Stringent wash buffers (e.g., SSC buffers of varying concentrations)
-
Blocking solution (e.g., 2% BSA in PBS-T)
-
Enzyme-conjugated antibody (e.g., Anti-DIG-AP)
-
Chromogenic or fluorescent substrate
-
Nuclease-free water
-
Mounting medium with DAPI
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 85% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in nuclease-free water (2 x 2 minutes).
-
-
Heat-Induced Epitope Retrieval:
-
Preheat Tissue Pretreatment Solution to 95-100°C.
-
Immerse slides in the hot solution for 15-30 minutes.
-
Allow slides to cool in the solution for 20 minutes at room temperature.
-
Wash in PBS (2 x 3 minutes).
-
-
Proteinase K Digestion:
-
Cover the tissue section with Proteinase K solution.
-
Incubate at 37°C for 10-30 minutes (optimize for tissue type).
-
Wash in PBS (3 x 2 minutes).
-
-
Dehydration:
-
Dehydrate through a graded ethanol series: 70%, 85%, 95%, 100% (2 minutes each).
-
Air dry completely.
-
-
Hybridization:
-
Apply hybridization buffer containing the LNA probe (e.g., 5-50 nM) to the tissue section.
-
Cover with a coverslip and seal to prevent evaporation.
-
Denature the probe and target RNA by incubating at 75-80°C for 5 minutes.
-
Hybridize overnight at a temperature 20-25°C below the calculated Tm of the probe.
-
-
Stringent Washes:
-
Carefully remove the coverslip.
-
Wash slides in 0.4x SSC at 72°C for 2 minutes.
-
Wash in 2x SSC with 0.05% Tween-20 at room temperature for 30 seconds.
-
-
Immunodetection:
-
Wash in PBS-T (1 x 5 minutes).
-
Incubate in blocking solution for 30 minutes at room temperature.
-
Incubate with the enzyme-conjugated antibody diluted in blocking solution for 1 hour at room temperature.
-
Wash in PBS-T (3 x 5 minutes).
-
-
Detection and Imaging:
-
Incubate with the chromogenic or fluorescent substrate according to the manufacturer's instructions.
-
Counterstain with DAPI if desired.
-
Mount with mounting medium and visualize under a microscope.
-
Northern Blotting with LNA Probes for Low-Abundance Transcripts
This protocol outlines the steps for Northern blotting to enhance the detection of rare RNA transcripts.[14][15][16][17]
Materials:
-
Total RNA or mRNA samples
-
Denaturing agarose (B213101) gel (with formaldehyde)
-
MOPS running buffer
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer (e.g., ULTRAhyb™)
-
LNA probe, labeled with ³²P or a non-radioactive tag (e.g., DIG)
-
Wash buffers (low and high stringency)
-
Blocking reagent (for non-radioactive detection)
-
Detection reagents (e.g., anti-DIG-AP and chemiluminescent substrate)
Procedure:
-
RNA Electrophoresis:
-
Denature RNA samples in formaldehyde-containing loading buffer at 65°C for 15 minutes.
-
Separate RNA by size on a denaturing agarose gel.
-
-
Transfer:
-
Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary or vacuum blotting overnight.
-
-
Immobilization:
-
UV-crosslink the RNA to the membrane (e.g., 120 mJ/cm²).
-
-
Prehybridization:
-
Incubate the membrane in pre-warmed hybridization buffer for at least 30 minutes at the hybridization temperature.
-
-
Probe Hybridization:
-
Denature the labeled LNA probe (if double-stranded or for radioactive labeling).
-
Add the probe to fresh hybridization buffer and incubate with the membrane overnight at the appropriate hybridization temperature (typically higher than for DNA probes due to increased Tm).
-
-
Washing:
-
Perform low stringency washes (e.g., 2x SSC, 0.1% SDS) at room temperature to remove excess probe.
-
Perform high stringency washes (e.g., 0.1x SSC, 0.1% SDS) at an elevated temperature to remove non-specifically bound probe. The temperature should be optimized based on the LNA probe's Tm.
-
-
Detection:
-
For radioactive probes, expose the membrane to a phosphor screen or X-ray film.
-
For non-radioactive probes, proceed with blocking, antibody incubation, and chemiluminescent or colorimetric detection as per the manufacturer's protocol.
-
Allele-Specific PCR with LNA-Modified Primers for Rare Mutation Detection
This method enhances the specificity of PCR to detect low-frequency mutations.[18][19][20]
Materials:
-
Genomic DNA sample
-
Allele-specific LNA-modified forward primer (with an LNA base at or near the 3'-end corresponding to the mutation)
-
Wild-type specific forward primer (optional, for comparison)
-
Common reverse primer
-
qPCR master mix (e.g., with SYBR Green or compatible with TaqMan probes)
-
Real-time PCR instrument
Procedure:
-
Primer Design:
-
Design a forward primer with an LNA modification at the 3'-terminal base that corresponds to the mutation. This will destabilize primer extension on the wild-type allele.
-
Design a common reverse primer.
-
-
PCR Reaction Setup:
-
Prepare PCR reactions containing the genomic DNA template, the LNA-modified allele-specific primer, the common reverse primer, and qPCR master mix.
-
Set up parallel reactions with a wild-type specific primer if desired.
-
-
Thermal Cycling:
-
Perform an initial denaturation step (e.g., 95°C for 10 minutes).
-
Cycle through denaturation (e.g., 95°C for 15 seconds) and a combined annealing/extension step (e.g., 60-65°C for 1 minute) for 40-45 cycles. The annealing temperature should be optimized to maximize the discrimination between the mutant and wild-type alleles.
-
-
Data Analysis:
-
Analyze the amplification plots. A significant amplification signal in the reaction with the LNA-modified allele-specific primer indicates the presence of the mutation.
-
The difference in Ct values between the mutant-specific and wild-type specific reactions can be used to estimate the relative abundance of the mutation.
-
References
- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 2. Sensitive and specific detection of microRNAs by northern blot analysis using LNA-modified oligonucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SNP Detection [qiagen.com]
- 5. scispace.com [scispace.com]
- 6. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Standardization of an LNA-based TaqMan assay qPCR analysis for Aspiculuris tetraptera DNA in mouse faeces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Evaluation of the performance of LNA and MGB probes in 5'-nuclease PCR assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. idtdna.com [idtdna.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Northern blot detection of endogenous small RNAs (∼14 nt) in bacterial total RNA extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Basics: Northern Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 17. clyte.tech [clyte.tech]
- 18. Locked Nucleic Acid Probes (LNA) for Enhanced Detection of Low-Level, Clinically Significant Mutations | Springer Nature Experiments [experiments.springernature.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Detection of rare point mutation via allele-specific amplification in emulsion PCR - PMC [pmc.ncbi.nlm.nih.gov]
LNA vs. MGB Probes for qPCR: A Comprehensive Comparison for Researchers
In the landscape of quantitative real-time PCR (qPCR), the choice of probe chemistry is a critical determinant of assay performance. Among the advanced options available, Locked Nucleic Acid (LNA) and Minor Groove Binder (MGB) probes have emerged as powerful tools for enhancing the specificity, sensitivity, and overall robustness of qPCR assays. This guide provides an objective comparison of LNA and MGB probes, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in selecting the optimal probe technology for their specific applications.
At a Glance: LNA vs. MGB Probes
| Feature | LNA Probes | MGB Probes |
| Core Chemistry | RNA nucleotide analogues with a methylene (B1212753) bridge locking the ribose ring in a C3'-endo conformation.[1] | Oligonucleotide probes with a minor groove binder molecule conjugated to the 3' end.[2] |
| Mechanism of Action | Increases thermal stability (Tm) and hybridization specificity by locking the probe's conformation, leading to stronger binding to the target sequence.[3] | The MGB moiety binds to the minor groove of the DNA duplex, stabilizing the probe-target hybrid and increasing its melting temperature (Tm).[4][] |
| Key Advantages | - High thermal stability (Tm increase of 2-8°C per LNA monomer).[3] - Excellent specificity and mismatch discrimination.[4] - Allows for the design of shorter probes.[1][3] - Tm can be fine-tuned by the number and position of LNA bases.[2][6] | - Significant increase in Tm, allowing for shorter probe designs.[4][7] - Simple and straightforward design.[2] - Enhanced SNP detection and allelic discrimination.[4][8] - Particularly effective for A/T-rich target sequences.[4][] |
| Design Complexity | Can be more complex, sometimes requiring iterative testing to optimize performance and Tm.[2][4] | Generally simpler to design.[2] |
| Primary Applications | - Gene expression analysis - SNP genotyping[4] - Pathogen detection[4] - miRNA analysis[4] - Allelic discrimination | - SNP genotyping[4][8] - Allelic discrimination[4] - Gene expression analysis[2] - Pathogen detection[4] - Quantification of viral loads |
Structural and Mechanistic Differences
LNA and MGB probes achieve enhanced performance through distinct chemical modifications.
LNA Probes: These probes incorporate LNA monomers, which are RNA nucleotides with a methylene bridge that locks the ribose ring into a rigid conformation. This pre-organization of the sugar moiety increases the binding affinity of the probe to its complementary target sequence, resulting in a significant increase in the melting temperature (Tm).[3] This enhanced thermal stability allows for the use of shorter probes while maintaining high specificity.
MGB Probes: These are dual-labeled hydrolysis probes that have a minor groove binder (MGB) molecule attached to the 3' end.[2] The MGB moiety fits into the minor groove of the DNA double helix, a feature that significantly stabilizes the hybridization of the probe to its target sequence.[4][] This stabilization leads to a substantial increase in Tm, which in turn allows for the design of shorter, highly specific probes.[4][7] The shorter probe length also improves quenching efficiency, resulting in a lower background signal and a higher signal-to-noise ratio.[4][8]
Performance Comparison: Experimental Evidence
A key study directly comparing LNA and MGB probes in 5'-nuclease PCR assays for the detection of Staphylococcal enterotoxin genes found that both methods were equivalent in terms of sensitivity and specificity for the targets tested.[9][10] This suggests that for certain applications, both probe types can deliver comparable and reliable results.
However, other studies and technical literature highlight nuanced differences that can be critical depending on the experimental goals. For instance, the ability to fine-tune the Tm of LNA probes by adjusting the number and placement of LNA monomers offers a degree of customization that is not available with MGB probes.[2][6] This can be particularly advantageous for multiplex assays or for targets with challenging sequence contexts.
Conversely, MGB probes are often lauded for their superior performance in SNP genotyping and allelic discrimination.[4][8] The significant destabilization caused by a single base mismatch within the short MGB probe sequence leads to a large change in melting temperature (ΔTm), facilitating clear discrimination between alleles.[4][8]
Experimental Protocol: A General qPCR Workflow
The following protocol outlines a general workflow for a 5'-nuclease qPCR assay using either LNA or MGB probes. Specific parameters, such as primer and probe concentrations and cycling temperatures, should be optimized for each new assay.
Materials:
-
qPCR Master Mix (containing DNA polymerase, dNTPs, MgCl₂, and buffer)
-
Forward and Reverse Primers
-
LNA or MGB Probe
-
Template DNA or cDNA
-
Nuclease-free water
-
qPCR instrument and consumables
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix containing the qPCR master mix, forward primer, reverse primer, probe, and nuclease-free water to the desired final volume.
-
Add the template DNA or cDNA to each reaction well.
-
Include appropriate controls, such as no-template controls (NTC) and positive controls.
-
-
Thermal Cycling:
-
A typical thermal cycling protocol for a 5'-nuclease assay is as follows:
-
Initial Denaturation: 95°C for 2-10 minutes (to activate the polymerase).
-
Cycling (40-45 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds (fluorescence is typically read during this step).
-
-
-
-
Data Analysis:
-
Analyze the amplification data to determine the cycle threshold (Ct) values for each sample.
-
Perform quantitative analysis based on the experimental design (e.g., absolute quantification using a standard curve or relative quantification using the ΔΔCt method).
-
Conclusion: Making the Right Choice
Both LNA and MGB probes offer significant advantages over traditional DNA probes for qPCR, enabling more sensitive and specific assays. The choice between them is not a matter of one being universally superior, but rather of aligning the probe's characteristics with the specific demands of the application.
-
Choose LNA probes when:
-
You require the highest degree of specificity and mismatch discrimination.
-
Your assay design would benefit from the ability to fine-tune the probe's melting temperature.
-
You are working with short or challenging target sequences where maximizing binding affinity is crucial.
-
-
Choose MGB probes when:
-
You are performing SNP genotyping or allelic discrimination assays.
-
Your target sequence is A/T-rich.
-
You prefer a simpler and more straightforward probe design process.
-
For many standard qPCR applications, both LNA and MGB probes will deliver excellent performance.[10] Therefore, for routine gene expression analysis or pathogen detection, the choice may also be influenced by factors such as cost and supplier availability. Ultimately, a thorough understanding of the principles and performance characteristics of each probe type will empower researchers to design and execute robust and reliable qPCR experiments.
References
- 1. news-medical.net [news-medical.net]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Gene Expression Analysis [qiagen.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. idtdna.com [idtdna.com]
- 7. microsynth.com [microsynth.com]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the performance of LNA and MGB probes in 5'-nuclease PCR assays - PubMed [pubmed.ncbi.nlm.nih.gov]
LNA-Modified Aptamers: A Comparative Guide to Quantifying Binding Affinity
For researchers, scientists, and drug development professionals, understanding the binding affinity of aptamers is paramount for their successful application. Locked Nucleic Acid (LNA) modifications have emerged as a powerful tool to enhance the therapeutic and diagnostic potential of aptamers by increasing their stability and, in many cases, their binding affinity. This guide provides an objective comparison of the binding affinities of LNA-modified aptamers with their unmodified counterparts, supported by experimental data. Detailed protocols for key affinity measurement techniques are also presented to facilitate the replication and validation of these findings.
The incorporation of LNA nucleotides, which feature a methylene (B1212753) bridge connecting the 2'-oxygen and 4'-carbon of the ribose sugar, pre-organizes the aptamer's structure into a conformation that is often more favorable for target binding. This structural rigidity can lead to a significant improvement in binding affinity.
Comparative Binding Affinity Data
The impact of LNA modifications on aptamer binding affinity is highly dependent on the position and number of the modifications. Generally, modifications within the stem regions of an aptamer's secondary structure are well-tolerated and can enhance affinity, while modifications in the loop regions, which are typically involved in direct target recognition, can be detrimental.[1]
Below is a summary of quantitative data from studies comparing the binding affinities of LNA-modified aptamers with their unmodified versions. The dissociation constant (Kd) is a common metric for binding affinity, where a lower Kd value indicates a stronger binding interaction.
| Aptamer Target | Aptamer Type | Modification Details | Measurement Technique | Binding Affinity (Kd) | Fold Change in Affinity | Reference |
| Avidin | DNA Aptamer | LNA substitutions | Surface Plasmon Resonance (SPR) | Unmodified: Not specified, LNA-modified: 8.5-fold higher affinity | 8.5x increase | [2] |
| B-cell receptor | DNA Aptamer | LNA modification in the stem region | Not Specified | Increased target affinity | Not Quantified | [1] |
| Tenascin-C | RNA Aptamer | LNA incorporation in one of three stem regions | Not Specified | Maintained target binding | No significant change | [1] |
| Ricin A chain | RNA Aptamer | LNA substitutions in the stem region | Not Specified | Active in target binding | Maintained binding | [3] |
| T-cell Leukemia cells (CCRF-CEM) | DNA Aptamer | LNA in the terminal stem region | Not Specified | Maintained target affinity | No significant change | [1] |
Key Techniques for Quantifying Binding Affinity
Several biophysical techniques are routinely employed to quantify the binding affinity of aptamers. The choice of method depends on factors such as the nature of the target molecule (protein, small molecule, etc.), the required throughput, and the availability of specialized instrumentation. The most common and powerful techniques include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and Bio-Layer Interferometry (BLI).
Experimental Workflow Diagrams
To aid in the understanding of these techniques, the following diagrams illustrate the typical experimental workflows.
Figure 1. Experimental workflow for Surface Plasmon Resonance (SPR).
Figure 2. Experimental workflow for Isothermal Titration Calorimetry (ITC).
Figure 3. Experimental workflow for Microscale Thermophoresis (MST).
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) Protocol for LNA-Aptamer Binding Affinity
SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate.
Materials:
-
SPR instrument (e.g., Biacore, OpenSPR)
-
Sensor chip (e.g., streptavidin-coated for biotinylated aptamers)
-
Biotinylated LNA-modified aptamer and unmodified control aptamer
-
Target molecule
-
Running buffer (degassed)
-
Regeneration solution (if necessary)
Procedure:
-
Aptamer Immobilization:
-
Equilibrate the streptavidin sensor chip with running buffer.
-
Inject the biotinylated LNA-modified aptamer over one flow cell and the unmodified aptamer over another at a concentration that gives a stable baseline (e.g., 100-200 RU).
-
-
Analyte Binding:
-
Prepare a series of dilutions of the target molecule in running buffer. A typical concentration range is 0.1 to 10 times the expected Kd.
-
Inject the target dilutions sequentially over the sensor surface, starting with the lowest concentration. Include a buffer-only injection as a control.
-
Allow for sufficient association and dissociation time for each injection.
-
-
Regeneration:
-
If the target does not fully dissociate, inject a pulse of regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Isothermal Titration Calorimetry (ITC) Protocol for LNA-Aptamer Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter
-
LNA-modified aptamer and unmodified control aptamer
-
Target molecule
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze both the aptamer and the target molecule extensively against the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of the aptamer and target solutions.
-
Degas all solutions before use.
-
-
Experiment Setup:
-
Load the aptamer solution into the sample cell (typically at a concentration 10-50 times the expected Kd).
-
Load the target molecule solution into the injection syringe (typically at a concentration 10-20 times that of the aptamer).
-
-
Titration:
-
Set the experimental temperature and perform a series of small injections (e.g., 2-10 µL) of the target solution into the aptamer solution.
-
Allow the system to reach equilibrium between injections.
-
-
Data Analysis:
-
Integrate the heat change for each injection to generate a binding isotherm (heat change per mole of injectant versus the molar ratio of the two molecules).
-
Fit the isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Microscale Thermophoresis (MST) Protocol for LNA-Aptamer Binding Affinity
MST measures the directed movement of molecules along a temperature gradient, which changes upon binding.
Materials:
-
MST instrument (e.g., Monolith)
-
Fluorescently labeled LNA-modified aptamer and unmodified control aptamer
-
Target molecule
-
Assay buffer
-
Capillaries
Procedure:
-
Sample Preparation:
-
Prepare a constant concentration of the fluorescently labeled aptamer in the assay buffer.
-
Prepare a serial dilution of the unlabeled target molecule in the same buffer.
-
-
Binding Reaction:
-
Mix the labeled aptamer with each dilution of the target molecule in a 1:1 ratio.
-
Incubate the mixtures to allow the binding to reach equilibrium.
-
-
Measurement:
-
Load the samples into the MST capillaries.
-
Place the capillaries in the MST instrument and initiate the measurement. An IR laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled aptamer is monitored.
-
-
Data Analysis:
-
The change in the thermophoretic signal is plotted against the logarithm of the target concentration.
-
The resulting binding curve is fitted to a suitable equation (e.g., the Hill equation) to determine the dissociation constant (Kd).
-
Conclusion
The strategic incorporation of LNA modifications can significantly enhance the binding affinity of aptamers, making them more potent and effective for various applications. The choice of the analytical technique to quantify this binding affinity is crucial and should be based on the specific characteristics of the aptamer-target pair and the research question at hand. By providing both comparative data and detailed experimental protocols, this guide aims to empower researchers to effectively characterize and optimize their LNA-modified aptamers for groundbreaking advancements in diagnostics and therapeutics.
References
A comprehensive analysis of cross-reactivity studies reveals that Locked Nucleic Acid (LNA) probes offer significantly enhanced specificity and mismatch discrimination compared to traditional DNA probes. This makes them a powerful tool for researchers and drug development professionals working with closely related gene sequences, such as single nucleotide polymorphisms (SNPs) and different gene family members.
Locked Nucleic Acid (LNA) probes, which contain nucleotide analogues with a methylene (B1212753) bridge that "locks" the ribose ring in a specific conformation, exhibit superior hybridization properties.[1][2] This structural feature increases the thermal stability of the probe-target duplex, allowing for the use of shorter probes while maintaining a high melting temperature (Tm).[1][3] The enhanced binding affinity of LNA probes is a key factor in their ability to better discriminate between perfectly matched targets and those with even a single base mismatch.[3][4][5]
Quantitative Comparison of LNA and DNA Probe Performance
The performance of LNA probes in discriminating against related sequences has been quantified in several studies, primarily through the analysis of melting temperatures (Tm). The difference in Tm (ΔTm) between a perfectly matched duplex and a mismatched duplex is a critical measure of probe specificity. A larger ΔTm indicates better discrimination.
| Probe Type | Target | Mismatch Type | ΔTm (°C) | Reference |
| LNA | DNA | Single Nucleotide Mismatch (A•A) | 12.3 | [4] |
| DNA | DNA | Single Nucleotide Mismatch (A•A) | 8.4 | [4] |
| LNA | DNA | Single Nucleotide Mismatch (G•T) | 5.5 | [4] |
| DNA | DNA | Single Nucleotide Mismatch (G•T) | 6.3 | [4] |
| LNA | DNA | Single Mismatch | ~20 | [3] |
| DNA | DNA | Single Mismatch | 0.5 - 3 | [4][5] |
As the data indicates, LNA probes can achieve a ΔTm of up to 20°C for a single mismatch, a remarkable improvement over the 0.5-3°C difference typically observed with DNA probes.[3][4][5] This enhanced discriminatory power is crucial for applications requiring high specificity, such as allele-specific PCR and SNP genotyping.[6][7]
In addition to melting temperature analysis, the sensitivity of LNA probes has been demonstrated in techniques like Northern blotting. Studies have shown that LNA-modified oligonucleotide probes can increase the sensitivity of detecting mature microRNAs by at least 10-fold compared to conventional DNA probes.
Experimental Methodologies
The following are detailed protocols for key experiments used to assess the cross-reactivity of LNA probes.
Experimental Protocol 1: UV Melting Temperature (Tm) Analysis
This protocol is used to determine the thermal stability of LNA-DNA and DNA-DNA duplexes.
-
Oligonucleotide Preparation: Synthesize LNA-modified and standard DNA oligonucleotides (probes and targets). Purify all oligonucleotides by HPLC.
-
Duplex Formation: Mix equimolar concentrations of probe and target oligonucleotides in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).
-
Thermal Denaturation: Heat the duplex solutions to 95°C for 1 minute and then cool slowly to room temperature to ensure proper annealing.
-
UV Absorbance Measurement: Measure the UV absorbance at 260 nm as the temperature is increased from 30°C to 90°C at a rate of 1°C/minute.[8]
-
Tm Determination: The melting temperature (Tm) is determined as the peak of the first derivative of the melting curve.[8] The accuracy of Tm values is typically within ±0.2°C for perfect matches and ±0.5°C for mismatched duplexes.[8]
Experimental Protocol 2: Northern Blot Analysis for microRNA Detection
This protocol outlines the use of LNA probes for the sensitive detection of small RNAs.
-
RNA Extraction and Electrophoresis: Extract total RNA from cells or tissues. Separate the RNA by size on a 15% denaturing polyacrylamide gel.
-
RNA Transfer: Transfer the separated RNA to a nylon membrane by electroblotting.
-
UV Cross-linking: Fix the RNA to the membrane using UV cross-linking.
-
Probe Labeling: Label the 5' end of the LNA-modified oligonucleotide probe with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Pre-hybridization and Hybridization: Pre-hybridize the membrane in a formamide-containing hybridization solution for 30 minutes at the hybridization temperature.[9] Add the heat-denatured, labeled LNA probe to the hybridization solution and incubate overnight at a temperature typically between 37°C and 50°C.
-
Washing: Wash the membrane twice in 2x SSC, 0.1% SDS at the hybridization temperature for 10 minutes each.[9]
-
Signal Detection: Expose the membrane to a phosphor screen or X-ray film to detect the radioactive signal.
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental workflows for assessing LNA probe cross-reactivity.
Caption: Workflow for UV Melting Temperature (Tm) Analysis.
Caption: Workflow for Northern Blot Analysis using LNA probes.
Logical Relationship: LNA Probe Specificity
The enhanced specificity of LNA probes is a direct result of their unique chemical structure.
Caption: Logical flow from LNA structure to high specificity.
References
- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 2. Gene Expression Analysis [qiagen.com]
- 3. SNP Detection [qiagen.com]
- 4. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Allele-Specific PCR Using Fluorescent Probes: Guidelines for Primer Design in Genotyping Applications - Alta DiagnoTech [altadiagnotech.com]
- 7. academic.oup.com [academic.oup.com]
- 8. ias.ac.in [ias.ac.in]
- 9. biosyn.com [biosyn.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of DMTr-LNA-U-3-CED-Phosphoramidite
For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount for laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of DMTr-LNA-U-3-CED-Phosphoramidite and associated waste streams from oligonucleotide synthesis, ensuring a secure and compliant laboratory environment.
Immediate Safety and Handling Precautions
DMTr-LNA-U-3-CED-Phosphoramidite is a moisture-sensitive and potentially hazardous substance. Adherence to the following safety protocols is crucial to mitigate risks:
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat when handling the compound.
-
Ventilation: Conduct all handling and disposal procedures within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Spill Management: In case of a spill, absorb the material with an inert substance like vermiculite (B1170534) or dry sand. Collect the absorbed material in a sealed, properly labeled container for disposal. The spill area should then be decontaminated with a suitable solvent such as alcohol.[1] Prevent the chemical from entering drains or waterways.[1]
Step-by-Step Disposal Procedures
The primary method for the safe disposal of phosphoramidite (B1245037) waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste in accordance with local, state, and federal regulations.[1]
Part 1: Deactivation of Unused or Expired DMTr-LNA-U-3-CED-Phosphoramidite
This protocol is intended for the deactivation of small quantities of expired or unused solid phosphoramidite waste or residues in empty containers.
1. Dissolution:
- For solid waste, carefully dissolve the DMTr-LNA-U-3-CED-Phosphoramidite in a minimal amount of anhydrous acetonitrile (B52724) (ACN).[1]
- For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[1]
2. Hydrolysis (Quenching):
- Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate (NaHCO₃).[1]
- A significant excess of the bicarbonate solution (a general guideline is a 10-fold excess by volume) should be used to ensure complete hydrolysis of the reactive phosphoramidite moiety into a less reactive H-phosphonate species.[1]
3. Reaction Time:
- Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the completion of the hydrolysis process.[1]
4. Waste Collection:
- Transfer the resulting aqueous mixture to a designated and properly labeled hazardous waste container for aqueous chemical waste.[1]
5. Final Disposal:
- The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1]
Part 2: Management of Oligonucleotide Synthesis Waste Streams
The process of oligonucleotide synthesis generates various waste streams, primarily composed of organic solvents. Acetonitrile is the most voluminous reagent used.[2]
1. Waste Segregation:
- All liquid waste from the synthesizer, including wash steps and reagent delivery, should be collected in a designated hazardous waste container.
- This waste will contain a mixture of acetonitrile, and other reagents used in the synthesis cycle.
- Solid waste, such as used synthesis columns and contaminated labware (e.g., gloves, pipette tips), should be collected in a separate, clearly labeled container for solid hazardous waste.
2. Labeling and Storage:
- All waste containers must be clearly labeled as "Hazardous Waste" and list the chemical constituents.
- Store waste containers in a designated satellite accumulation area within the laboratory, ensuring they are sealed and stored in secondary containment to prevent spills.
3. Disposal:
- Arrange for the pickup and disposal of all hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.
Quantitative Data for Deactivation Protocol
For clarity and ease of comparison, the key quantitative parameters for the deactivation of DMTr-LNA-U-3-CED-Phosphoramidite are summarized in the table below.
| Parameter | Value/Recommendation | Purpose |
| Deactivating Agent | 5% Sodium Bicarbonate (NaHCO₃) aqueous solution | A weak base to facilitate hydrolysis and neutralize any acidic byproducts.[1] |
| Solvent for Dissolution | Anhydrous Acetonitrile (ACN) | To control the initiation of the hydrolysis reaction.[1] |
| Ratio of Waste to Quenching Solution | Approximately 1:10 (v/v) | A significant excess of the aqueous solution ensures complete reaction.[1] |
| Reaction Time | ≥ 24 hours | An extended reaction time is recommended for complete degradation.[1] |
| Reaction Temperature | Room Temperature | Hydrolysis can be effectively carried out at ambient lab temperatures.[1] |
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of DMTr-LNA-U-3-CED-Phosphoramidite and associated waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling DMTr-LNA-U-3-CED-Phosphoramidite
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical protocols for the handling of DMTr-LNA-U-3-CED-Phosphoramidite, a phosphoramidite (B1245037) monomer utilized in oligonucleotide synthesis.[1][2][3] Adherence to these guidelines is essential for ensuring personnel safety and maintaining the integrity of your research materials. This guide will serve as your preferred resource for procedural and safety information, building a foundation of trust through value-added information beyond the product itself.
Essential Personal Protective Equipment (PPE)
Due to the potential hazards associated with handling phosphoramidites, including risks from inhalation, skin contact, and eye exposure, a comprehensive suite of personal protective equipment is mandatory.[4] The following table summarizes the required PPE for all procedures involving DMTr-LNA-U-3-CED-Phosphoramidite.
| PPE Category | Item | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles/Glasses | Must be ANSI Z87.1 compliant or meet equivalent regional standards (e.g., EN 166). Should provide a complete seal around the eyes. |
| Face Shield | Required when there is a significant risk of splashes or aerosol generation, particularly during solution preparation and waste neutralization.[5] | |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or other suitable chemical-impermeable gloves are required. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid contamination. Double gloving is recommended.[6] |
| Laboratory Coat | A full-length, cuffed laboratory coat must be worn at all times. | |
| Chemical-Resistant Apron | A chemical-resistant apron should be worn over the lab coat during bulk handling, solution preparation, and disposal to provide an additional layer of protection.[7] | |
| Respiratory Protection | NIOSH-Approved Respirator | A minimum of an N95-rated respirator is required if handling the powder outside of a certified chemical fume hood or glove box to prevent inhalation of airborne particles.[4][5] |
Operational Plan: From Receipt to Reaction
This section outlines the standard operating procedures for the safe and effective use of DMTr-LNA-U-3-CED-Phosphoramidite in a laboratory setting. Phosphoramidites are sensitive to moisture and air; therefore, maintaining an inert atmosphere during handling is critical.[5][8]
Experimental Protocol: Preparation of Phosphoramidite Solution
-
Preparation: Before handling, ensure the vial of DMTr-LNA-U-3-CED-Phosphoramidite is equilibrated to room temperature to prevent moisture condensation upon opening.
-
Inert Atmosphere: All handling of the solid phosphoramidite should be performed under a dry, inert atmosphere, such as in a glove box or using a Schlenk line.
-
Solvent Addition: Use anhydrous acetonitrile (B52724) (or another suitable dry solvent) to dissolve the phosphoramidite to the desired concentration, typically around 0.1 M.[8] The solvent should contain less than 30 ppm of water.[8]
-
Dissolution: Gently swirl the vial to ensure complete dissolution. If necessary, sonication can be used to aid dissolution.[1]
-
Storage of Stock Solution: Once prepared, the phosphoramidite solution should be stored under an inert atmosphere at -20°C.[1][2][9] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the solution into smaller, single-use volumes.[1]
Handling Workflow Diagram
Caption: Workflow for handling DMTr-LNA-U-3-CED-Phosphoramidite.
Disposal Plan: Chemical Degradation and Waste Management
Proper disposal of unused DMTr-LNA-U-3-CED-Phosphoramidite and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. The recommended method involves chemical degradation followed by disposal as hazardous waste.[10]
Experimental Protocol: Waste Neutralization
This procedure should be performed in a certified chemical fume hood while wearing all prescribed PPE.
-
Hydrolysis: The phosphoramidate (B1195095) bond can be hydrolyzed using an acidic solution. Carefully add a 1 M solution of a strong acid (e.g., HCl or H₂SO₄) to the chemical waste. Allow the reaction to proceed for a minimum of 24 hours to ensure complete degradation.[10]
-
Neutralization: After the hydrolysis period, the resulting solution will be acidic. Slowly add a 1 M solution of a strong base (e.g., NaOH) while monitoring the pH with indicator strips or a pH meter.[10]
-
Final pH Adjustment: Continue adding the base until the pH of the solution is within a neutral range of 6.0 to 8.0.[10]
-
Final Disposal: Transfer the neutralized solution to a clearly labeled hazardous waste container.[10] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[10]
Disposal Parameters
| Parameter | Value/Specification |
| Acid for Hydrolysis | 1 M Strong Acid (e.g., HCl, H₂SO₄)[10] |
| Hydrolysis Reaction Time | Minimum 24 hours[10] |
| Base for Neutralization | 1 M Strong Base (e.g., NaOH)[10] |
| Final pH of Waste Solution | 6.0 - 8.0[10] |
| Waste Container | Designated, labeled hazardous waste container[10] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DMTr-LNA-C(Bz)-3-CED-phosphoramidite, 206055-78-9 | BroadPharm [broadpharm.com]
- 3. Phosphoramidite Considerations | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. gerpac.eu [gerpac.eu]
- 5. benchchem.com [benchchem.com]
- 6. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. DMTr-TNA-U amidite, 325683-95-2 | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
